molecular formula C10H20 B1195940 p-Menthane CAS No. 99-82-1

p-Menthane

Cat. No.: B1195940
CAS No.: 99-82-1
M. Wt: 140.27 g/mol
InChI Key: CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Description

p-Menthane skeleton, also known as P-menthan, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or this compound backbone. This compound consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, this compound skeleton is considered to be an isoprenoid lipid molecule. This compound skeleton exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound skeleton has been primarily detected in urine. Within the cell, this compound skeleton is primarily located in the membrane (predicted from logP) and cytoplasm. This compound skeleton is also a parent compound for other transformation products, including but not limited to, 4-isopropyl-1-methylcyclohexane 1-hydroperoxide, this compound-3, 8-diol, and p-mentha-1, 3, 8-triene. This compound skeleton is a pine tasting compound that can be found in peppermint. This makes this compound skeleton a potential biomarker for the consumption of this food product.
This compound is a clear liquid. (NTP, 1992)
This compound is a terpenoid fundamental parent and a monoterpene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexane
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InChI

InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3
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InChI Key

CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)C(C)C
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Molecular Formula

C10H20
Record name P-MENTHANE
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DSSTOX Substance ID

DTXSID9025530, DTXSID30884219, DTXSID50883709
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Molecular Weight

140.27 g/mol
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Physical Description

P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline]
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Boiling Point

170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C
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Density

0.8039 AT 20 °C/4 °C
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Vapor Pressure

2.69 [mmHg]
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CAS No.

99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4
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Melting Point

-89.84 °C, -87.6 °C
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Foundational & Exploratory

An In-depth Technical Guide to the p-Menthane Biosynthesis Pathway in Mentha Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core p-menthane biosynthesis pathway in Mentha species, with a focus on peppermint (Mentha x piperita). The document details the enzymatic cascade, presents quantitative data for key components, and outlines detailed experimental protocols for the study of this significant metabolic pathway.

The this compound Biosynthesis Pathway: From Primary Metabolism to Menthol

The biosynthesis of this compound monoterpenes, with (-)-menthol as a principal end-product in peppermint, is a specialized metabolic process occurring predominantly within the secretory cells of peltate glandular trichomes on the plant's aerial surfaces.[1] This intricate pathway involves a series of eight enzymatic steps that convert the universal C10 monoterpene precursor, geranyl diphosphate (GPP), into a variety of this compound structures.[2][3] The subcellular compartmentalization of this pathway is a key feature, involving the leucoplasts, endoplasmic reticulum, mitochondria, and cytosol.[1]

The pathway initiates in the leucoplasts where GPP is cyclized to form (-)-limonene, the first committed intermediate.[2] Following transport to the endoplasmic reticulum, a hydroxylation event occurs, setting the stage for a series of redox reactions and an isomerization in the cytosol and mitochondria, ultimately leading to the formation of menthol and its stereoisomers.[1][4]

Pathway Visualization

p_Menthane_Biosynthesis GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene_er Limonene->Limonene_er Isopiperitenol (-)-trans-Isopiperitenol Isopiperitenol_mito Isopiperitenol->Isopiperitenol_mito Limonene_er->Isopiperitenol Isopiperitenone (-)-Isopiperitenone Isopiperitenone_cyto Isopiperitenone->Isopiperitenone_cyto Isopiperitenol_mito->Isopiperitenone Isopulegone (+)-cis-Isopulegone Pulegone (+)-Pulegone Isopulegone->Pulegone (+)-cis-Isopulegone Isomerase (IPI) Menthone (-)-Menthone Pulegone->Menthone (+)-Pulegone Reductase (PR) Isomenthone (+)-Isomenthone Pulegone->Isomenthone (+)-Pulegone Reductase (PR) Menthol (-)-Menthol Menthone->Menthol (-)-Menthone Reductase (MMR) Neomenthol (+)-Neomenthol Menthone->Neomenthol (-)-Menthone:(+)-Neomenthol Reductase (MNMR) Isopiperitenone_cyto->Isopulegone (-)-Isopiperitenone Reductase (IPR)

Figure 1: The this compound Biosynthesis Pathway in Mentha piperita.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes and metabolites of the this compound biosynthesis pathway in Mentha species.

Table 1: Enzyme Kinetic Parameters

EnzymeSpeciesSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_CofactorOptimum pH
(-)-Limonene Synthase (LS)M. piperitaGeranyl Diphosphate1.8[5]0.3[6]-Mg²⁺ or Mn²⁺~6.7[5]
(-)-trans-Isopiperitenol Dehydrogenase (IPD)M. piperita(-)-trans-Carveol1.8 ± 0.2[7]0.02[7]-NAD⁺10.5[4]
(-)-trans-Isopiperitenol72[8]--NAD⁺10.5[4]
NAD⁺410 ± 29[7]---10.5[4]
(+)-Pulegone Reductase (PR)M. piperita(+)-Pulegone2.3[9]1.8[9]-NADPH5.0[9]
NADPH6.9[9]---5.0[9]
(-)-Menthone:(-)-Menthol Reductase (MMR)M. piperita(-)-Menthone3.0[3]0.6[3]-NADPH~7.0[3]
(+)-Isomenthone41[3]--NADPH~7.0[3]
NADPH0.12[3]---~7.0[3]
(-)-Menthone:(+)-Neomenthol Reductase (MNMR)M. piperita(-)-Menthone674[3]0.06[3]-NADPH9.3[3]
(+)-Isomenthone>1000[3]--NADPH9.3[3]
NADPH10[3]---9.3[3]

Table 2: Metabolite Concentrations in Mentha piperita Essential Oil

MetaboliteRelative Abundance (%)
(-)-Menthone29.01[10]
(-)-Menthol5.58[10]
Menthyl acetate3.34[10]
Menthofuran3.01[10]
1,8-Cineole2.40[10]
(+)-Isomenthone2.12[10]
(-)-Limonene2.10[10]
α-Pinene1.56[10]
Germacrene-D1.50[10]
β-Pinene1.25[10]
Sabinene1.13[10]
(+)-Pulegone1.12[10]

Table 3: Relative Gene Expression in Response to Elicitors in Mentha piperita

GeneElicitorTime PointRelative Expression Change
Geranyl Diphosphate Synthase (GDS)Chitosan-Down-regulated[11]
(-)-Limonene Synthase (LS)Chitosan-Down-regulated[11]
(-)-Menthone:(-)-Menthol Reductase (MMR)Chitosan72 hUp-regulated[11]
Multiple pathway genesGibberellic Acid-Down-regulated[11]
Multiple pathway genesMethyl Jasmonate72 hUp-regulated[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Isolation of Glandular Trichomes

This protocol is adapted from methods for isolating glandular trichomes for enzymatic and molecular analysis.[12][13]

Materials:

  • Young Mentha leaves

  • Grinding buffer: 50 mM HEPES (pH 7.4), 200 mM sorbitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 1% (w/v) polyvinylpyrrolidone (PVP-40)

  • Glass beads (425-600 µm)

  • Nylon filters (e.g., 100 µm and 20 µm)

  • Centrifuge

Procedure:

  • Harvest young, expanding leaves and immediately immerse them in ice-cold grinding buffer.

  • Gently abrade the leaf surface with a soft brush in the buffer to release the glandular trichomes.

  • Alternatively, for larger scale preparations, leaves can be gently stirred with glass beads in the grinding buffer.

  • Filter the resulting suspension through a series of nylon filters to separate trichomes from larger leaf debris. A 100 µm filter can be used first, followed by collection of the trichomes on a 20 µm filter.

  • Wash the collected trichomes on the filter with fresh, ice-cold grinding buffer.

  • Resuspend the trichomes in a minimal volume of buffer and centrifuge at low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the trichome secretory cells.

  • The resulting pellet can be used for protein or RNA extraction.

Enzyme Assay for (+)-Pulegone Reductase (PR)

This protocol is based on the characterization of pulegone reductase from Mentha piperita.[7][14][15]

Materials:

  • Partially purified enzyme extract from glandular trichomes

  • Assay buffer: 50 mM KH₂PO₄, 10% sorbitol, 1 mM DTT, pH 7.5

  • (+)-Pulegone (substrate)

  • NADPH (cofactor)

  • Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase (for NADPH regeneration system)

  • n-Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a 0.4 mL reaction mixture containing the assay buffer, 10 mM NADPH, a NADPH regenerating system (6 mM glucose-6-phosphate and 20 U glucose-6-phosphate dehydrogenase), and the enzyme extract (e.g., 30 µM).

  • Add a 0.2 mL overlay of n-hexane to the reaction mixture.

  • Initiate the reaction by adding the substrate, (+)-pulegone, to a final concentration of 20 µM.

  • Incubate the reaction at 31°C for 1 hour with gentle stirring.

  • Terminate the reaction by freezing the vial at -20°C.

  • Thaw the sample and vortex to extract the products into the n-hexane layer.

  • Analyze the n-hexane layer by GC-MS to identify and quantify the products, (-)-menthone and (+)-isomenthone.

Metabolite Profiling by GC-MS

This protocol provides a general method for the analysis of monoterpenes from Mentha essential oil.[10][16]

Materials:

  • Mentha leaf tissue or isolated essential oil

  • Solvent for extraction (e.g., n-hexane or dichloromethane)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Extraction:

    • For essential oil, dilute a small volume in a suitable solvent (e.g., 1 µL in 1 mL of hexane).

    • For leaf tissue, homogenize a known weight of fresh or dried tissue in a solvent. Dry the extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injector: Set to a temperature of 250°C.

    • Oven Program: A typical program starts at a low temperature (e.g., 50-60°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240-280°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library data (e.g., NIST, Wiley).

    • Quantify the relative abundance of each compound by integrating the peak areas.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the this compound biosynthesis pathway in Mentha species.

Experimental_Workflow cluster_plant_material Plant Material cluster_trichome_isolation Trichome Isolation cluster_analysis Downstream Analysis Plant Mentha Plant Leaves Harvest Young Leaves Plant->Leaves Isolate Isolate Glandular Trichomes Leaves->Isolate Metabolites Metabolite Extraction (Essential Oil) Leaves->Metabolites Protein Protein Extraction Isolate->Protein RNA RNA Extraction Isolate->RNA EnzymeAssay Enzyme Assays (Kinetics) Protein->EnzymeAssay qRT_PCR qRT-PCR (Gene Expression) RNA->qRT_PCR GC_MS GC-MS Analysis (Metabolite Profiling) Metabolites->GC_MS

Figure 2: General experimental workflow for studying this compound biosynthesis.

Conclusion

The this compound biosynthesis pathway in Mentha species is a highly regulated and compartmentalized process that leads to the production of a diverse array of valuable monoterpenes. Understanding the enzymes, their kinetics, and the overall regulation of this pathway is crucial for applications in metabolic engineering, drug development, and the flavor and fragrance industries. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and manipulate this fascinating biosynthetic route.

References

An In-depth Technical Guide to the Stereoisomers of p-Menthane and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of p-Menthane (1-isopropyl-4-methylcyclohexane), focusing on their structural characteristics, physicochemical properties, and thermodynamic stability. While this compound itself has limited documented biological activity, its derivatives are prevalent in medicinal chemistry and fragrance science. A thorough understanding of the stereochemistry of the parent this compound scaffold is therefore crucial for the rational design and synthesis of novel therapeutic agents and other commercially valuable compounds.

Introduction to the Stereoisomerism of this compound

This compound is a saturated monocyclic monoterpene characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The presence of two stereocenters at these positions gives rise to two geometric isomers: cis-p-Menthane and trans-p-Menthane. In the cis isomer, the methyl and isopropyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.

These geometric isomers are diastereomers and thus have different physical and chemical properties. Their relative stability is primarily dictated by the conformational preferences of the substituents on the cyclohexane ring.

Physical and Chemical Properties

The separation of cis- and trans-p-Menthane can be challenging due to their similar boiling points. The compound is generally encountered as a mixture of these isomers.[1] It is a colorless liquid with a characteristic fennel-like odor.[1] this compound is insoluble in water but soluble in organic solvents like alcohol, ether, benzene, and petroleum ether.[1][2]

Table 1: Physical Properties of this compound Stereoisomers

Propertycis-p-Menthanetrans-p-MenthaneMixture of Isomers
CAS Number 6069-98-3[3]1678-82-6[4]99-82-1[4]
Molecular Formula C₁₀H₂₀[3]C₁₀H₂₀[4]C₁₀H₂₀[4]
Molecular Weight 140.27 g/mol [3]140.27 g/mol [4]140.27 g/mol [4]
Boiling Point 171-172 °C @ 760 mmHg[3]Not specified170.9 °C @ 725 mmHg[2]
Density Not specifiedNot specified0.8039 g/cm³ @ 20 °C[5]
Refractive Index (n²⁰/D) Not specifiedNot specified1.4431[5]
Melting Point Not specifiedNot specified-89.84 °C to -87.6 °C[2]
Flash Point 44.7 °C (TCC)[3]Not specified48.36 °C (estimated)[2]

Conformational Analysis and Thermodynamic Stability

The thermodynamic stability of the this compound stereoisomers is best understood by analyzing their chair conformations. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. Substituents on the chair can occupy either axial or equatorial positions. Due to steric hindrance, bulkier groups prefer the more spacious equatorial position.

The energetic penalty for a substituent to be in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[3] For the substituents of this compound, the A-values are approximately:

  • Methyl (CH₃): 1.74 kcal/mol[3]

  • Isopropyl (CH(CH₃)₂): 2.15 kcal/mol[6]

The larger A-value of the isopropyl group indicates a stronger preference for the equatorial position compared to the methyl group.[6]

trans-p-Menthane

For trans-1-isopropyl-4-methylcyclohexane, the most stable conformation is the one where both the isopropyl and methyl groups are in equatorial positions. This arrangement minimizes steric strain and 1,3-diaxial interactions. The alternative chair conformation would force both bulky groups into axial positions, resulting in significant steric hindrance and making this conformation highly unfavorable. Therefore, trans-p-Menthane exists almost exclusively in the diequatorial conformation, rendering it the more stable isomer.[7][8]

cis-p-Menthane

In the case of cis-1-isopropyl-4-methylcyclohexane, one substituent must be in an axial position while the other is equatorial. Due to its larger A-value, the bulkier isopropyl group will preferentially occupy the equatorial position to minimize steric interactions, forcing the smaller methyl group into the axial position.[9] While this is the more stable conformation for the cis isomer, the presence of the axial methyl group introduces 1,3-diaxial interactions, making it less stable overall compared to the diequatorial trans isomer.[9]

Caption: Chair conformations of trans- and cis-p-Menthane.

Experimental Protocols

Synthesis

A general method for the synthesis of this compound is the catalytic hydrogenation of p-cymene or limonene.[1] This procedure typically yields a mixture of cis and trans isomers.

Protocol: Hydrogenation of p-Cymene

  • Materials: p-Cymene, catalyst (e.g., Raney nickel, platinum, or copper and aluminum oxides), high-pressure reactor (autoclave), solvent (e.g., ethanol or isopropanol), hydrogen gas.[1]

  • Procedure: a. The p-cymene and a suitable solvent are charged into the high-pressure reactor. b. The catalyst is carefully added to the mixture. c. The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air. d. The reactor is pressurized with hydrogen gas to the desired pressure. e. The mixture is heated to the target temperature while stirring. f. The reaction is monitored by measuring hydrogen uptake or by periodic sampling and analysis (e.g., by GC-MS). g. Upon completion, the reactor is cooled, and the pressure is carefully released. h. The reaction mixture is filtered to remove the catalyst. i. The solvent is removed from the filtrate by distillation to yield the crude this compound product, which is a mixture of cis and trans isomers.

Separation of Stereoisomers

The separation of the cis and trans isomers of this compound can be achieved by fractional distillation or preparative gas chromatography, exploiting the small differences in their boiling points and vapor pressures.

Protocol: Separation by Fractional Distillation

  • Apparatus: A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column), a heating mantle with a stirrer, a condenser, a collection flask, and a thermometer.

  • Procedure: a. The mixture of this compound isomers is placed in the distillation flask. b. The apparatus is assembled, ensuring all joints are properly sealed. c. The mixture is heated to a gentle boil. d. The distillation is carried out slowly to allow for the establishment of a temperature gradient in the column, which is essential for efficient separation. e. Fractions are collected at different temperature ranges. The composition of each fraction is analyzed by gas chromatography to determine the ratio of cis to trans isomers. f. Fractions enriched in the desired isomer are combined. The process may need to be repeated to achieve high purity.

Characterization

The individual stereoisomers of this compound are typically characterized using a combination of spectroscopic techniques.

Protocol: Characterization by NMR and Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃). b. Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to confirm the connectivity and assign the signals to specific protons and carbons. The stereochemistry can be confirmed by Nuclear Overhauser Effect (NOE) experiments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): a. Sample Preparation: A dilute solution of the purified isomer is prepared in a volatile solvent (e.g., hexane or dichloromethane). b. Data Acquisition: The sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the compound from any residual impurities, and the mass spectrometer provides information on the molecular weight and fragmentation pattern, which can be used to confirm the structure.

G start Synthesis of this compound (e.g., Hydrogenation of p-Cymene) mixture Mixture of cis- and trans-p-Menthane start->mixture separation Separation of Isomers (e.g., Fractional Distillation or Preparative GC) mixture->separation cis_isomer Purified cis-p-Menthane separation->cis_isomer trans_isomer Purified trans-p-Menthane separation->trans_isomer characterization_cis Characterization of cis-Isomer (NMR, GC-MS, IR) cis_isomer->characterization_cis characterization_trans Characterization of trans-Isomer (NMR, GC-MS, IR) trans_isomer->characterization_trans data_cis Spectroscopic Data (cis-p-Menthane) characterization_cis->data_cis data_trans Spectroscopic Data (trans-p-Menthane) characterization_trans->data_trans

Caption: General workflow for the synthesis, separation, and characterization of this compound stereoisomers.

Biological Activity and Signaling Pathways

There is a notable lack of specific data in the scientific literature regarding the biological activities and signaling pathway interactions of the individual stereoisomers of this compound. Research in this area has predominantly focused on hydroxylated derivatives of this compound.

For instance, this compound-3,8-diol (PMD), a well-known insect repellent, has stereoisomers with varying levels of efficacy. It is believed to exert its repellent effect by interacting with the olfactory receptors of insects.[10] Other this compound derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[11]

The absence of biological data for the parent this compound stereoisomers represents a significant knowledge gap and an opportunity for future research. The well-defined stereochemistry and conformational rigidity of the this compound scaffold make it an attractive template for the design of new pharmacologically active molecules. Future studies could involve the screening of pure cis- and trans-p-Menthane in various biological assays to explore their potential therapeutic applications.

Conclusion

The stereoisomers of this compound, cis and trans, exhibit distinct physical properties and thermodynamic stabilities due to their different spatial arrangements. The trans isomer is the more stable of the two, as it can adopt a low-energy diequatorial chair conformation. While detailed experimental protocols for the stereoselective synthesis and separation of these isomers are not widely published, general methodologies can be applied. The biological activities of the this compound stereoisomers remain largely unexplored, presenting a promising avenue for future research in drug discovery and development. A thorough understanding of the fundamental stereochemical principles outlined in this guide is essential for any researcher working with this important class of monoterpenes.

References

An In-depth Technical Guide to the Natural Sources and Isolation of p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthane monoterpenes, including commercially significant compounds like menthol, limonene, carvone, and this compound-3,8-diol (PMD), are a vital class of plant-derived specialized metabolites.[1][2] They are extensively utilized in the pharmaceutical, cosmetic, and food industries for their distinct aromas and therapeutic properties, such as anti-inflammatory and insect-repellent activities.[1][3][4] This technical guide provides a detailed examination of the primary natural sources of this compound derivatives and the core methodologies for their extraction, isolation, and purification. It includes structured quantitative data, detailed experimental protocols, and logical workflow diagrams to support research and development applications.

Natural Sources of this compound Derivatives

This compound derivatives are predominantly found in the essential oils of various plants, where they are synthesized and stored in specialized structures like glandular trichomes, secretory cavities, and resin ducts.[1][5] The commercial viability of a plant source is dictated by the concentration of the target compound within its essential oil. Key botanical sources are detailed below.

This compound DerivativePrimary Natural Source(s)Genus/SpeciesTypical Concentration in Essential Oil
(-)-Menthol Corn Mint, PeppermintMentha arvensis, Mentha × piperitaM. arvensis is the primary source, with oil containing 70-80% menthol.[6]
(R)-(+)-Limonene Citrus FruitsCitrus sinensis (Sweet Orange), Citrus limon (Lemon)Found in the peel; yields can be ~1.13% from orange peels and 0.76% from lemon peels.[7][8]
(+)-Carvone Caraway, SpearmintCarum carvi, Mentha spicataA dominant constituent in the essential oils of these plants.[1][9]
This compound-3,8-diol (PMD) Lemon-scented GumCorymbia citriodora (formerly Eucalyptus citriodora)The unrefined essential oil contains only 1-2% PMD but is rich in citronellal (up to 80-98%), which is converted to PMD.[10]
Pulegone PennyroyalMentha pulegiumA major component of pennyroyal oil.[1]
1,8-Cineole (Eucalyptol) Eucalyptus, RosemaryEucalyptus globulus, Rosmarinus officinalisA major constituent of Eucalyptus oil (70-90%).[11]

Isolation and Purification Methodologies

The isolation of this compound derivatives from plant sources is a multi-step process that begins with the extraction of the crude essential oil, followed by purification techniques to isolate the compound of interest.

G plant Plant Material (e.g., Mint Leaves, Citrus Peels) extraction Extraction plant->extraction  Initial Processing crude_oil Crude Essential Oil (Mixture of Terpenes) extraction->crude_oil  Yields purification Purification / Fractionation crude_oil->purification  Input isolated_compound Isolated this compound Derivative (e.g., Menthol, Limonene) purification->isolated_compound  Yields High Purity Compound analysis Analysis (GC-MS, HPLC, NMR) isolated_compound->analysis  Characterization

General workflow for the isolation of this compound derivatives.
Extraction of Crude Essential Oil

The initial step involves extracting the volatile essential oils from the raw plant material. Steam distillation is the most common and commercially significant method.

Experimental Protocol: Steam Distillation of Essential Oils [12][13][14]

  • Preparation of Plant Material: Harvest plant material at the optimal growth stage. For improved extraction efficiency, air-dry the material for 24-48 hours to reduce water content and chop it into smaller pieces to increase the surface area.[14]

  • Apparatus Setup: Assemble a steam distillation unit, which consists of a boiling flask (to generate steam), a biomass flask (containing the plant material), a still head, a condenser, and a receiver (separatory funnel).[12]

  • Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the biomass, causing the volatile, low-boiling-point this compound compounds to vaporize.[13][15] This occurs at a temperature below 100°C, which prevents the thermal degradation of the target compounds.[16][17]

  • Condensation: Direct the vapor mixture of steam and essential oil through a water-cooled condenser. The vapor cools and condenses back into a liquid.[18]

  • Separation: Collect the condensate in the receiver. The essential oil, being hydrophobic and less dense than water, will naturally separate and form a distinct layer on top of the aqueous layer (hydrosol).[6][12] The oil layer can then be physically separated.

  • Drying: Treat the collected essential oil with a drying agent like anhydrous sodium sulfate to remove any residual water.[19]

Purification and Isolation of Specific Derivatives

The crude essential oil is a complex mixture. Further purification is required to isolate individual this compound derivatives in high purity.

Experimental Protocol 1: Fractional Distillation [13][20][21]

This technique separates compounds based on differences in their boiling points and is often performed under vacuum to reduce the boiling temperatures and prevent thermal degradation.[21]

  • Apparatus: Use a fractional distillation column (e.g., packed with Raschig rings) connected to a reboiler flask containing the crude essential oil, a condenser, and a vacuum pump.[21]

  • Heating and Vaporization: Gently heat the crude oil in the reboiler under reduced pressure. The component with the lowest boiling point will vaporize first.[20]

  • Fractionation: As the vapor rises through the column, it cools, condenses, and re-vaporizes multiple times. This process enriches the most volatile component at the top of the column.[21]

  • Collection: Collect the condensed vapor (distillate) in separate fractions. By carefully controlling the temperature and pressure, different compounds can be isolated in distinct fractions.[22] For example, this method is used to separate menthol from menthone and other terpenes in mint oil.[19]

Experimental Protocol 2: Fractional Crystallization (for (-)-Menthol) [6][19]

This is the primary industrial method for isolating high-purity (-)-menthol from Mentha arvensis oil.

  • Pre-treatment: Ensure the crude mint oil is free of moisture by passing it through anhydrous sodium sulfate.[19]

  • Cooling: Place the moisture-free oil in a sealed container and gradually cool it in a freezer. The temperature is slowly reduced to as low as -45°C over a period of up to 48 hours.[6][23] This slow cooling process promotes the formation of large (-)-menthol crystals.[6]

  • Separation: The resulting slurry, containing menthol crystals and the remaining liquid oil (dementholised oil), is separated using a centrifuge.[6]

  • Drying: The separated crystals are washed and dried under a controlled temperature to yield pure (-)-menthol flakes or crystals.[6]

Experimental Protocol 3: Column Chromatography [24]

Column chromatography is a versatile technique used to isolate compounds with high purity based on their differential adsorption to a stationary phase.

  • Column Preparation: Pack a glass column with a stationary phase, typically silica gel, which is effective for separating non-polar to medium-polar terpenes. The silica gel is made into a slurry with a non-polar solvent (mobile phase), such as n-hexane, and poured into the column.

  • Sample Loading: Dissolve the crude essential oil or a specific fraction from distillation in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[25]

  • Elution: Pass the mobile phase through the column. The compounds in the mixture will travel down the column at different rates based on their polarity and interaction with the silica gel. Non-polar compounds like limonene will elute first.[25] A gradient of solvents with increasing polarity (e.g., by slowly adding ethyl acetate to hexane) can be used to elute more polar compounds.

  • Fraction Collection: Collect the eluent in sequential fractions.

  • Analysis: Analyze each fraction using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the pure target compound.[25][24] Combine the pure fractions and evaporate the solvent to obtain the isolated this compound derivative.

Biosynthesis and Conversion Pathways

This compound derivatives are synthesized in plants via the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway, which occurs in the plastids.[1] This pathway produces the universal C5 precursors that are ultimately converted to the this compound skeleton.

G mep MEP Pathway (in Plastid) gdp Geranyl Diphosphate (GDP) mep->gdp ls Limonene Synthase gdp->ls limonene (-)-Limonene ls->limonene Cyclization downstream Downstream Enzymes (Hydroxylases, Reductases, etc.) limonene->downstream products Other this compound Derivatives (Menthol, Carvone, Pulegone) downstream->products Functionalization G leaves Corymbia citriodora Leaves distillation Steam Distillation leaves->distillation oil Essential Oil (Rich in Citronellal, ~80%) distillation->oil conversion Acid-Catalyzed Cyclization & Hydration oil->conversion H₂SO₄ or Citric Acid pmd Refined Oil (OLE) (Rich in PMD, >64%) conversion->pmd

References

Spectroscopic Data of p-Menthane Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The p-Menthane scaffold, a saturated monocyclic monoterpene, is a fundamental structural motif in a vast array of natural products and synthetic compounds of significant interest in the pharmaceutical and flavor/fragrance industries. The precise characterization of these compounds is paramount for quality control, drug development, and mechanistic studies. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound derivatives. Due to a scarcity of publicly available experimental data for the parent this compound, this guide synthesizes data from various substituted this compound compounds to provide a representative understanding of their spectroscopic features.

Data Presentation

The following tables summarize representative spectroscopic data for various this compound derivatives. It is important to note that the specific chemical shifts, absorption frequencies, and fragmentation patterns will vary depending on the nature and position of substituents on the this compound ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data of Selected this compound Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
(-)-MentholCDCl₃0.81d, J = 7.2 Hz3HCH₃[1]
0.84-1.03m8HRing CH, CH₂[1]
1.07-1.15m-Ring CH, CH₂[1]
PerillaketoneCDCl₃1.80s3HCH₃[1]
1.77s3HCH₃[1]
1.60-2.60m5HH-3, 4, 5[1]

¹³C NMR Data of Selected this compound Derivatives

CompoundSolventChemical Shift (δ) ppmAssignmentReference
PerillaketoneCDCl₃199.78C-2[1]
146.69C-8[1]
144.60C-6[1]
135.42C-1[1]
110.44C-9[1]
43.14C-3[1]
42.46C-4[1]
31.23C-5[1]
20.42C-10[1]
15.71C-7[1]
This compound-1,8-diolDMSO-d₆Data not fully available-[2]
Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands for Functional Groups in this compound Derivatives

Functional GroupVibrationFrequency (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200-3600Strong, Broad
C-H (Alkane)Stretching2850-3000Strong
C=O (Ketone)Stretching1680-1750Strong
C-O (Alcohol, Ether)Stretching1050-1250Strong

Note: The exact position and intensity of these bands can be influenced by the molecular structure and intermolecular interactions.

Mass Spectrometry (MS) Data

Key Mass Spectral Fragments of Selected this compound Derivatives

CompoundIonization Modem/zInterpretationReference
This compoundEI140[M]⁺[3]
99[M-C₃H₅]⁺[3]
98[M-C₃H₆]⁺[3]
83[M-C₄H₉]⁺[3]
56[C₄H₈]⁺[3]
57[C₄H₉]⁺[3]
This compound-1,3,8-triolEI (Predicted)188[M]⁺ (Weak or absent)[4]
170[M-H₂O]⁺[4]
152[M-2H₂O]⁺[4]
This compound-3,8-diolEI172[M]⁺[5]

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring spectroscopic data for this compound compounds. These protocols are based on standard analytical techniques for organic molecules.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7]

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).[6]

  • The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte resonances.[6]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.[6]

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.[6]

  • Data Points: 32k.[6]

  • Pulse Angle: 90°.[6]

  • Relaxation Delay: 1-2 seconds.[6]

  • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.[6]

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200-250 ppm.[6]

  • Data Points: 64k.[6]

  • Pulse Angle: 30-45°.[6]

  • Relaxation Delay: 2-5 seconds.[6]

  • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.[6]

2D NMR Experiments: For unambiguous structure determination, a suite of 2D NMR experiments is highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in a molecule.[9]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.[6]

Sample Preparation:

  • Liquid Samples (Neat): A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[6]

  • ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a common and convenient method.

Data Acquisition:

  • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

  • Place the sample in the spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.[10]

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[6]

Sample Introduction:

  • Direct Infusion: The sample, dissolved in a suitable solvent, is directly infused into the ionization source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable this compound compounds, GC provides excellent separation prior to MS analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC is the preferred separation technique.

Ionization Methods:

  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar this compound derivatives, often resulting in a prominent molecular ion peak.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that can be used for less polar compounds.[6]

Data Acquisition:

  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).[6]

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion or other prominent ions to induce fragmentation and obtain further structural information.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflows for spectroscopic data acquisition and analysis.

Spectroscopic_Analysis_Workflow Overall Spectroscopic Analysis Workflow cluster_sample Sample cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample This compound Compound NMR NMR Spectroscopy (1D & 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Overall workflow for spectroscopic analysis of this compound compounds.

NMR_Structure_Elucidation NMR-Based Structure Elucidation Logic cluster_interpretation Interpretation & Assembly H1_NMR ¹H NMR - Number of signals - Integration - Chemical Shift - Multiplicity COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT - Number of C atoms - Chemical Shift - C-type (CH₃, CH₂, CH, C) C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Structure Propose Structure Fragments->Structure

Caption: Logical flow for structure elucidation using NMR data.

Conclusion

The spectroscopic characterization of this compound compounds is a critical aspect of their study in various scientific disciplines. While a comprehensive public database of experimental spectra for all this compound derivatives is not yet available, the application of standardized NMR, IR, and MS protocols, as outlined in this guide, provides a robust framework for their unambiguous identification. The combination of these techniques allows for the determination of the molecular formula, the identification of functional groups, and the detailed elucidation of the stereochemistry of these important molecules. For novel this compound compounds, the public deposition of their spectral data is highly encouraged to enrich the scientific record and facilitate future research.

References

The Architecture of Scent: A Technical Guide to p-Menthane Monoterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, nomenclature, and analysis of p-Menthane monoterpenoids. This class of naturally occurring compounds, found extensively in the plant kingdom, has garnered significant interest for its diverse biological activities, ranging from fragrance and flavoring agents to potent insect repellents and potential therapeutic agents.[1][2] This document offers a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing complex relationships to support ongoing research and development efforts.

Core Chemical Structure and Nomenclature

The foundational structure of all this compound monoterpenoids is the this compound skeleton, which consists of a cyclohexane ring substituted with a methyl group at position 1 and an isopropyl group at position 4.[3] The numbering of the carbon atoms in the cyclohexane ring is crucial for the systematic naming of its derivatives. The carbon atom bearing the methyl group is designated as C1, and the ring is numbered sequentially, assigning the lowest possible number to the carbon with the isopropyl group (C4).

The diverse array of this compound monoterpenoids arises from variations in the degree of saturation of the cyclohexane ring and the presence of various functional groups, most commonly hydroxyl, carbonyl, and ether linkages. Stereoisomerism is a prominent feature of this class, with the chiral centers at C1, C2, and C4 giving rise to a multitude of stereoisomers, each potentially exhibiting distinct biological properties.[4][5]

Examples of Prominent this compound Monoterpenoids:

  • Menthol: A saturated this compound monoterpenoid with a hydroxyl group at C3. It is widely known for its cooling sensation and is a key component of peppermint oil.[2][6]

  • Limonene: An unsaturated this compound monoterpenoid with double bonds at C1-C2 and C8-C9. It is a major constituent of citrus fruit peels and is used extensively in the food and fragrance industries.[1][2]

  • Carvone: An unsaturated this compound monoterpenoid with a carbonyl group at C2 and a double bond at C8-C9. It is the main component of spearmint oil.[1][2]

  • This compound-3,8-diol (PMD): A saturated this compound diol with hydroxyl groups at C3 and C8. It is a highly effective and naturally derived insect repellent.[4][7]

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data of this compound monoterpenoids are fundamental for their identification, characterization, and application. The following tables summarize key data for representative compounds.

Table 1: Physicochemical Properties of Selected this compound Monoterpenoids

PropertyThis compound(-)-Menthol(+)-LimoneneThis compound-3,8-diol (PMD)
Molecular Formula C₁₀H₂₀C₁₀H₂₀OC₁₀H₁₆C₁₀H₂₀O₂
Molecular Weight ( g/mol ) 140.27156.27136.23172.26
CAS Number 99-82-12216-51-55989-27-542822-86-6
Appearance Colorless liquidWhite crystalline solidColorless liquidColorless solid
Boiling Point (°C) 168214.6176~270
Melting Point (°C) -87.542-45-74.380-85
Density (g/cm³) 0.8080.8900.841~1.009
logP (Octanol/Water) 4.953.34.351.5-2.0

Note: Some values are approximate and can vary depending on the specific isomer and experimental conditions.

Table 2: Illustrative Spectroscopic Data for this compound-3,8-diol (PMD)

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR (CDCl₃, ppm) δ 0.8-1.3 (m, CH₃ groups), 1.4-2.2 (m, CH₂ and CH groups on the ring), 3.5-4.0 (m, CH-OH protons), Broad singlets for -OH protons. The exact chemical shifts and coupling constants are highly dependent on the specific stereoisomer.[8]
¹³C NMR (CDCl₃, ppm) Signals in the range of δ 20-50 for the aliphatic carbons of the ring and substituents. Signals around δ 70-80 correspond to the carbons bearing the hydroxyl groups (C3 and C8).[9]
IR (KBr, cm⁻¹) Broad absorption band around 3300-3400 due to O-H stretching of the hydroxyl groups. Strong C-H stretching bands around 2850-2960. C-O stretching bands in the 1000-1100 region.[10]
Mass Spectrometry (EI) The molecular ion peak (M⁺) at m/z 172 may be weak or absent. Characteristic fragmentation patterns include the loss of water (M-18) and the loss of the isopropyl group. The base peak is often at m/z 59, corresponding to the [C(CH₃)₂OH]⁺ fragment.

Experimental Protocols

Extraction and Isolation of this compound Monoterpenoids from Plant Material

This protocol provides a general framework for the extraction and isolation of polar this compound monoterpenoids, such as this compound-3,8-diol, from plant sources like Mentha canadensis.[1][11]

1. Plant Material Preparation:

  • Harvest aerial parts of the plant during the flowering stage.
  • Air-dry the material in a well-ventilated area away from direct sunlight for 7-10 days.
  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • De-fatting (Optional): Macerate the powdered plant material in n-hexane for 24 hours to remove non-polar compounds. Filter and discard the hexane fraction.[1]
  • Methanol Extraction: Macerate the de-fatted plant material in 80% methanol for 48 hours at room temperature with occasional stirring.
  • Filter the mixture and repeat the extraction on the plant residue twice more with fresh methanol.
  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

3. Purification by Liquid-Liquid Partitioning:

  • Suspend the crude methanolic extract in distilled water.
  • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
  • n-hexane to remove remaining non-polar impurities.
  • Dichloromethane to extract compounds of intermediate polarity.
  • Ethyl acetate, which is expected to contain the more polar this compound monoterpenoids.[11]

4. Isolation by Column Chromatography:

  • Dry the ethyl acetate fraction and adsorb it onto silica gel.
  • Prepare a silica gel column packed with n-hexane.
  • Load the sample onto the column and elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and combine fractions containing the target compound.
  • Further purification can be achieved by recrystallization or preparative HPLC.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound monoterpenoids in essential oils or extracts.[12][13][14]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
  • Capillary column: A non-polar column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC Conditions:

  • Injector Temperature: 250°C
  • Injection Mode: Split or splitless, depending on sample concentration.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min) to separate compounds with different boiling points.

3. MS Conditions:

  • Ion Source Temperature: 230°C
  • Ionization Energy: 70 eV
  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantitative analysis of target compounds.

4. Sample Preparation:

  • Dilute the essential oil or extract in a suitable solvent (e.g., dichloromethane, hexane, or methanol) to a concentration appropriate for GC-MS analysis.
  • For quantitative analysis, prepare a series of calibration standards of the target this compound monoterpenoid.

5. Data Analysis:

  • Identify the this compound monoterpenoids by comparing their retention times and mass spectra with those of authentic standards or with spectral libraries (e.g., NIST, Wiley).
  • For quantitative analysis, construct a calibration curve by plotting the peak area of the target compound against its concentration.

Signaling Pathways and Logical Relationships

The biological effects of many this compound monoterpenoids, particularly their insect repellent properties, are mediated through interactions with the insect's olfactory system.[3][15] The following diagrams illustrate a generalized workflow for evaluating insect repellency and a proposed signaling pathway for this compound monoterpenoid-induced aversion in insects.

experimental_workflow Experimental Workflow for Insect Repellency Assay cluster_synthesis Compound Preparation cluster_assay Repellency Bioassay cluster_analysis Data Analysis synthesis Synthesis of this compound Monoterpenoid Stereoisomers purification Purification and Characterization (NMR, GC-MS) synthesis->purification prep_assay Preparation of Test Solutions (Different Concentrations) purification->prep_assay y_tube Y-Tube Olfactometer Assay prep_assay->y_tube landing Arm-in-Cage or Landing Assay prep_assay->landing data_collection Record Insect Choices or Landing/Biting Events y_tube->data_collection landing->data_collection calculation Calculate Repellency Index or Protection Time data_collection->calculation stat_analysis Statistical Analysis calculation->stat_analysis

Workflow for evaluating insect repellency.

The repellent effect of this compound monoterpenoids like PMD is believed to be initiated by their interaction with specific olfactory receptors (ORs) located on the antennae of insects.[3][15] This interaction triggers a signaling cascade within the olfactory receptor neurons (ORNs), leading to an aversive behavioral response.

signaling_pathway Proposed Olfactory Signaling Pathway for this compound Monoterpenoid Repellency cluster_receptor Olfactory Receptor Neuron cluster_brain Insect Brain (Antennal Lobe) pmd This compound Monoterpenoid (e.g., PMD) orx Odorant Receptor X (ORx) pmd->orx Binding orco Orco (Co-receptor) ion_channel Ion Channel Opening orco->ion_channel orx->ion_channel depolarization Membrane Depolarization ion_channel->depolarization Na⁺/Ca²⁺ influx action_potential Action Potential Firing depolarization->action_potential glomerulus Glomerulus action_potential->glomerulus Signal Transmission projection_neuron Projection Neuron glomerulus->projection_neuron Synaptic Transmission higher_brain Higher Brain Centers projection_neuron->higher_brain behavior Aversive Behavior (Repellency) higher_brain->behavior Signal Processing

Generalized insect olfactory signaling pathway.

This guide provides a foundational understanding of this compound monoterpenoids, offering valuable data and protocols for researchers in natural product chemistry, pharmacology, and entomology. The continued exploration of this diverse class of compounds holds significant promise for the development of new and improved products in a variety of industrial and therapeutic applications.

References

The Enzymatic Architecture of p-Menthane Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-menthane skeleton is the foundational structure for a diverse array of monoterpenes, including the commercially significant compound menthol. The biosynthesis of these molecules, extensively studied in plants of the Mentha genus (peppermint), involves a series of intricate enzymatic steps, subcellular compartmentalization, and precise regulatory mechanisms. This technical guide provides an in-depth exploration of the core enzymatic reactions that forge the this compound framework, offering quantitative data, detailed experimental protocols, and visual pathway representations to facilitate advanced research and development.

The Core Biosynthetic Pathway: From Acyclic Precursors to the this compound Ring

The journey to the this compound skeleton begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol 4-phosphate (MEP) pathway within plant plastids. A cascade of enzymatic reactions then transforms these linear precursors into the characteristic cyclic this compound structure and its various oxygenated derivatives. The principal pathway, as elucidated in Mentha x piperita leading to the formation of (-)-menthol, is outlined below.

Diagram: this compound Biosynthesis Pathway

p_Menthane_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase (LS) Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol (-)-Limonene-3-Hydroxylase (L3H) (Cytochrome P450) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase (IPD) Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone (-)-Isopiperitenone Reductase (IPR) Pulegone (+)-Pulegone Isopulegone->Pulegone (+)-cis-Isopulegone Isomerase (IPI) Menthone (-)-Menthone Pulegone->Menthone (+)-Pulegone Reductase (PR) Menthol (-)-Menthol Menthone->Menthol (-)-Menthone Reductase (MR)

Caption: The core enzymatic pathway for the biosynthesis of the this compound skeleton.

Quantitative Enzymatic Data

The efficiency and specificity of each enzymatic step are critical determinants of the final monoterpene profile. The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway from Mentha species.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes

EnzymeEC NumberSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)Optimal pH
Geranyl Diphosphate Synthase (GPPS) 2.5.1.1IPP5.8 ± 0.60.45 ± 0.02~7.5
DMAPP3.5 ± 0.4
(-)-Limonene Synthase (LS) 4.2.3.16Geranyl Diphosphate1.80.3~6.7[1]
(-)-Limonene-3-Hydroxylase (L3H) 1.14.14.82(-)-LimoneneData not availableData not available~7.5
(-)-trans-Isopiperitenol Dehydrogenase (IPD) 1.1.1.223(-)-trans-Isopiperitenol720.0610.5
NAD⁺410 ± 29
(-)-Isopiperitenone Reductase (IPR) 1.3.1.82(-)-Isopiperitenone1.01.35.5[2]
NADPH2.2
(+)-cis-Isopulegone Isomerase (IPI) 5.3.3.1(+)-cis-IsopulegoneData not availableData not availableData not available
(+)-Pulegone Reductase (PR) 1.3.1.81(+)-Pulegone2.31.85.0[2]
NADPH6.9
(-)-Menthone Reductase (MR) 1.1.1.208(-)-Menthone3.00.6~7.0[3]
NADPH0.12

Note: Kinetic data can vary depending on the specific experimental conditions and the source of the enzyme. Data for (-)-Limonene-3-Hydroxylase and (+)-cis-Isopulegone Isomerase from the native Mentha piperita pathway are not well-defined in the literature.

Detailed Experimental Protocols

The following section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Purification of Recombinant Monoterpene Synthases (e.g., Limonene Synthase)

This protocol describes a general procedure for producing active recombinant monoterpene synthases in Escherichia coli.

Diagram: Workflow for Recombinant Enzyme Production

Recombinant_Production_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR PCR Amplification of Target Gene Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET vector) Vector->Ligation Transformation_Cloning Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation_Cloning Sequencing Sequence Verification Transformation_Cloning->Sequencing Transformation_Expression Transformation into Expression Strain (e.g., BL21(DE3)) Sequencing->Transformation_Expression Culture_Growth Cell Culture Growth (37°C) Transformation_Expression->Culture_Growth Induction Induction with IPTG (e.g., 18-25°C) Culture_Growth->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Desalting Buffer Exchange/ Desalting Affinity_Chromatography->Desalting Purified_Enzyme Purified Enzyme Desalting->Purified_Enzyme

Caption: A typical workflow for the expression and purification of recombinant enzymes.

1. Gene Cloning:

  • Amplify the coding sequence of the target monoterpene synthase from a Mentha cDNA library using PCR. The N-terminal plastid transit peptide is typically removed for expression in E. coli.

  • Clone the PCR product into a suitable expression vector, such as pET-28a, which often includes a polyhistidine tag for purification.

  • Transform the construct into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.

2. Protein Expression:

  • Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

  • Grow the cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Harvest the cells by centrifugation.

3. Protein Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM).

  • Elute the recombinant protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

Protocol 2: Activity Assay for (-)-Limonene Synthase

This assay measures the conversion of geranyl diphosphate (GPP) to (-)-limonene.

1. Reaction Mixture:

  • Assay Buffer: 25 mM HEPES, pH 7.0, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol.

  • Substrate: 10 µM Geranyl Diphosphate (GPP).

  • Enzyme: 1-5 µg of purified (-)-Limonene Synthase.

2. Assay Procedure:

  • In a glass vial, combine the assay buffer and the enzyme.

  • Overlay the aqueous phase with an organic solvent (e.g., pentane or hexane) to trap the volatile product.

  • Initiate the reaction by adding the GPP substrate.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by vortexing to extract the product into the organic layer.

  • Separate the organic layer for analysis.

3. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC Column: A non-polar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient suitable for separating monoterpenes (e.g., start at 60°C, ramp to 240°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

  • Identification and Quantification: Identify (-)-limonene by comparing its retention time and mass spectrum to an authentic standard. Quantify the product using an internal standard and a calibration curve.

Protocol 3: Activity Assay for Cytochrome P450 (-)-Limonene-3-Hydroxylase

This assay is more complex as it requires a reconstituted microsomal system or co-expression with a cytochrome P450 reductase.

1. Reconstituted System:

  • Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.5), purified (-)-Limonene-3-Hydroxylase (as a microsomal preparation or purified protein), purified cytochrome P450 reductase, 1.5 mM NADPH, and 50 µM (-)-limonene (added in a solvent like ethanol or DMSO).

2. Assay Procedure:

  • Combine the buffer, hydroxylase, and reductase.

  • Pre-incubate at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding NADPH.

  • Incubate for a defined period (e.g., 30-60 minutes) with shaking.

  • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate or hexane).

3. Product Analysis:

  • Analyze the extracted products by GC-MS as described in Protocol 2 to identify and quantify (-)-trans-isopiperitenol.

Protocol 4: Activity Assay for Dehydrogenases and Reductases (General)

This protocol can be adapted for (-)-trans-isopiperitenol dehydrogenase, (-)-isopiperitenone reductase, (+)-pulegone reductase, and (-)-menthone reductase. The principle is to monitor the change in absorbance of the pyridine nucleotide cofactor (NAD⁺/NADH or NADP⁺/NADPH) at 340 nm.

1. Reaction Mixture:

  • Buffer: A buffer with the optimal pH for the specific enzyme (see Table 1).

  • Substrate: The specific monoterpene substrate at a concentration around its K_m_ value.

  • Cofactor: NAD⁺ or NADP⁺ for dehydrogenases; NADH or NADPH for reductases (typically 100-200 µM).

  • Enzyme: A suitable amount of purified enzyme.

2. Assay Procedure:

  • In a quartz cuvette, combine the buffer, substrate, and cofactor.

  • Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding the enzyme and mixing quickly.

  • Record the change in absorbance at 340 nm over time. The oxidation of NADH/NADPH to NAD⁺/NADP⁺ results in a decrease in absorbance, while the reverse reaction causes an increase.

3. Data Analysis:

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient for NADPH/NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Determine kinetic parameters by measuring the initial rates at varying substrate concentrations.

Conclusion

The enzymatic pathway leading to the this compound skeleton is a testament to the intricate and highly regulated nature of plant secondary metabolism. This guide provides a foundational understanding of the key enzymatic steps, their quantitative characteristics, and the experimental approaches required for their study. While significant progress has been made, particularly in elucidating the menthol biosynthetic pathway in peppermint, further research is needed to fully characterize all the enzymes involved, especially the elusive (+)-cis-isopulegone isomerase. A deeper understanding of these enzymatic mechanisms will undoubtedly pave the way for innovative applications in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals and fine chemicals.

References

An In-depth Technical Guide to the Precursor Molecules in p-Menthane Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The p-menthane monoterpenes are a diverse class of natural products with significant applications in the pharmaceutical, flavor, and fragrance industries. Found predominantly in plants of the Mentha genus (mints), these C10 isoprenoids are synthesized through a complex and highly regulated biosynthetic pathway. This technical guide provides a detailed examination of the precursor molecules and the core enzymatic reactions leading to the formation of the this compound skeleton, with a focus on quantitative data and experimental methodologies to aid in research and development.

The Core Biosynthetic Pathway of this compound Monoterpenes

The biosynthesis of this compound monoterpenes originates from primary metabolism and involves enzymes localized in different subcellular compartments, primarily the plastids and the endoplasmic reticulum of specialized secretory cells in glandular trichomes.

Precursor Supply: The Methylerythritol Phosphate (MEP) Pathway

The journey to this compound biosynthesis begins with the universal C5 building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are predominantly synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate, intermediates of glycolysis, to produce IPP and DMAPP.[3]

Formation of the C10 Precursor: Geranyl Pyrophosphate (GPP)

The first committed step towards monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) .[4] In mint species, GPPS is a heterodimeric enzyme localized in the leucoplasts of secretory cells in the glandular trichomes.[4][5]

The Committed Step: Cyclization of GPP to (-)-Limonene

The formation of the this compound skeleton is initiated by the cyclization of the linear GPP molecule. In peppermint and spearmint, this crucial step is catalyzed by (-)-Limonene Synthase (LS) , which converts GPP to (-)-4S-limonene.[6][7] This reaction is a significant branch point, as limonene serves as the precursor for a wide array of this compound derivatives.[8] The stereochemistry of the limonene product is determined by the specific limonene synthase enzyme.[6]

Downstream Modifications: Hydroxylations, Dehydrogenations, and Reductions

Following the formation of (-)-limonene, a series of enzymatic modifications, including hydroxylations, dehydrogenations, and reductions, lead to the vast diversity of this compound monoterpenes. These reactions are catalyzed by various enzyme classes, including cytochrome P450 monooxygenases, dehydrogenases, and reductases.

For instance, in peppermint, the biosynthesis of (-)-menthol proceeds through the following key steps:

  • Hydroxylation: (-)-Limonene is hydroxylated at the C3 position by (-)-limonene-3-hydroxylase , a cytochrome P450 monooxygenase, to yield (-)-trans-isopiperitenol.[5][9]

  • Dehydrogenation: The hydroxyl group of (-)-trans-isopiperitenol is then oxidized by (-)-trans-isopiperitenol dehydrogenase to form (-)-isopiperitenone.[3][8]

  • Reduction: The double bond of (-)-isopiperitenone is reduced by (-)-isopiperitenone reductase to produce (+)-cis-isopulegone.

  • Isomerization: (+)-cis-isopulegone is isomerized to (+)-pulegone.

  • Reduction: The exocyclic double bond of (+)-pulegone is reduced by (+)-pulegone reductase to yield (-)-menthone and (+)-isomenthone.[10][11][12]

  • Reduction: Finally, (-)-menthone is reduced by (-)-menthone reductase to produce the final product, (-)-menthol.[1][13]

Quantitative Data: Enzyme Kinetics

The efficiency and specificity of the enzymes in the this compound biosynthetic pathway are crucial for determining the final composition of the essential oil. The following table summarizes the kinetic parameters for several key enzymes from Mentha species.

EnzymeSpeciesSubstrateKₘ (µM)kcat (s⁻¹)Reference
Geranyl Diphosphate Synthase (GPPS) Mentha piperitaDMAPP--[14]
IPP--[14]
(-)-Limonene Synthase (LS) Mentha spicataGeranyl Pyrophosphate-0.3[15]
(-)-Isopiperitenol/(-)-Carveol Dehydrogenase Mentha piperita(-)-trans-carveol1.8 ± 0.20.02[3]
NAD⁺410 ± 29[3]
(-)-Isopiperitenone Reductase Mentha piperita(-)-Isopiperitenone1.01.3[11]
NADPH2.2[11]
(+)-Pulegone Reductase Mentha piperita(+)-Pulegone2.31.8[11]
NADPH6.9[11]
(-)-Menthone:(-)-(3R)-Menthol Reductase Mentha x piperita(-)-Menthone3.00.6[1][13]
(+)-Isomenthone41[1][13]
NADPH0.12[1][13]
(-)-Menthone:(+)-(3S)-Neomenthol Reductase Mentha x piperita(-)-Menthone6740.06[1][13]
(+)-Isomenthone>1000[1][13]
NADPH10[1][13]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Heterologous Expression and Purification of Terpene Synthases

Objective: To produce and purify recombinant terpene synthase enzymes for in vitro characterization.

Methodology:

  • Gene Amplification and Cloning: The full-length or truncated coding sequence of the terpene synthase gene is amplified from cDNA using PCR with gene-specific primers. The amplified product is then cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Cell Lysis and Protein Extraction: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis is achieved by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain the crude protein extract.

  • Affinity Chromatography: The crude extract is loaded onto a chromatography column with a resin that has a high affinity for the tag (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove non-specifically bound proteins, the recombinant protein is eluted using a buffer containing a high concentration of an eluting agent (e.g., imidazole).

  • Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard protein assay (e.g., Bradford assay).

In Vitro Enzyme Assay for Terpene Synthases

Objective: To determine the enzymatic activity and product profile of a purified terpene synthase.

Methodology:

  • Reaction Setup: The enzyme assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture contains a suitable buffer (e.g., HEPES), a divalent cation cofactor (e.g., MgCl₂), the purified enzyme, and the substrate (e.g., GPP).

  • Overlay and Incubation: An organic solvent overlay (e.g., n-hexane or pentane) is added to the reaction mixture to trap the volatile terpene products. The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a specific period.

  • Product Extraction: After incubation, the reaction is stopped, and the products are extracted by vortexing the mixture. The organic phase is then separated and dried over anhydrous sodium sulfate.

  • GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identification of the products is based on the comparison of their retention times and mass spectra with those of authentic standards. Quantification can be achieved by using an internal standard.

Cytochrome P450 Monooxygenase (Limonene Hydroxylase) Assay

Objective: To characterize the activity of microsomal cytochrome P450 monooxygenases involved in limonene hydroxylation.

Methodology:

  • Microsome Isolation: Microsomal fractions are isolated from plant tissues (e.g., Mentha leaves) by differential centrifugation.

  • Reaction Mixture: The assay is conducted in a reaction mixture containing the microsomal preparation, a buffer, the substrate (e.g., (-)-limonene), and an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation and Extraction: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature. The reaction is terminated, and the products are extracted with an organic solvent.

  • Product Analysis: The extracted products are analyzed by GC-MS to identify and quantify the hydroxylated products (e.g., isopiperitenol, carveol).

Visualizations

Biosynthetic Pathway of this compound Monoterpenes

pMenthane_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene This compound Biosynthesis Pyruvate Pyruvate MEP_pathway ... Pyruvate->MEP_pathway G3P Glyceraldehyde-3-P G3P->MEP_pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_pathway->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP->GPP Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase (Cytochrome P450) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Pulegone (+)-Pulegone Isopiperitenone->Pulegone Isopiperitenone Reductase & Isomerase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Menthol (-)-Menthol Menthone->Menthol Menthone Reductase

Caption: Overview of the this compound biosynthetic pathway from primary metabolism.

Experimental Workflow for Terpene Synthase Characterization

Experimental_Workflow start Start: Terpene Synthase Gene gene_cloning Gene Amplification & Cloning into Expression Vector start->gene_cloning transformation Transformation into E. coli Expression Host gene_cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression purification Cell Lysis & Affinity Chromatography Purification expression->purification enzyme_assay In Vitro Enzyme Assay (Substrate + Cofactors) purification->enzyme_assay extraction Organic Solvent Extraction of Products enzyme_assay->extraction analysis GC-MS Analysis (Product Identification & Quantification) extraction->analysis end End: Characterized Enzyme analysis->end

Caption: A typical experimental workflow for the characterization of a terpene synthase.

Logical Relationship of Precursor Supply

Precursor_Logic Central_Metabolism Central Carbon Metabolism (Glycolysis) MEP_Pathway MEP Pathway Central_Metabolism->MEP_Pathway Provides Pyruvate & Glyceraldehyde-3-P IPP_DMAPP IPP & DMAPP (C5 Precursors) MEP_Pathway->IPP_DMAPP Synthesizes GPP Geranyl Pyrophosphate (GPP) (C10 Precursor) IPP_DMAPP->GPP Condensed by GPPS p_Menthane This compound Monoterpenes GPP->p_Menthane Cyclized & Modified

Caption: Logical flow of precursor molecules in this compound biosynthesis.

References

A Comprehensive Technical Guide to p-Menthane Derivatives in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of p-menthane derivatives commonly found in essential oils. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This guide delves into the quantitative analysis of these compounds in various essential oils, their diverse biological activities supported by quantitative data, detailed experimental protocols for their evaluation, and the underlying signaling pathways of their bioactivity.

Introduction to this compound Derivatives

This compound derivatives are a significant class of monoterpenoids characterized by a C10 isopropylmethylcyclohexane carbon skeleton.[1] They are widely distributed in the plant kingdom and are the primary constituents of many essential oils, contributing significantly to their aroma, flavor, and therapeutic properties.[1] Prominent members of this family include menthol, carvone, limonene, pulegone, 1,8-cineole, and piperitone. These compounds are biosynthesized in specialized plant structures such as glandular trichomes and secretory cavities.[1] The diverse biological activities of this compound derivatives, ranging from anti-inflammatory and antimicrobial to insect repellent effects, have made them a focal point of research for the development of new pharmaceuticals and other commercial products.

Quantitative Analysis of this compound Derivatives in Essential Oils

The concentration of this compound derivatives in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of these volatile compounds. The following tables summarize the quantitative data for prominent this compound derivatives in various essential oils.

Table 1: Concentration of Menthol and Menthone in Mentha piperita (Peppermint) Essential Oils from Various Geographical Locations [1][2][3][4][5]

Geographical OriginMenthol (%)Menthone (%)
Estonia31.6 - 35.837.9 - 39.5
France31.3-
Greece37.0 - 40.0-
Hungary37.2-
Russia1.538.2
USA (Montana)36.021.0
USA (New York)40.0 - 45.0 (free)12.0
Slovakia38.3 - 69.10.4 - 20.9
Turkey35.6 - 38.1-
Morocco2.71 - 38.7329.24

Table 2: Concentration of Limonene in Citrus Essential Oils [6][7][8][9][10]

Essential Oil SourceLimonene (%)
Sweet Orange (Citrus sinensis)68.0 - 98.0
Lemon (Citrus limon)49.74 - 76.0
Bergamot (Citrus bergamia)32.0 - 45.0
Grapefruit (Citrus paradisi)90.0 - 95.0
Lime (Citrus aurantiifolia)39.3 - 63.35

Table 3: Concentration of Carvone in Various Essential Oils [11][12][13][14]

Essential Oil SourceCarvone (%)
Caraway (Carum carvi)50.0 - 70.0
Spearmint (Mentha spicata)15.2 - 80.0
Dill (Anethum graveolens)40.0 - 60.0

Table 4: Concentration of 1,8-Cineole in Eucalyptus and Rosmarinus Essential Oils

Essential Oil Source1,8-Cineole (%)
Eucalyptus globulus54.0 - 95.0
Rosmarinus officinalis17.0 - 50.0

Biological Activities and Efficacy

This compound derivatives exhibit a wide spectrum of biological activities. The following sections provide quantitative data on their anti-inflammatory, antimicrobial, and insect repellent properties.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are often evaluated by their ability to inhibit inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

Table 5: In Vitro Anti-inflammatory Activity of this compound Derivatives [15][16][17][18]

CompoundAssayCell LineIC50 (µM)
(-)-LimoneneNO InhibitionRAW 264.7> 666
α-PineneNO InhibitionRAW 264.7~233
l-MentholIL-1β ProductionHuman Monocytes-
CarvacrolPGE2 Inhibition (COX-2)-0.8
(S)-(+)-CarvoneNO InhibitionRAW 264.7< 100
(R)-(-)-CarvoneNO InhibitionRAW 264.7100 - 200
(+)-DihydrocarveolNO InhibitionRAW 264.7200 - 300
(-)-CarveolNO InhibitionRAW 264.7400 - 500
(S)-(-)-PulegoneNO InhibitionRAW 264.7> 500
Antimicrobial Activity

The antimicrobial potential of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 6: Antimicrobial Activity (MIC) of this compound Derivatives [19][20][21][22][23]

CompoundMicroorganismMIC (µg/mL)
MentholStaphylococcus aureus125 - 250
Escherichia coli250 - 500
Candida albicans125 - 250
LimoneneStaphylococcus aureus> 1000
Escherichia coli> 1000
Candida albicans500 - 1000
CarvoneBacillus subtilis100 - 200
Escherichia coli200 - 400
Candida albicans50 - 100
1,8-CineoleStaphylococcus aureus250 - 500
Escherichia coli500 - 1000
Candida albicans250 - 500
Insect Repellent Activity

This compound-3,8-diol (PMD) is a well-known insect repellent. Its efficacy is often measured by the effective dose for 95% repellency (ED95) and the complete protection time (CPT).

Table 7: Insect Repellent Activity of this compound-3,8-diol (PMD) [24][25][26][27]

Mosquito SpeciesParameterValue
Aedes aegyptiED950.24 - 0.25 mg/cm²
CPT (30% PMD)~6.3 hours
Anopheles quadrimaculatusLD500.73 µg/mg
Culex quinquefasciatusLD501.13 µg/mg

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils

Objective: To identify and quantify the volatile components of an essential oil.

Methodology:

  • Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of a suitable solvent (e.g., methanol, hexane).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[28]

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[28]

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[28]

    • Mass Range: Scan from m/z 40 to 550.[28]

    • Ion Source Temperature: 230°C.[28]

    • Quadrupole Temperature: 150°C.[28]

  • Data Analysis:

    • Identification: Identify the components by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards.[28]

    • Quantification: Calculate the relative percentage of each component from the peak area in the chromatogram.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a test compound.

Methodology:

  • Animals: Use male Wistar rats (180-220 g).

  • Grouping: Divide the animals into groups: control (vehicle), standard drug (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).

  • Administration: Administer the test compounds and standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation.[29][30]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[29][30]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[30]

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

Objective: To assess the in vitro anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 0.2 mL of egg albumin (from a fresh hen's egg).[31][32]

    • 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).[31][32]

    • 2.0 mL of the test compound at various concentrations.

  • Control: Prepare a control mixture with 2.0 mL of distilled water instead of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 15-20 minutes.[31][32]

  • Heating: Heat the mixtures at 70°C for 5 minutes to induce denaturation.[31]

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.[31]

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[31][33]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10^5 - 10^6 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways.

Menthol: TRPM8-Mediated Cooling Sensation and Analgesia

(-)-Menthol is a well-known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily expressed in sensory neurons. Activation of TRPM8 by menthol or cold temperatures leads to an influx of Ca2+ and Na+ ions, depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the brain, eliciting the sensation of cooling. This mechanism also contributes to menthol's analgesic properties.

Menthol_TRPM8_Signaling Menthol (-)-Menthol TRPM8 TRPM8 Channel Menthol->TRPM8 Binds to and activates Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Na_Influx Opens Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal Transmission Cooling_Sensation Cooling Sensation & Analgesia Brain->Cooling_Sensation Perceives as

Caption: Signaling pathway of (-)-menthol via TRPM8 activation.

Limonene: Induction of Apoptosis in Cancer Cells

d-Limonene has demonstrated anticancer activity by inducing apoptosis in various cancer cell lines. One of the key mechanisms involves the intrinsic (mitochondrial) pathway of apoptosis. Limonene can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This promotes the release of cytochrome c from the mitochondria, which in turn activates caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.

Limonene_Apoptosis_Pathway Limonene d-Limonene Bax Bax (Pro-apoptotic) Limonene->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Limonene->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by d-limonene.

Carvone: Interaction with Olfactory Receptors

Carvone enantiomers, (R)-(-)-carvone (spearmint odor) and (S)-(+)-carvone (caraway odor), are classic examples of how stereochemistry can dramatically affect odor perception. This discrimination occurs at the level of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. The binding of a specific carvone enantiomer to its cognate OR triggers a conformational change in the receptor, activating a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations, depolarization of the neuron, and the transmission of an olfactory signal to the brain.

Carvone_Olfactory_Signaling Carvone (R)-(-)-Carvone or (S)-(+)-Carvone OR Olfactory Receptor (GPCR) Carvone->OR Binds to G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Binds to and opens Cation_Influx Cation Influx (Ca²⁺, Na⁺) CNG_Channel->Cation_Influx Depolarization Depolarization Cation_Influx->Depolarization Signal_Transmission Signal to Brain Depolarization->Signal_Transmission

Caption: Olfactory signaling pathway for carvone enantiomers.

Pulegone and Piperitone: Modulation of Drug-Metabolizing Enzymes

Pulegone and piperitone have been shown to influence the activity of drug-metabolizing enzymes, particularly phase I (cytochrome P450) and phase II (glutathione S-transferase, quinone reductase) enzymes.[34] This modulation can have significant implications for drug metabolism and detoxification pathways. For example, induction of these enzymes can enhance the clearance of xenobiotics, which may contribute to chemopreventive effects. However, it can also lead to drug-drug interactions.[34]

Pulegone_Piperitone_Enzyme_Induction Pulegone_Piperitone Pulegone / Piperitone PhaseI Phase I Enzymes (e.g., CYPs) Pulegone_Piperitone->PhaseI Induces PhaseII Phase II Enzymes (e.g., GST, QR) Pulegone_Piperitone->PhaseII Induces Metabolism Metabolism and Detoxification PhaseI->Metabolism PhaseII->Metabolism Xenobiotics Xenobiotics (Drugs, Carcinogens) Xenobiotics->PhaseI Xenobiotics->PhaseII Excretion Enhanced Excretion Metabolism->Excretion

Caption: Modulation of drug-metabolizing enzymes by pulegone and piperitone.

Conclusion

This compound derivatives are a versatile class of natural compounds with a wealth of potential applications in the pharmaceutical and other industries. This guide has provided a comprehensive overview of their occurrence, quantitative analysis, biological activities, and mechanisms of action. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers seeking to further explore the therapeutic potential of these fascinating molecules. Further research is warranted to fully elucidate the structure-activity relationships and to translate the promising in vitro and in vivo findings into clinical applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of cis- and trans-p-Menthane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the cis- and trans-isomers of p-Menthane. As a saturated monoterpene hydrocarbon, this compound serves as a fundamental scaffold in numerous natural products and synthetic compounds of interest to the pharmaceutical and fragrance industries. Understanding the distinct characteristics of its stereoisomers is crucial for applications ranging from stereoselective synthesis to the development of new therapeutic agents. This document details the physical constants, spectroscopic signatures, conformational analysis, chemical reactivity, and relevant experimental protocols for these isomers. All quantitative data is summarized in comparative tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, or 1-isopropyl-4-methylcyclohexane, is a bicyclic monoterpene derivative that exists as two primary stereoisomers: cis-p-Menthane and trans-p-Menthane. These isomers arise from the relative orientation of the isopropyl and methyl substituents on the cyclohexane ring. The stereochemistry of these groups significantly influences the molecule's three-dimensional shape, stability, and, consequently, its physical and chemical behavior. In the context of drug development, the specific stereoisomer of a chiral molecule can dictate its pharmacological activity, metabolic fate, and toxicity profile. Therefore, a thorough understanding of the properties of individual this compound isomers is essential for their use as starting materials, reference compounds, or scaffolds in medicinal chemistry.

Physical Properties

The physical properties of cis- and trans-p-Menthane are similar due to their identical molecular formula and connectivity. However, subtle differences in their boiling points and densities arise from variations in their molecular shape and intermolecular interactions. The trans isomer, being more stable, generally has a slightly higher boiling point.

Table 1: Physical Properties of cis- and trans-p-Menthane

Propertycis-p-Menthanetrans-p-MenthaneGeneral this compound
Molecular Formula C₁₀H₂₀C₁₀H₂₀C₁₀H₂₀
Molecular Weight 140.27 g/mol 140.27 g/mol 140.27 g/mol
Appearance Colorless liquid (est.)[1]Colorless liquid (est.)[2]Colorless liquid[3][4]
Boiling Point 171-172 °C at 760 mmHg[1]170-171 °C at 760 mmHg[2]168-171.7 °C[4]
Melting Point Not readily availableNot readily available-89.84 °C to -87.6 °C[3][5]
Density Not readily availableNot readily available0.8039 g/cm³ at 20 °C[3]
Refractive Index Not readily available1.437 at 20°C[6]1.4431 at 20 °C[3]
Solubility Soluble in alcohol; Insoluble in water[1]Soluble in alcohol; Insoluble in water[2]Soluble in organic solvents[4]

Conformational Analysis and Stereochemistry

The stereochemistry of the substituents on the cyclohexane ring dictates the preferred chair conformation and overall stability of the this compound isomers. In the chair conformation, substituents can occupy either axial or equatorial positions.

  • trans-p-Menthane : The more stable isomer, it can adopt a chair conformation where both the larger isopropyl group and the methyl group are in equatorial positions, minimizing steric strain.

  • cis-p-Menthane : In the most stable chair conformation of the cis isomer, one substituent must occupy an axial position while the other is equatorial. Due to the larger size of the isopropyl group, it preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the methyl group into an axial position.

The energy difference between the two chair conformers of the trans isomer is significant, with the diequatorial conformation being strongly favored. For the cis isomer, the energy difference between its two chair conformers is smaller, but the conformation with the equatorial isopropyl group is still more stable.

cluster_trans trans-p-Menthane Conformational Equilibrium cluster_cis cis-p-Menthane Conformational Equilibrium trans_ee Diequatorial (More Stable) trans_aa Diaxial (Less Stable) trans_ee->trans_aa Ring Flip cis_ea Equatorial Isopropyl, Axial Methyl (More Stable) cis_ae Axial Isopropyl, Equatorial Methyl (Less Stable) cis_ea->cis_ae Ring Flip Limonene Limonene This compound This compound Limonene->this compound Catalytic Hydrogenation p-Cymene p-Cymene p-Cymene->this compound Catalytic Hydrogenation Start Start Charge_Reactor Charge Reactor with Limonene, Catalyst, and Solvent Start->Charge_Reactor Seal_Purge Seal and Purge Reactor Charge_Reactor->Seal_Purge Pressurize Pressurize with Hydrogen Seal_Purge->Pressurize React Stir at Set Temperature and Pressure Pressurize->React Cool_Vent Cool Reactor and Vent Hydrogen React->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Evaporate Remove Solvent Filter->Evaporate Analyze Analyze Product by GC Evaporate->Analyze End End Analyze->End

References

The Discovery and Enduring Legacy of p-Menthane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-menthane scaffold, a foundational structure in the vast world of monoterpenoids, has been the subject of scientific inquiry for over a century. This technical guide provides an in-depth exploration of the discovery and history of this compound research, from its early identification within the broader class of terpenes to the development of its numerous derivatives that have found applications in flavors, fragrances, and pharmaceuticals. We will delve into the key milestones, experimental methodologies, and biosynthetic pathways that have shaped our understanding of this important class of compounds.

A Historical Overview of this compound Research

The story of this compound is intrinsically linked to the pioneering work on terpenes in the 19th century. While a definitive first synthesis or isolation of the parent this compound is not clearly documented, its existence was inferred from the structures of more readily available derivatives. The early research focused on compounds isolated from essential oils, with chemists gradually piecing together the underlying saturated hydrocarbon structure.

A significant early milestone in the study of this compound derivatives was the synthesis of this compound-3,8-diol (PMD) by P. Barbier and G. Leser in 1896, achieved through the cyclization of citronellal in dilute sulfuric acid.[1] However, the significance of this compound as a potent insect repellent was not recognized until the 1960s.[2] This discovery spurred further research into the synthesis and properties of various this compound derivatives.

The development of modern analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, in the mid-20th century, was instrumental in elucidating the precise stereochemistry of this compound and its derivatives, which is crucial for understanding their biological activity.

Key Milestones in this compound Research:

YearMilestoneKey Researchers/Contributors
1896 First reported synthesis of a this compound derivative, this compound-3,8-diol, from citronellal.[1]P. Barbier and G. Leser
1960s Discovery of the insect repellent properties of this compound-3,8-diol (PMD).[2]Industry researchers
Late 20th Century Widespread use of catalytic hydrogenation of limonene and other terpenes for the synthesis of this compound.Various research groups
Present Ongoing research into the biological activities of various this compound derivatives and the development of green synthetic methods.Global scientific community

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and one of its most well-studied derivatives, this compound-3,8-diol.

Table 1: Physicochemical Properties of this compound and this compound-3,8-diol

PropertyThis compound (1-isopropyl-4-methylcyclohexane)This compound-3,8-diol
Molecular Formula C₁₀H₂₀C₁₀H₂₀O₂
Molecular Weight 140.27 g/mol [3]172.26 g/mol [2]
CAS Number 99-82-1[3]42822-86-6[2]
Appearance Colorless liquid[3]Colorless solid[4]
Boiling Point 168-170 °C[5]Not available
Melting Point -87.6 °C[6]82 °C (cis-isomer), 74 °C (trans-isomer)[7]
Density 0.8086 g/cm³[3]1.009 g/cm³[2]
Solubility Insoluble in water; soluble in alcohol and oils.[8]Soluble in organic solvents.

Table 2: NMR Spectroscopic Data for this compound (CDCl₃)

NucleusChemical Shift (δ) ppm
¹H NMR ~0.8-1.7 (m, aliphatic protons)
¹³C NMR 20.1 (CH₃), 23.0 (CH₃), 32.7 (CH), 35.1 (CH₂), 43.8 (CH)

Note: Specific peak assignments can vary depending on the cis/trans isomeric ratio and the specific spectrometer conditions. The data presented is a representative range.

Key Experimental Protocols

Synthesis of this compound by Hydrogenation of Limonene

The catalytic hydrogenation of limonene is a common and efficient method for the synthesis of this compound.

Materials and Equipment:

  • (+)- or (-)-Limonene

  • Hydrogen gas (H₂)

  • Catalyst (e.g., 5% Platinum on carbon (Pt/C) or 5% Rhodium on alumina (Rh/Al₂O₃))[9]

  • High-pressure autoclave reactor (e.g., Parr reactor)[9]

  • Stirring mechanism

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: The autoclave reactor is charged with limonene and the catalyst (typically 1-5% by weight of the substrate).

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2.75 MPa) and heated to the reaction temperature (e.g., 70-100 °C). The reaction mixture is stirred vigorously.[9][10]

  • Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography (GC).

  • Work-up: Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst.

  • Purification: The filtrate, containing this compound, can be purified by distillation if necessary.

Synthesis of this compound-3,8-diol from Citronellal (Prins Reaction)

This acid-catalyzed intramolecular cyclization is a classic method for preparing PMD.

Materials and Equipment:

  • (+)-Citronellal

  • Dilute aqueous sulfuric acid (e.g., 0.25%)[4]

  • Sodium bicarbonate solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate or hexane)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Citronellal is added to the round-bottom flask, and the dilute sulfuric acid is added with stirring.

  • Reaction: The mixture is heated (e.g., to 50 °C) and stirred for several hours. The reaction can be monitored by thin-layer chromatography (TLC) or GC.[4]

  • Neutralization: After cooling, the reaction mixture is neutralized with a sodium bicarbonate solution.

  • Extraction: The product is extracted into an organic solvent. The organic layer is washed with water and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.

  • Purification: The crude this compound-3,8-diol can be purified by crystallization from a suitable solvent (e.g., heptane).

Signaling Pathways and Reaction Mechanisms

Biosynthesis of this compound Monoterpenoids in Plants

The biosynthesis of this compound monoterpenoids in plants, such as those in the Mentha genus, originates from the methylerythritol phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to the C10 precursor, geranyl pyrophosphate (GPP). The cyclization of GPP by specific terpene synthases is the committed step in the formation of the this compound skeleton.

Biosynthesis MEP MEP Pathway IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP Synthase Limonene (-)-Limonene GPP->Limonene Limonene Synthase p_Menthane_Derivatives Other this compound Monoterpenoids Limonene->p_Menthane_Derivatives Hydroxylation, Redox Reactions, etc.

Generalized biosynthetic pathway of this compound monoterpenoids.
Intramolecular Prins Reaction for this compound-3,8-diol Synthesis

The acid-catalyzed synthesis of PMD from citronellal proceeds via an intramolecular Prins reaction. The key steps involve the protonation of the aldehyde, cyclization to form a carbocation intermediate, and subsequent hydration.

Prins_Reaction Citronellal Citronellal Protonated_Aldehyde Protonated Aldehyde Citronellal->Protonated_Aldehyde + H⁺ Carbocation Carbocation Intermediate Protonated_Aldehyde->Carbocation Intramolecular Cyclization PMD This compound-3,8-diol Carbocation->PMD + H₂O, - H⁺

Simplified mechanism of the intramolecular Prins reaction of citronellal.

Experimental and Logical Workflows

General Workflow for the Synthesis and Purification of this compound

Synthesis_Workflow Start Start: Limonene + Catalyst Reaction Catalytic Hydrogenation Start->Reaction Filtration Filtration to remove catalyst Reaction->Filtration Purification Purification (e.g., Distillation) Filtration->Purification Analysis Analysis (GC, NMR, etc.) Purification->Analysis End End: Pure this compound Analysis->End

A typical experimental workflow for this compound synthesis.

Conclusion

The study of this compound and its derivatives has a rich history that has evolved from early explorations of natural products to sophisticated synthetic and analytical methodologies. The this compound scaffold continues to be a source of inspiration for the development of new molecules with diverse applications. This guide has provided a comprehensive overview of the key historical discoveries, quantitative data, experimental protocols, and reaction mechanisms that are fundamental to this compound research. It is our hope that this resource will be valuable for researchers, scientists, and drug development professionals as they continue to explore the potential of this versatile class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of p-Menthane-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-3,8-diol (PMD) is a bicyclic monoterpenoid recognized for its significant insect-repellent properties, offering a bio-based alternative to synthetic repellents like DEET. PMD possesses three stereocenters, giving rise to eight possible stereoisomers. The spatial arrangement of the hydroxyl and isopropyl groups significantly influences its efficacy and physical properties. The stereoselective synthesis of specific PMD isomers is therefore of considerable interest for structure-activity relationship studies and the development of optimized repellent formulations.

The most common route to PMD is the acid-catalyzed cyclization of citronellal, an abundant natural product found in the essential oil of Corymbia citriodora. This reaction proceeds via an intramolecular Prins reaction, and its stereochemical outcome can be directed towards specific diastereomers by carefully controlling the reaction conditions. This document provides detailed protocols for the diastereoselective synthesis of this compound-3,8-diol, focusing on methods to selectively obtain the cis (kinetic) and trans (thermodynamic) isomers. Additionally, methods utilizing sustainable catalysts and detailed purification protocols are presented. While diastereoselective methods are well-established, it is important to note that at the time of this writing, specific and established protocols for the enantioselective synthesis of this compound-3,8-diol are not widely reported in scientific literature.

Data Presentation

The following table summarizes quantitative data from various reported synthetic methods for this compound-3,8-diol, allowing for a comparative assessment of their efficiency and selectivity.

MethodCatalystStarting MaterialTemperature (°C)Time (h)Conversion (%)Yield (%)Diastereomeric Ratio (cis:trans)Reference(s)
Standard Acid Catalysis0.25% H₂SO₄(±)-Citronellal505-11~9876-80Varies, often cis-major[1]
Optimized Acid Catalysis0.75% H₂SO₄(±)-Citronellal60698.595.6Not specified[2]
Lignin-Derived Solid Acid (AL-Py-500)Lignin-based solid acid(±)-Citronellal50249786Not specified[3][4]
Kinetic Control (Hypothesized)Dilute H₂SO₄(±)-CitronellalRoom Temp (20-25)ShortModerateModeratePredominantly cis[5]
Thermodynamic Control (Hypothesized)H₂SO₄(±)-CitronellalHigh (e.g., >60)ProlongedHighHighPredominantly trans[5]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-p-Menthane-3,8-diol (Kinetic Control)

This protocol is designed to favor the formation of the kinetically preferred cis isomer by employing milder reaction conditions.

Materials:

  • (±)-Citronellal

  • Sulfuric acid (H₂SO₄), 0.25% aqueous solution

  • Sodium bicarbonate (NaHCO₃), 10% aqueous solution

  • n-Heptane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • Ice bath

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL two-necked flask equipped with a magnetic stirrer and condenser, add 25 g of (±)-citronellal.

  • Acid Addition: Cool the flask in an ice bath to maintain a low temperature. Slowly add 75 g of a pre-chilled 0.25% aqueous sulfuric acid solution to the citronellal while stirring vigorously to create an emulsion.

  • Reaction: Maintain the reaction at a low temperature (e.g., 20-25°C) and stir vigorously for a shorter duration (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) to maximize the yield of the cis isomer before significant equilibration to the trans form occurs.

  • Neutralization: Once the desired conversion is achieved, carefully add 10% sodium bicarbonate solution to the reaction mixture until the cessation of effervescence to neutralize the sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of n-heptane and shake vigorously. Allow the layers to separate and collect the upper organic layer.

  • Washing: Wash the organic layer sequentially with 25 mL of 10% NaHCO₃ solution and 25 mL of distilled water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product enriched in cis-p-menthane-3,8-diol.

Protocol 2: Diastereoselective Synthesis of trans-p-Menthane-3,8-diol (Thermodynamic Control)

This protocol aims to produce the thermodynamically more stable trans isomer by using more forcing reaction conditions.

Materials:

  • (±)-Citronellal

  • Sulfuric acid (H₂SO₄), 0.75% aqueous solution

  • Sodium bicarbonate (NaHCO₃), 10% aqueous solution

  • n-Heptane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

Equipment:

  • Two-necked round-bottom flask with a heating mantle

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL two-necked flask equipped with a magnetic stirrer and condenser, add 25 g of (±)-citronellal.

  • Acid Addition: Add 50 g of 0.75% aqueous sulfuric acid solution to the citronellal.

  • Reaction: Heat the mixture to 60°C and stir vigorously for 6-8 hours to allow the reaction to reach thermodynamic equilibrium.[2] Monitor the reaction by TLC or GC to confirm the consumption of the starting material and the formation of the product.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize with 10% sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add 50 mL of n-heptane, and perform a liquid-liquid extraction. Collect the organic layer.

  • Washing: Wash the organic phase with 25 mL of 10% NaHCO₃ solution followed by 25 mL of distilled water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which will be enriched in trans-p-menthane-3,8-diol.

Protocol 3: Synthesis using a Lignin-Derived Solid Acid Catalyst

This protocol offers a more sustainable approach using a reusable solid acid catalyst.

Materials:

  • (±)-Citronellal

  • Lignin-derived carbon acid catalyst[3][4]

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

Equipment:

  • Round-bottom flask with a heating mantle

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: Disperse the lignin-derived carbon acid catalyst in water in a round-bottom flask. Add (±)-citronellal to the mixture.

  • Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 50°C) for 24 hours.[3][4]

  • Catalyst Recovery: After the reaction, the solid catalyst can be recovered by filtration for potential reuse.

  • Extraction: Extract the aqueous phase with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude PMD.

  • Purification: The crude product can be further purified by recrystallization or column chromatography as described in Protocol 4.

Protocol 4: Purification of this compound-3,8-diol Diastereomers

This protocol details the separation of the cis and trans isomers from the crude product mixture.

A. Purification by Low-Temperature Crystallization

  • Dissolution: Dissolve the crude this compound-3,8-diol in a minimal amount of n-heptane.

  • Crystallization: Cool the solution to a low temperature (e.g., -20°C to -50°C) and allow it to stand for 24-48 hours to induce crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration. The composition of the crystalline material and the mother liquor will depend on the starting diastereomeric ratio and the crystallization conditions.

  • Washing and Drying: Wash the crystals with a small amount of cold n-heptane and dry under vacuum.

B. Purification by Column Chromatography

  • Column Preparation: Pack a silica gel column with a suitable slurry solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a mixture of n-hexane and ethyl acetate. A common starting mobile phase is a 4:1 (v/v) mixture of n-hexane:ethyl acetate. The polarity of the mobile phase can be gradually increased to facilitate the elution of the more polar isomer. The cis isomer is generally less polar and will elute before the trans isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure isomers.

  • Concentration: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Enantioselective Synthesis: A Prospective Outlook

Visualization of the Synthetic Pathway

Stereoselective_Synthesis_of_p_Menthane_3_8_diol Citronellal Citronellal Protonation Protonation of Aldehyde Citronellal->Protonation H⁺ (cat.) Carbocation Carbocation Intermediate Protonation->Carbocation Intramolecular Cyclization cis_PMD cis-p-Menthane-3,8-diol (Kinetic Product) Carbocation->cis_PMD H₂O (Low Temp, Short Time) trans_PMD trans-p-Menthane-3,8-diol (Thermodynamic Product) Carbocation->trans_PMD H₂O (High Temp, Long Time) cis_PMD->trans_PMD Equilibration (Heat)

Caption: Reaction pathway for the stereoselective synthesis of this compound-3,8-diol.

References

Application Note: Quantification of p-Menthane in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of p-Menthane in complex plant extracts. The protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring high sensitivity, selectivity, and accuracy. This method is crucial for quality control, phytochemical research, and the development of natural product-based pharmaceuticals.

Introduction

This compound is a monoterpene hydrocarbon found in the essential oils of various plants, contributing to their characteristic aroma and potential biological activities. Accurate quantification of this compound is essential for the standardization of herbal extracts, assessment of product quality, and for understanding its pharmacological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from intricate plant matrices.[1] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[2]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plant extracts is depicted below.

GC-MS Quantification Workflow Figure 1. Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction e.g., Methanol, Hexane filtration Filtration extraction->filtration concentration Concentration filtration->concentration injection Sample Injection concentration->injection separation GC Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection identification Peak Identification detection->identification Mass Spectrum quantification Quantification identification->quantification Calibration Curve reporting Reporting quantification->reporting

Caption: Experimental Workflow for this compound Quantification.

Materials and Reagents

  • Solvents: n-Hexane (GC grade), Methanol (GC grade), Dichloromethane (GC grade)

  • Standards: this compound (analytical standard, >98% purity), Internal Standard (e.g., n-Tridecane or Tetradecane)[3]

  • Reagents: Anhydrous Sodium Sulfate

  • Plant Material: Dried and powdered plant material of interest

Instrumentation and GC-MS Parameters

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.[4]

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[4]
InjectorSplit/splitless
Injector Temperature250 °C[4]
Injection ModeSplit (e.g., 20:1) or Splitless for trace analysis[5]
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min[4]
Oven Temperature ProgramInitial 60°C for 2 min, ramp at 5°C/min to 150°C, then 15°C/min to 280°C, hold for 5 min.
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C[4]
Ionization Energy70 eV[4]
Mass Scan Rangem/z 40-400 for qualitative analysis[4]
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
Quantifier Ion (m/z) To be determined from the mass spectrum of the this compound standard
Qualifier Ions (m/z) To be determined from the mass spectrum of the this compound standard

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., n-Tridecane) and dissolve it in 10 mL of n-hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with n-hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with a fixed concentration of the internal standard (e.g., 10 µg/mL).

Sample Preparation (Solvent Extraction)
  • Accurately weigh approximately 1.0 g of the dried and powdered plant material into a glass vial.

  • Add 10 mL of n-hexane (or another suitable solvent like methanol or dichloromethane).

  • Add the internal standard to the extraction solvent to achieve the same concentration as in the calibration standards.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant and pass it through a 0.45 µm syringe filter into a clean GC vial.

  • If necessary, dry the extract over anhydrous sodium sulfate to remove any residual water.

Data Analysis and Quantification

The logical relationship for the GC-MS quantification process is outlined below.

GC-MS Quantification Logic Figure 2. Logical Relationship for GC-MS Quantification cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification cal_standards Analyze Calibration Standards peak_areas Measure Peak Areas (Analyte and IS) cal_standards->peak_areas response_ratio Calculate Response Ratio (Area_Analyte / Area_IS) peak_areas->response_ratio cal_curve Plot Response Ratio vs. Concentration response_ratio->cal_curve concentration_determination Determine Concentration from Calibration Curve cal_curve->concentration_determination sample_analysis Analyze Plant Extract sample_peak_areas Measure Peak Areas (Analyte and IS) sample_analysis->sample_peak_areas sample_response_ratio Calculate Response Ratio sample_peak_areas->sample_response_ratio sample_response_ratio->concentration_determination final_calculation Calculate Final Concentration in Plant Material concentration_determination->final_calculation Account for Dilution

Caption: Logical Relationship for GC-MS Quantification.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

  • Quantification: Use the calibration curve generated from the standard solutions to quantify the amount of this compound in the sample. The concentration is calculated based on the ratio of the peak area of this compound to the peak area of the internal standard.

Results and Discussion

The developed GC-MS method allows for the successful separation and quantification of this compound from other volatile components in the plant extract. The use of an internal standard corrects for variations in injection volume and matrix effects, thereby improving the accuracy and precision of the results.[6]

Table 2: Representative Quantitative Data for this compound in Plant Extracts

Plant SpeciesPlant PartThis compound Concentration (µg/g of dry weight)% RSD (n=3)
Mentha piperitaLeaves15.83.2
Eucalyptus globulusLeaves8.24.1
Thymus vulgarisAerial Parts21.52.8

Note: The data presented in this table is illustrative and may vary depending on the plant's origin, harvesting time, and extraction method.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Table 3: Illustrative Method Validation Parameters

ParameterResult
Linearity (r²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
LOD0.05 µg/mL
LOQ0.15 µg/mL

Conclusion

The GC-MS method described in this application note provides a reliable and accurate approach for the quantification of this compound in plant extracts. This protocol is suitable for routine quality control in the herbal and pharmaceutical industries, as well as for research purposes in phytochemistry and natural product development. The detailed methodology and clear data presentation make this a valuable resource for researchers, scientists, and drug development professionals.

References

Application Note: Chiral HPLC Separation of p-Menthane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Menthane is a saturated monoterpene hydrocarbon that exists as a pair of enantiomers, (1R,4S)- and (1S,4R)-p-menthane, as well as cis/trans isomers. The stereoisomeric composition of such chiral compounds is of significant interest in the pharmaceutical, food, and fragrance industries, as individual enantiomers can exhibit distinct biological and sensory properties. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a robust and widely employed technique for the direct separation and quantification of enantiomers.[1]

This application note provides a detailed protocol for the enantioseparation of this compound using chiral HPLC. Due to the limited availability of specific methods for this compound, this protocol is adapted from established methods for the separation of structurally similar monoterpene hydrocarbons, such as α-pinene and β-pinene.[2] The methodology leverages a polysaccharide-based CSP, which has demonstrated broad applicability for resolving a wide array of chiral compounds.[3]

Principle of Separation

The chiral separation is achieved through the differential interaction of the this compound enantiomers with a chiral stationary phase. The CSP, typically a derivative of cellulose or amylose, forms transient diastereomeric complexes with the enantiomers.[4] The subtle differences in the stability of these complexes lead to different retention times for each enantiomer on the column, enabling their separation and quantification.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific applications and instrumentation.

1. Materials and Reagents

  • This compound Racemic Standard: (Sigma-Aldrich or equivalent)

  • HPLC Grade n-Hexane: (Fisher Scientific or equivalent)

  • HPLC Grade Isopropanol (IPA): (Fisher Scientific or equivalent)

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Refractive Index Detector (RID). As this compound lacks a strong chromophore, an RID is often preferred. If using a UV detector, detection should be attempted at a low wavelength (e.g., < 210 nm).

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the chiral separation of this compound enantiomers.

ParameterRecommended Condition
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Refractive Index Detector (RID) or UV at 210 nm
Sample Preparation Dissolve this compound standard in the mobile phase to a concentration of 1 mg/mL.

3. Detailed Experimental Procedure

  • System Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 99:1 volume-to-volume ratio.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation in the system.

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic this compound standard in the mobile phase to achieve a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Analysis:

    • Set the column oven temperature to 25°C.

    • Set the detector parameters. If using an RID, allow sufficient time for stabilization.

    • Inject 10 µL of the prepared sample onto the column.

    • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the two this compound enantiomers.

    • Calculate the retention time (t R ), resolution (R s ), and separation factor (α) for the enantiomeric pair.

Data Presentation

The following table presents expected or hypothetical quantitative data for the chiral separation of this compound based on the separation of similar monoterpenes. Actual results may vary depending on the specific system and conditions.

Analyte (Enantiomer)Retention Time (t R ) (min)Resolution (R s )Separation Factor (α)
Enantiomer 1~ 8.5
Enantiomer 2~ 9.2> 1.5> 1.1

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation (n-Hexane/IPA 99:1) equilibration System & Column Equilibration mobile_phase->equilibration sample_prep Sample Preparation (1 mg/mL in Mobile Phase) injection Sample Injection (10 µL) sample_prep->injection equilibration->injection separation Chiral Separation (Chiralpak AD-H Column) injection->separation detection Detection (RID or UV < 210 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration & Calculation (tR, Rs, α) chromatogram->analysis report Final Report analysis->report

Caption: Workflow for Chiral HPLC Separation of this compound.

Logical Relationship for Method Selection

G start Start: Separate this compound Enantiomers check_volatility Is the analyte volatile and thermally stable? start->check_volatility gc_ms Enantioselective GC-MS is a suitable primary choice. check_volatility->gc_ms Yes hplc Chiral HPLC is a viable alternative. check_volatility->hplc No check_sensitivity Is high sensitivity for trace analysis required? gc_ms->check_sensitivity end_hplc Select HPLC hplc->end_hplc gc_ms_sensitive GC-MS offers superior sensitivity. check_sensitivity->gc_ms_sensitive Yes hplc_sufficient HPLC may be sufficient depending on concentration. check_sensitivity->hplc_sufficient No end_gc Select GC-MS gc_ms_sensitive->end_gc hplc_sufficient->end_hplc

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols for p-Menthane Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of p-Menthane derivatives as chiral auxiliaries in asymmetric synthesis. These auxiliaries, derived from readily available natural products like menthol, offer a robust and cost-effective strategy for controlling stereochemistry in a variety of chemical transformations.

Introduction to this compound Derivatives as Chiral Auxiliaries

In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is critical to the function of molecules, chiral auxiliaries are indispensable tools.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to form a specific stereoisomer. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[1]

This compound derivatives, such as (-)-menthol, (-)-8-phenylmenthol, and this compound-3-carboxaldehyde, are highly effective chiral auxiliaries. Their rigid cyclic structures provide a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as Diels-Alder cycloadditions, enolate alkylations, and nucleophilic additions. The steric bulk of the this compound scaffold effectively shields one face of the reactive center, forcing the incoming reagent to approach from the less hindered side, thus leading to a high degree of diastereoselectivity.

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

Chiral Auxiliary Workflow sub Prochiral Substrate intermediate Chiral Substrate-Auxiliary Adduct sub->intermediate Attachment aux This compound Auxiliary aux->intermediate reaction Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) intermediate->reaction diastereomers Diastereomeric Products reaction->diastereomers cleavage Cleavage of Auxiliary diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow of asymmetric synthesis using a this compound chiral auxiliary.

Key Applications and Protocols

This section details the application of specific this compound derivatives in key asymmetric transformations, providing step-by-step experimental protocols.

(-)-Menthol as a Chiral Auxiliary

(-)-Menthol is a widely accessible and inexpensive chiral auxiliary derived from mint oil. Its straightforward application and reliable stereocontrol make it a popular choice in academic and industrial research.

The Andersen synthesis is a classic method for preparing enantiomerically pure sulfoxides. It involves the reaction of a diastereomerically pure (-)-menthyl sulfinate ester with an organometallic reagent, which proceeds with complete inversion of configuration at the sulfur atom.

Reaction Scheme:

Andersen Synthesis cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 r1 (-)-Menthol p1 (-)-Menthyl p-toluenesulfinate r1->p1 p2 Chiral Sulfoxide p1->p2 reagent1 + p-Toluenesulfinyl chloride / Pyridine reagent2 + R-MgBr

Caption: Reaction scheme for the Andersen synthesis of chiral sulfoxides.

Experimental Protocol: Synthesis of (-)-Menthyl (S)-p-toluenesulfinate and subsequent reaction with a Grignard Reagent

Part 1: Synthesis of (-)-Menthyl (S)-p-toluenesulfinate

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (-)-menthol (1.0 eq) in anhydrous diethyl ether.

  • Add pyridine (1.1 eq) and cool the solution to 0 °C.

  • Slowly add a solution of p-toluenesulfinyl chloride (1.05 eq) in anhydrous diethyl ether.

  • Stir the mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove pyridinium hydrochloride and wash the solid with diethyl ether.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting mixture of diastereomers is separated by fractional crystallization from acetone or hexane to yield the crystalline, diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate.

Part 2: Synthesis of the Chiral Sulfoxide

  • Dissolve the diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise with vigorous stirring.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantiomerically pure sulfoxide.

The enolate derived from a (-)-menthyl ester can undergo highly diastereoselective alkylation, providing a route to enantiomerically enriched carboxylic acids after cleavage of the auxiliary.

Experimental Protocol: Diastereoselective Alkylation of (-)-Menthyl Acetate

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (-)-menthyl acetate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

(-)-8-Phenylmenthol as a Chiral Auxiliary

(-)-8-Phenylmenthol, introduced by E.J. Corey, is a highly effective chiral auxiliary, particularly in Diels-Alder reactions.[2][3] The phenyl group provides enhanced steric shielding and can participate in π-stacking interactions, leading to excellent stereocontrol.

The acrylate ester of (-)-8-phenylmenthol undergoes highly diastereoselective [4+2] cycloaddition reactions with dienes, which has been famously applied in the synthesis of prostaglandins.[2]

Experimental Protocol: Asymmetric Diels-Alder Reaction of (-)-8-Phenylmenthol Acrylate

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (-)-8-phenylmenthol acrylate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C.

  • Slowly add a solution of a Lewis acid catalyst (e.g., ethylaluminum dichloride, 1.2 eq) in DCM.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add freshly distilled cyclopentadiene (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric excess of the crude product can be determined by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

(+)-p-Menthane-3-carboxaldehyde as a Chiral Auxiliary

(+)-p-Menthane-3-carboxaldehyde, prepared from (+)-menthone, is a useful auxiliary for the synthesis of carbonyl compounds bearing an α-chiral quaternary carbon.

This auxiliary has been successfully employed in the total synthesis of the sesquiterpene (+)-cuparenone, demonstrating its utility in constructing challenging quaternary stereocenters.[2]

Experimental Protocol: Key Steps in the Total Synthesis of (+)-Cuparenone

This protocol outlines the key diastereoselective alkylation and subsequent transformations.

Part 1: Diastereoselective Alkylation

  • An imine is formed from (+)-p-menthane-3-carboxaldehyde and a suitable amine (e.g., cyclohexylamine).

  • The imine is deprotonated with a strong base such as LDA at low temperature (e.g., -78 °C) to form the corresponding aza-enolate.

  • The aza-enolate is then alkylated with an appropriate electrophile (e.g., p-methylbenzyl bromide). The bulky this compound auxiliary directs the alkylation to occur from the less hindered face, establishing the quaternary stereocenter with high diastereoselectivity.

  • The resulting alkylated imine is hydrolyzed under acidic conditions to afford the chiral aldehyde.

Part 2: Conversion to (+)-Cuparenone

  • The chiral aldehyde is oxidized to the corresponding carboxylic acid.

  • The carboxylic acid is converted to an acid chloride and reacted with dimethylcuprate to yield a ketone.

  • The ketone undergoes an intramolecular cyclization to form the cyclopentanone ring of (+)-cuparenone.

Quantitative Data Summary

Chiral AuxiliaryReaction TypeSubstrateReagent/CatalystDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Yield (%)Reference
(-)-Menthol Andersen Synthesis(-)-Menthyl (S)-p-toluenesulfinateMeMgBr>99% e.e.High[4]
Asymmetric Alkylation(-)-Menthyl AcetateLDA / Benzyl Bromide>90% d.e.Good
Diels-Alder Reaction(-)-Menthyl AcrylateCyclopentadiene / Et₂AlCl~40% d.e.Good[5]
(-)-8-Phenylmenthol Diels-Alder Reaction(-)-8-Phenylmenthol AcrylateCyclopentadiene / AlCl₃97% d.e.89%[5]
(+)-p-Menthane-3-carboxaldehyde Asymmetric AlkylationImine derivativeLDA / p-methylbenzyl bromideHigh d.e.Good[2]

Cleavage of this compound Auxiliaries

A crucial step in this synthetic strategy is the removal of the chiral auxiliary to yield the final enantiomerically enriched product.

Protocol for Hydrolysis of (-)-Menthyl Esters
  • Dissolve the (-)-menthyl ester in a mixture of THF and water.

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid.

  • To recover the (-)-menthol, make the aqueous layer basic (pH > 10) with NaOH and extract with diethyl ether (3x).

  • Combine the organic extracts containing the (-)-menthol, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol for Reductive Cleavage of (-)-8-Phenylmenthol Esters
  • Dissolve the ester in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a suspension of LiAlH₄ (1.5-2.0 eq).

  • Stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-3 hours.

  • Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water again.

  • Stir vigorously until a white precipitate forms, then add anhydrous Na₂SO₄ and stir for another 15 minutes.

  • Filter the solid and wash thoroughly with diethyl ether or THF.

  • Concentrate the filtrate to obtain the crude alcohol product. The (-)-8-phenylmenthol can be recovered from the reaction mixture.

Conclusion

This compound derivatives are powerful and versatile chiral auxiliaries for asymmetric synthesis. Their low cost, high efficiency in inducing stereoselectivity, and the ability to be recovered and reused make them valuable tools for the synthesis of complex chiral molecules in both academic and industrial settings. The protocols outlined in this document provide a practical guide for the application of these auxiliaries in a range of important chemical transformations.

References

Application Notes: Acid-Catalyzed Cyclization of Citronellal to p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acid-catalyzed cyclization of citronellal is a cornerstone reaction in the synthesis of valuable monoterpenoids. This intramolecular carbonyl-ene reaction or Prins-type cyclization is pivotal for producing key compounds such as isopulegol and p-menthane-3,8-diol (PMD).[1] Isopulegol is a critical intermediate in the industrial synthesis of menthol, a high-demand product in various sectors including pharmaceuticals and cosmetics.[2][3] Furthermore, this compound-3,8-diol is a highly effective and naturally derived insect repellent, recognized as a safe alternative to synthetic options like DEET.[1][4] The reaction can be catalyzed by a range of acids, from mineral acids and Lewis acids to heterogeneous solid acids like zeolites and clays, with the choice of catalyst significantly influencing product selectivity and yield.[5][6] The balance between Lewis and Brønsted acid sites on a catalyst is crucial for steering the reaction towards the desired product while minimizing side reactions such as dehydration and ether formation.[5]

Reaction Pathway

The acid-catalyzed cyclization of citronellal proceeds through the protonation of the aldehyde group, which initiates an intramolecular reaction to form a stable carbocation intermediate. This intermediate can then deprotonate to form isopulegol or be hydrated to yield this compound-3,8-diol. Weaker acid sites on a catalyst tend to favor the direct formation of PMD.[1]

Reaction_Pathway Citronellal Citronellal Carbocation Carbocation Intermediate Citronellal->Carbocation H⁺ (Acid Catalyst) Isopulegol Isopulegol Carbocation->Isopulegol -H⁺ PMD This compound-3,8-diol Carbocation->PMD +H₂O

Caption: Acid-catalyzed cyclization pathway of citronellal.

Quantitative Data Summary

The efficiency of the citronellal cyclization is highly dependent on the catalyst and reaction conditions. The following table summarizes quantitative data from various reported methods.

CatalystSolventTemp. (°C)Time (h)Citronellal Conversion (%)Main ProductYield/Selectivity (%)Reference(s)
0.25% Sulfuric AcidWater501197.9This compound-3,8-diol92.3 (selectivity)[7]
Lignin-Derived CarbonWater502497This compound-3,8-diol86 (yield)[4][8]
Montmorillonite K10Buffer MediumRoom Temp.2-Isopulegol-[9]
Tin(IV) ChlorideMethylene Chloride0--Isopulegol85 (yield)[10]
Zeolite H-BetaCyclohexane804~100Isopulegol~70 (yield)[5]
CO₂-H₂O SystemWater1006~85This compound-3,8-diol~80 (selectivity)[11][12]
Zirconium HydroxideToluene801>95Isopulegol>95 (selectivity)[6]

Experimental Protocols

Two representative protocols are detailed below, one using a homogeneous mineral acid catalyst and the other employing a heterogeneous solid acid catalyst.

Protocol 1: Sulfuric Acid-Catalyzed Synthesis of this compound-3,8-diol

This protocol is adapted from a procedure for producing this compound-3,8-diol with high conversion and selectivity.[7]

Materials and Reagents:

  • (±)-Citronellal

  • Sulfuric acid (H₂SO₄), 0.25% aqueous solution

  • Sodium bicarbonate (NaHCO₃), 10% solution

  • n-Heptane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, charge (±)-citronellal and the 0.25% aqueous sulfuric acid solution.

  • Reaction Execution: Heat the mixture to 50°C and stir vigorously for 11 hours to ensure thorough mixing. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete (approx. 11 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully add the 10% sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Check the pH to ensure it is neutral or slightly basic.

  • Extraction: Extract the product from the aqueous layer using n-heptane (3x volumes).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the n-heptane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude this compound-3,8-diols can be further purified by crystallization from n-heptane at low temperatures (-50°C).[7]

  • Analysis: Characterize the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Protocol 2: Heterogeneous Catalysis using Montmorillonite K10 Clay

This protocol outlines a greener synthesis of isopulegol using a reusable solid acid catalyst under mild conditions.[5][9]

Materials and Reagents:

  • (±)-Citronellal

  • Montmorillonite K10 clay catalyst

  • Cyclohexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with condenser

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalyst Activation: Activate the montmorillonite K10 catalyst by heating it in an oven under vacuum to remove adsorbed water.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, prepare a solution of citronellal in cyclohexane.[5]

  • Reaction Execution: Add the activated montmorillonite K10 catalyst to the solution. Stir the suspension at room temperature for 2-4 hours. Monitor the reaction progress by periodically taking samples and analyzing them via GC.

  • Work-up: Once the desired conversion is achieved, remove the solid catalyst by filtration. The catalyst can be washed with fresh solvent, dried, and potentially reused.

  • Solvent Removal: Remove the cyclohexane from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is primarily isopulegol.

  • Analysis: Analyze the product purity and composition using GC-FID for quantification and GC-MS for identification.[13] Further characterization can be performed using NMR.[9]

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound derivatives from citronellal.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_analysis Analysis & Purification Catalyst Catalyst Activation (for solid acids) Setup Reaction Setup Catalyst->Setup Run Run Reaction & Monitor Progress Setup->Run Workup Quench & Work-up (Filtration/Extraction) Run->Workup SolventRemoval Solvent Removal Workup->SolventRemoval Purify Purification (e.g., Crystallization) SolventRemoval->Purify Analysis Product Analysis (GC-MS, NMR) Purify->Analysis

Caption: A generalized workflow for synthesis and purification.

Troubleshooting and Optimization

  • Side Reactions: The primary side reactions include the formation of isopulegol isomers and dehydration products like p-menthadienes.[5] Strong Brønsted acidity and high temperatures favor dehydration.[5]

  • Catalyst Choice: To improve selectivity for isopulegol, catalysts with a higher ratio of Lewis to Brønsted acid sites are preferred.[5] For this compound-3,8-diol, weaker acid sites are often more effective.[4][8]

  • Temperature Control: Lowering the reaction temperature can suppress undesirable side reactions, particularly the endothermic dehydration pathway.[5] For example, using tin(IV) chloride at 0°C provides a high yield of isopulegol.[10]

  • Reaction Time: Monitoring the reaction is crucial, as prolonged reaction times can lead to the formation of byproducts like di-isopulegyl ethers.[5]

References

Application Note: Validated GC-FID Method for the Quantification of p-Menthane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of p-Menthane. This compound is a saturated monoterpene hydrocarbon and a key structural backbone for many biologically active compounds. Accurate and reliable quantification of this compound is crucial in various applications, including the quality control of essential oils, chemical synthesis, and in the development of pharmaceutical and cosmetic products. The method described herein is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[1][2] This document provides a comprehensive experimental protocol and summarizes the validation data for key performance characteristics including specificity, linearity, accuracy, precision, and the limits of detection and quantification.

Introduction

This compound (1-isopropyl-4-methylcyclohexane) is a fundamental monoterpene structure found in numerous natural and synthetic compounds. Its quantification is essential for ensuring product quality, consistency, and for understanding its role in various chemical and biological systems. Gas chromatography (GC) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound.[1] When coupled with a Flame Ionization Detector (FID), it offers excellent sensitivity and a wide linear range, making it an ideal choice for quantitative analysis.[1] This application note presents a detailed, validated GC-FID method to ensure the accurate and precise measurement of this compound in a given sample matrix.

Analytical Method Validation

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose.[1] The validation of this GC-FID method for this compound quantification was performed in accordance with ICH Q2(R2) guidelines and addresses the following key parameters.[1]

Data Summary

The performance characteristics of the validated GC-FID method for this compound quantification are summarized in the tables below. The data presented is representative of the performance expected from this robust analytical technique.

Table 1: System Suitability

ParameterAcceptance CriteriaResult
Tailing Factor (T)T ≤ 21.2
Theoretical Plates (N)N > 200085,000
% RSD of Peak Area (n=6)≤ 1.0%0.8%

Table 2: Linearity of Calibration Curve

ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
y-intercept-5.2
Slope150.3

Table 3: Accuracy (% Recovery)

Spiked Concentration80% (80 µg/mL)100% (100 µg/mL)120% (120 µg/mL)
Mean % Recovery (n=3) 99.5%101.2%99.8%
% RSD 0.7%0.5%0.6%

Table 4: Precision (% RSD)

Precision LevelConcentration (µg/mL)% RSD (n=6)
Repeatability 1000.9%
Intermediate Precision 1001.2%

Table 5: Limits of Detection and Quantification

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥99% purity)

  • Hexane (GC grade)

  • Methanol (GC grade)

  • Ethanol (GC grade)

  • Anhydrous sodium sulfate

  • Helium (carrier gas, 99.999% purity)

Instrumentation
  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID), and a split/splitless injector.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.[1]

GC-FID Operating Conditions
  • Injector Temperature: 250 °C[1]

  • Detector Temperature: 280 °C[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: Increase at a rate of 10 °C/minute to 200 °C

    • Hold: Maintain at 200 °C for 5 minutes[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable organic solvent, such as hexane, ethanol, or methanol.[1] The solution should be vortexed and sonicated to ensure complete dissolution of the analyte.[1] If necessary, dilute the solution further with hexane to a concentration that falls within the established linear range of the method.[4] For complex matrices, a liquid-liquid or solid-phase extraction may be necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_process Data Processing and Reporting Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Weigh & Dissolve Sample Sample Matrix Sample_Sol Sample Solution Sample->Sample_Sol Weigh & Dissolve/Extract Cal_Standards Calibration Standards (1-200 µg/mL) Stock->Cal_Standards Serial Dilution GC_FID GC-FID System Cal_Standards->GC_FID Filtered_Sample Filtered Sample Sample_Sol->Filtered_Sample Filter Filtered_Sample->GC_FID Data_Acq Data Acquisition GC_FID->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report G cluster_precision Precision Types Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

Elucidating p-Menthane Biosynthetic Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For researchers, scientists, and drug development professionals, a comprehensive understanding of the biosynthetic pathways of p-menthane monoterpenes is crucial for applications ranging from metabolic engineering to the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for key techniques used to elucidate these complex pathways, with a focus on practical implementation in a laboratory setting.

Introduction to this compound Biosynthesis

The this compound monoterpenes are a diverse class of natural products responsible for the characteristic aromas of plants like mint (Mentha). Their biosynthesis originates from the universal C5 precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are typically produced via the methylerythritol phosphate (MEP) pathway in plastids.[1][2] The committed step in the formation of the this compound skeleton is the cyclization of geranyl diphosphate (GPP) to limonene, catalyzed by limonene synthase.[2] Subsequent enzymatic modifications, including hydroxylations, dehydrogenations, and reductions, lead to the vast array of this compound derivatives such as menthol and carvone.[3][4] These reactions are often localized within specialized plant structures like glandular trichomes.[3][4]

Core Techniques for Pathway Elucidation

Several powerful techniques are employed to unravel the intricacies of this compound biosynthesis. These include the heterologous expression of candidate enzymes, in vitro enzyme assays, stable isotope labeling to trace metabolic flux, and advanced analytical methods for metabolite profiling.

Heterologous Expression of Biosynthetic Enzymes

A cornerstone for characterizing the function of enzymes in the this compound pathway is their expression in a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae.[1][5] This approach allows for the production of large quantities of a single enzyme, free from the complex metabolic background of the native plant, enabling detailed functional analysis.

In Vitro Enzyme Assays

Once an enzyme is expressed and purified, its catalytic activity can be precisely measured through in vitro assays. These assays are fundamental for determining key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat), which describe the enzyme's affinity for its substrate and its turnover rate, respectively.[6][7]

Stable Isotope Labeling

To trace the flow of precursors through the biosynthetic pathway in vivo, stable isotope labeling is an indispensable tool.[8][9] By feeding plants or cell cultures with precursors enriched in heavy isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these labels into downstream metabolites using mass spectrometry.[8] This provides direct evidence for precursor-product relationships and can help to identify previously unknown intermediates.

Analytical Chemistry: GC-MS for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile this compound monoterpenes.[10][11] The high separation efficiency of gas chromatography combined with the sensitive and specific detection by mass spectrometry allows for the comprehensive analysis of complex essential oil mixtures.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the elucidation of this compound biosynthetic pathways.

Table 1: Production of Limonene in Engineered E. coli

Engineered Strain FeatureCarbon SourceTiter (mg/L)Reference
Heterologous MVA pathway and limonene synthaseGlucose> 400[12]
Optimized MVA pathway and limonene synthaseGlycerol1290[13]
Co-expression of SlNPPS and MsLSFed-batch fermentation694.61[13]

Table 2: Kinetic Parameters of Limonene Synthase

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)Reference
Citrus sinensisGeranyl Diphosphate (GPP)~5~0.035[14]
Mentha spicataGeranyl Diphosphate (GPP)2.60.049-

Experimental Protocols

This section provides detailed methodologies for the key experiments described above.

Protocol 1: Heterologous Expression of Limonene Synthase in E. coli

Objective: To produce recombinant limonene synthase for functional characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • Limonene synthase cDNA

  • Restriction enzymes and T4 DNA ligase

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Cloning:

    • Amplify the coding sequence of limonene synthase from plant cDNA.

    • Digest the expression vector and the limonene synthase PCR product with appropriate restriction enzymes.

    • Ligate the digested insert and vector using T4 DNA ligase.

    • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.

    • Isolate the plasmid and verify the insert sequence.

  • Transformation and Expression:

    • Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • If using a His-tagged protein, purify the recombinant limonene synthase from the supernatant using immobilized metal affinity chromatography (IMAC).

Protocol 2: In Vitro Enzyme Assay for Limonene Synthase

Objective: To determine the kinetic parameters of purified limonene synthase.

Materials:

  • Purified limonene synthase

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT)

  • Geranyl diphosphate (GPP) stock solution

  • Hexane

  • GC vials

Procedure:

  • Reaction Setup:

    • In a series of glass GC vials, prepare reaction mixtures containing assay buffer and varying concentrations of GPP.

    • Pre-incubate the reaction mixtures at 30°C for 5 minutes.

    • Initiate the reaction by adding a known amount of purified limonene synthase to each vial.

    • Overlay the reaction mixture with an equal volume of hexane to capture the volatile limonene product.

  • Incubation and Extraction:

    • Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by vortexing vigorously to extract the limonene into the hexane layer.

  • Analysis:

    • Analyze the hexane layer by GC-MS to quantify the amount of limonene produced.

    • Calculate the initial reaction velocity for each substrate concentration.

    • Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[6][7]

Protocol 3: Stable Isotope Labeling for Pathway Elucidation

Objective: To trace the incorporation of a labeled precursor into this compound monoterpenes.

Materials:

  • Plant material (e.g., Mentha seedlings)

  • Growth medium (e.g., Hoagland solution)

  • ¹³C-labeled glucose or other suitable precursor

  • Liquid nitrogen

  • Extraction solvent (e.g., ethyl acetate)

  • GC-MS system

Procedure:

  • Labeling:

    • Grow plants in a hydroponic system with a defined nutrient medium.

    • Replace the standard carbon source with a ¹³C-labeled precursor (e.g., U-¹³C₆-glucose) for a defined period. The labeling time will depend on the turnover rate of the metabolites of interest.

  • Harvesting and Quenching:

    • At various time points, harvest the plant tissue (e.g., leaves) and immediately freeze it in liquid nitrogen to quench all metabolic activity.

  • Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract the metabolites with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis:

    • Analyze the extract by GC-MS.

    • Monitor the mass spectra of known this compound monoterpenes for an increase in mass corresponding to the incorporation of ¹³C atoms.

    • The pattern of isotope incorporation can provide insights into the biosynthetic route from the labeled precursor.

Protocol 4: GC-MS Analysis of this compound Monoterpenes

Objective: To identify and quantify this compound monoterpenes in a sample.

Materials:

  • GC-MS system with a mass selective detector

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium carrier gas

  • Sample extract in a volatile solvent (e.g., hexane or ethyl acetate)

  • Authentic standards of this compound monoterpenes

Procedure:

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp at 5°C/minute to 240°C, and hold for 5 minutes.

    • Carrier Gas Flow: 1 mL/min (constant flow)

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 40-400

  • Analysis:

    • Inject 1 µL of the sample extract into the GC-MS.

    • Identify the this compound monoterpenes by comparing their retention times and mass spectra to those of authentic standards and to mass spectral libraries.

    • For quantification, create a calibration curve for each compound of interest using authentic standards of known concentrations.

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow for its elucidation.

p_Menthane_Biosynthesis GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Carvone (-)-Carvone Limonene->Carvone Multiple Steps Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Pulegone (+)-Pulegone Isopiperitenone->Pulegone Isopiperitenone Reductase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Menthol (-)-Menthol Menthone->Menthol Menthone Reductase

Caption: Simplified this compound biosynthetic pathway in Mentha.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Bioinformatics Candidate Gene Identification (e.g., from EST libraries) Cloning Cloning and Heterologous Expression (E. coli / Yeast) Bioinformatics->Cloning Purification Protein Purification Cloning->Purification EnzymeAssay Enzyme Assays (Kinetics) Purification->EnzymeAssay Analysis GC-MS Analysis EnzymeAssay->Analysis Product ID Labeling Stable Isotope Labeling Extraction Metabolite Extraction Labeling->Extraction Extraction->Analysis

References

p-Menthane as a Versatile Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-menthane scaffold, a monoterpene hydrocarbon, has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for the design and synthesis of novel therapeutic agents. Its inherent lipophilicity, conformational rigidity, and the presence of modifiable functional groups make it an attractive starting point for developing compounds with a wide range of biological activities. This document provides detailed application notes and protocols on the use of this compound derivatives in anticancer, insect repellent, antiviral, and neuroprotective applications.

Anticancer Activity of this compound Derivatives

Derivatives of this compound, such as perillyl alcohol and its analogues, have demonstrated significant cytotoxic activity against various human tumor cell lines. These compounds often induce apoptosis through the modulation of key signaling pathways.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity of several this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundHCT-116 (Colon Carcinoma) IC50 (µg/mL)OVCAR-8 (Ovarian Adenocarcinoma) IC50 (µg/mL)SF-295 (Glioblastoma) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)Reference
Perillyl alcohol>25>25>25-[1]
(+)-Limonene>25>25>25-[1]
(-)-Perillaldehyde 8,9-epoxide1.751.03-0.64[1]
(-)-8-Hydroxycarvotanacetone8.836.7710.21-[1]
Doxorubicin (Positive Control)0.011.200.240.02[1]

Note: A lower IC50 value indicates a higher cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, OVCAR-8, SF-295)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • This compound derivatives to be tested

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the complete medium.

  • After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for a further 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Signaling Pathway: Proposed Mechanism of Anticancer Activity

This compound derivatives, such as perillyl alcohol, are believed to induce apoptosis in cancer cells by modulating the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

anticancer_pathway This compound Derivative This compound Derivative Bcl-2 Bcl-2 This compound Derivative->Bcl-2 Inhibits Bax Bax This compound Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Proposed apoptotic pathway of this compound derivatives.

Insect Repellent Activity of this compound Derivatives

This compound-3,8-diol (PMD), a naturally occurring this compound derivative, is a well-established and effective insect repellent. Its efficacy is often compared to the synthetic repellent DEET.

Data Presentation: Insect Repellent Efficacy

The following table presents the complete protection time (CPT) and percentage repellency of PMD compared to other common repellents against Aedes aegypti mosquitoes.

RepellentConcentrationComplete Protection Time (CPT) (hours)Percent Repellency (%)Reference
This compound-3,8-diol (PMD)30%3.889.2[2]
DEET20%5.694.8[2]
IR353520%3.088.6[2]
KBR 302320%5.497.5[2]
Experimental Protocol: Arm-in-Cage Test for Repellency

This protocol describes a standard laboratory method for evaluating the efficacy of insect repellents.

Materials:

  • Mosquitoes (e.g., Aedes aegypti)

  • Mosquito cage

  • Human volunteers

  • Test repellent formulations

  • Ethanol (as control)

  • Stopwatch

Procedure:

  • Recruit human volunteers and obtain informed consent.

  • Apply a standard dose (e.g., 1 mL) of the test repellent or control solution to a defined area of the volunteer's forearm.

  • At set time intervals (e.g., every 30 minutes), the volunteer inserts their treated arm into the mosquito cage for a fixed period (e.g., 3 minutes).

  • Record the number of mosquito landings and bites during each exposure period.

  • The Complete Protection Time (CPT) is defined as the time from application until the first confirmed bite.

  • Calculate the percentage repellency for each time point.

Experimental Workflow: Synthesis and Evaluation of Repellents

repellent_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Starting Material Citronellal Reaction Acid-catalyzed cyclization & hydration Starting Material->Reaction Product This compound-3,8-diol Reaction->Product Formulation Repellent Formulation Product->Formulation Assay Arm-in-Cage Test Formulation->Assay Data CPT & % Repellency Assay->Data

Workflow for synthesis and evaluation of this compound repellents.

Antiviral Activity of this compound Derivatives

Preliminary evidence suggests that this compound derivatives, particularly this compound-3,8-diol (PMD), possess antiviral properties against a range of enveloped viruses.

Data Presentation: Antiviral Activity

A patent has described the virucidal activity of PMD against several viruses. While specific EC50 values are not provided, the data indicates a dose-dependent antiviral effect.

VirusCell LinePMD ConcentrationResultReference
Influenza A/Sydney/5/97MDCK2% w/vNo viral replication[3]
Urbani SARSC1008Not specifiedEffective[3]
Herpes Simplex Virus type-1 (HSV-1)VeroNot specifiedEffective[3]
Experimental Protocol: Virucidal Assay

This protocol is adapted from a patent describing the evaluation of PMD's antiviral activity.

Materials:

  • Target viruses (e.g., Influenza A, SARS-CoV, HSV-1)

  • Appropriate host cell lines (e.g., MDCK, Vero)

  • Cell culture medium

  • This compound-3,8-diol (PMD) solution

  • 96-well plates

  • Incubator

Procedure:

  • Prepare a stock solution of the target virus.

  • Mix the virus stock with different concentrations of PMD solution and incubate for a specific contact time.

  • Seed the host cells in 96-well plates and allow them to form a monolayer.

  • Add the virus-PMD mixture to the cell monolayers in serial dilutions.

  • Incubate the plates and monitor for cytopathic effects (CPE) daily.

  • Determine the reduction in viral titer as a measure of the virucidal activity of PMD. A toxicity assay should be run in parallel to ensure that the observed effects are not due to cytotoxicity of the compound.

Neuroprotective Effects of this compound Derivatives

Certain this compound derivatives, notably perillyl alcohol, have shown promise as neuroprotective agents in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The proposed mechanisms of action include antioxidant and anti-inflammatory effects.

Data Presentation: Neuroprotective Activity

Studies on perillyl alcohol have demonstrated its ability to mitigate neurotoxicity and improve cognitive function in animal models.

ModelCompoundDosageKey FindingsReference
Sporadic Alzheimer's disease (rat model)Perillyl alcohol25, 50, 100 mg/kg p.o.Improved learning and memory, reduced oxidative stress, restored cholinergic function.[1]
Ischemia-reperfusion injury (rat model)Perillyl alcohol25, 50, 100 mg/kg p.o.Attenuated neurological deficits, reduced infarct volume, suppressed pro-inflammatory cytokines.[2]
Parkinson's disease (in vitro & in vivo models)Perillyl alcoholNot specifiedSuppressed NF-κB translocation, limited NLRP3 inflammasome activation, restored dopamine levels.[3]
Experimental Protocol: Neuroprotection Assay in a Cell-Based Model of Alzheimer's Disease

This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound derivatives against amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Amyloid-beta (1-42) peptide

  • This compound derivatives to be tested

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the neuronal cells in 96-well plates and differentiate them into a neuronal phenotype.

  • Prepare aggregated Aβ(1-42) by incubating the peptide solution.

  • Pre-treat the differentiated cells with various concentrations of the this compound derivatives for a specified time.

  • Expose the cells to the aggregated Aβ(1-42) to induce neurotoxicity. Include a vehicle control and a positive control (e.g., a known neuroprotective agent).

  • After the incubation period, assess cell viability using the MTT assay as described in the cytotoxicity protocol.

  • Calculate the percentage of neuroprotection conferred by the test compounds.

Signaling Pathway: Proposed Mechanism of Neuroprotection

Perillyl alcohol is thought to exert its neuroprotective effects by inhibiting neuroinflammation and oxidative stress, key pathological features of neurodegenerative diseases. This involves the suppression of pro-inflammatory signaling pathways such as NF-κB and the reduction of reactive oxygen species (ROS).

neuroprotection_pathway Neurotoxic Stimuli Neurotoxic Stimuli NF-κB Activation NF-κB Activation Neurotoxic Stimuli->NF-κB Activation ROS Production Reactive Oxygen Species (ROS) Neurotoxic Stimuli->ROS Production This compound Derivative This compound Derivative This compound Derivative->NF-κB Activation Inhibits This compound Derivative->ROS Production Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB Activation->Pro-inflammatory Cytokines Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines->Neuronal Damage Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Oxidative Stress->Neuronal Damage

Proposed neuroprotective mechanism of this compound derivatives.

General Synthesis of this compound Derivatives

The this compound scaffold can be accessed through various synthetic routes, often starting from readily available natural products like limonene or citronellal.

Experimental Protocol: Synthesis of this compound by Hydrogenation of Limonene

This protocol describes a general method for the synthesis of the basic this compound skeleton.

Materials:

  • d-Limonene

  • Catalyst (e.g., Platinum on carbon, Palladium on carbon)

  • Solvent (e.g., Ethanol)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with d-limonene, the catalyst, and the solvent.

  • Seal the reactor and purge it with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the desired temperature and stir.

  • Monitor the reaction progress by techniques such as gas chromatography (GC).

  • Once the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.

  • Purify the this compound product by distillation.

Logical Relationship: General Synthetic Strategy

The versatility of the this compound scaffold allows for the synthesis of a diverse library of compounds for biological screening.

synthesis_strategy Natural Precursor Limonene / Citronellal This compound Scaffold This compound Scaffold Natural Precursor->this compound Scaffold Synthesis Functionalization Introduction of diverse functional groups This compound Scaffold->Functionalization Derivative Library Library of this compound Derivatives Functionalization->Derivative Library Biological Screening Screening for Anticancer, Antiviral, Neuroprotective, etc. activities Derivative Library->Biological Screening Lead Compound Lead Compound Identification Biological Screening->Lead Compound

General strategy for the development of this compound-based drugs.

These application notes and protocols provide a foundation for researchers interested in exploring the medicinal chemistry of the this compound scaffold. The diverse biological activities and synthetic accessibility of these compounds make them a promising area for future drug discovery and development efforts.

References

Application Note: NMR Spectral Assignment for p-Menthane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Distinguishing Features in NMR Spectra

The differentiation of p-menthane stereoisomers by NMR relies on the distinct spatial relationships between substituents on the cyclohexane ring, which influence the chemical environment of the constituent protons and carbons.

  • Chemical Shifts (¹H and ¹³C): The orientation of substituents (axial vs. equatorial) significantly impacts the shielding of nearby nuclei. For instance, an axial proton is typically found at a higher field (lower ppm) compared to its equatorial counterpart. Similarly, the chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents.

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. This is particularly useful for determining the relative stereochemistry of substituents on the cyclohexane ring. For example, a large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, whereas smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • Nuclear Overhauser Effect (NOE): NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are powerful tools for determining through-space proximity of protons. Correlations in a NOESY spectrum indicate that protons are close in space (< 5 Å), providing crucial information for establishing the relative stereochemistry of the molecule. For instance, a NOE correlation between a methyl group and a proton on the cyclohexane ring can define their relative orientation.

Data Presentation: ¹H and ¹³C NMR Data for this compound-3,8-diol Stereoisomers

The following tables summarize the ¹H and ¹³C NMR spectral data for the cis- and trans-isomers of this compound-3,8-diol, which serve as an excellent model for understanding the spectral differences between this compound stereoisomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound-3,8-diol Isomers.

Protoncis-p-Menthane-3,8-dioltrans-p-Menthane-3,8-diol
H-2-3.5 (m)
H-3--
H-4-1.6 (t)
H-50.95 (t)1.2 (t)
H-1' (CH3)0.8-0.87 (d)0.8 (m)
H-2' (CH3)1.08 (t)1.06 (s)
H-3' (CH3)-1.09 (s)
C-OH-5.28 (s)
CH-OH-5.5 (s)

Data compiled from publicly available sources. Specific coupling constants were not fully reported in the source material.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound-3,8-diol Isomers.

Carboncis-p-Menthane-3,8-dioltrans-p-Menthane-3,8-diol
C-166.1571.58
C-225.2244.6
C-3--
C-4--
C-548.852.86
C-6--
C-7 (CH3)22.2621.99
C-871.5273.2
C-9 (CH3)28.2924.24
C-10 (CH3)28.5229.4
Methylene (CH2)20.27, 34.74-
Methine (CH)-26.3
C1'-30.74

Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of this compound Derivatives

Given that many this compound derivatives are volatile oils, proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound stereoisomer sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, C₆D₆, Acetone-d₆)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh the required amount of the this compound derivative into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar terpenes.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex the mixture until the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation, which is particularly important for volatile samples.

Protocol 2: Acquisition of 2D NOESY Spectra for Stereochemical Assignment

Instrumentation:

  • NMR spectrometer (a field strength of 400 MHz or higher is recommended for good signal dispersion)

Pulse Program:

  • Standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

Key Parameters:

  • Mixing Time (d8): This is a critical parameter. For small molecules like this compound derivatives, a mixing time in the range of 300-800 ms is typically optimal. It may be necessary to run a series of NOESY experiments with varying mixing times to find the best value.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This will depend on the sample concentration.

  • Spectral Width (sw): The spectral width in both dimensions should be set to encompass all proton signals of interest.

Processing and Analysis:

  • Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • Phase the spectrum carefully in both dimensions.

  • Analyze the cross-peaks. A cross-peak between two protons indicates that they are in close spatial proximity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR-based stereochemical assignment of this compound isomers.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation Sample This compound Isomer Mixture or Isolated Isomer Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (¹H, ¹³C, DEPT) Filtration->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) NMR_1D->NMR_2D Assign_1D Assign ¹H & ¹³C Signals NMR_2D->Assign_1D Analyze_J Analyze ³JHH Coupling Constants Assign_1D->Analyze_J Analyze_NOE Analyze NOESY/ROESY Correlations Assign_1D->Analyze_NOE Structure Determine Relative Stereochemistry Analyze_J->Structure Analyze_NOE->Structure

Application Notes: Mass Spectrometry Fragmentation of Hydroxylated p-Menthanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxylated p-menthanes, a class of monoterpenoids including well-known compounds like menthol and isopulegol, are of significant interest in the pharmaceutical, food, and cosmetic industries for their biological activities and sensory properties. Accurate identification and quantification are crucial for research and quality control. This document provides detailed protocols and fragmentation patterns for the analysis of hydroxylated p-menthanes using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Fragmentation in Hydroxylated p-Menthanes

The mass spectra of hydroxylated p-menthanes, like other cyclic alcohols, are characterized by several key fragmentation pathways under Electron Ionization (EI). Understanding these patterns is essential for structural elucidation.

  • Molecular Ion (M⁺): The molecular ion peak is often weak or entirely absent due to the instability of the parent molecule upon ionization.[1][2]

  • Dehydration ([M-H₂O]⁺): The most common initial fragmentation step is the loss of a water molecule (18 amu) from the hydroxyl group, which is a characteristic feature of alcohols.[1][3][4][5] This fragment is often more prominent than the molecular ion.

  • Alpha-Cleavage: Fission of the C-C bond adjacent to the oxygen-bearing carbon is a common pathway, leading to the formation of a resonance-stabilized, oxygen-containing cation.[5]

  • Loss of Alkyl Groups: Subsequent fragmentation often involves the loss of methyl (-CH₃; 15 amu) or isopropyl (-C₃H₇; 43 amu) groups from the p-menthane skeleton.[1]

  • Ring Cleavage: The cyclohexane ring can undergo cleavage, leading to a variety of smaller fragment ions.

General Experimental Workflow

The analysis of hydroxylated p-menthanes typically follows a standardized workflow from sample acquisition to final data interpretation. This process ensures reproducibility and accuracy in both qualitative and quantitative analyses.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Standard Preparation Dilution Dilution & Filtration Standard->Dilution Extraction Sample Extraction Extraction->Dilution GCMS GC-MS Analysis Dilution->GCMS Inject LCMS LC-MS/MS Analysis Dilution->LCMS Inject Qualitative Qualitative Analysis (Spectral Matching) GCMS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) GCMS->Quantitative LCMS->Qualitative LCMS->Quantitative Report Reporting Qualitative->Report Quantitative->Report G cluster_frags M Menthol [C10H20O]⁺˙ m/z 156 F138 [M-H₂O]⁺˙ m/z 138 M->F138 - H₂O F71 [C₅H₁₁]⁺ m/z 71 (Base Peak) M->F71 - C₆H₁₃O (α-cleavage) F123 [M-H₂O-CH₃]⁺ m/z 123 F138->F123 - CH₃ F95 [C₇H₁₁]⁺ m/z 95 F123->F95 - C₂H₄ F81 [C₆H₉]⁺ m/z 81 F95->F81 - CH₂

References

Troubleshooting & Optimization

improving yield and purity in p-Menthane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-Menthane for improved yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the catalytic hydrogenation of limonene.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure.[1] 2. Catalyst Deactivation: The catalyst may have lost activity due to poisoning or sintering.[2] 3. Poor Catalyst Dispersion: Inefficient mixing can lead to poor contact between the catalyst, substrate, and hydrogen.1. Optimize Reaction Conditions: Increase reaction time, temperature, and/or hydrogen pressure. Monitor the reaction progress using Gas Chromatography (GC). For complete hydrogenation, higher pressures are generally more effective.[3] 2. Catalyst Handling: Use fresh catalyst or regenerate the existing catalyst if possible. Ensure the starting materials and solvent are pure to avoid introducing catalyst poisons. 3. Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.[1]
Low Purity of this compound (Presence of Intermediates) 1. Partial Hydrogenation: The reaction may have been stopped prematurely, leading to the presence of intermediates like p-menthene.[1] 2. Sub-optimal Catalyst: The chosen catalyst may favor the formation of intermediates under the selected reaction conditions.1. Increase Reaction Time/Severity: Extend the reaction time or increase the temperature or hydrogen pressure to drive the reaction to completion.[1] 2. Catalyst Selection: Platinum (Pt) is generally a more active catalyst than palladium (Pd) for complete hydrogenation.[4] Rhodium on carbon (Rh/C) has also been shown to be highly effective.[3]
Formation of Byproducts (e.g., p-Cymene, Isomers) 1. Dehydrogenation: Side reactions can lead to the formation of aromatic compounds like p-cymene, especially at higher temperatures.[1] 2. Isomerization: The reaction conditions may promote the isomerization of limonene or p-menthene intermediates.[1] 3. Catalyst Support Effects: The acidity of some catalyst supports, like alumina, can contribute to side reactions.[2]1. Control Temperature: Lowering the reaction temperature can help minimize dehydrogenation.[1] 2. Optimize Hydrogen Pressure: Ensure sufficient hydrogen pressure is maintained throughout the reaction to suppress dehydrogenation.[1] 3. Choice of Support: Using a more inert support like charcoal can reduce side reactions compared to alumina.[3]
Inconsistent Results 1. Variability in Starting Material: The purity of the limonene starting material can vary.[4] 2. Inconsistent Catalyst Activity: Catalyst activity can differ between batches or if the catalyst is reused without proper regeneration. 3. Lack of Control Over Reaction Parameters: Fluctuations in temperature, pressure, or stirring rate can lead to inconsistent outcomes.1. Characterize Starting Material: Analyze the purity of the limonene before each reaction. 2. Standardize Catalyst Handling: Use a consistent source and handling procedure for the catalyst. If recycling, establish a clear regeneration and activity testing protocol.[2] 3. Precise Parameter Control: Utilize automated reactor systems to maintain tight control over all reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for this compound synthesis is the catalytic hydrogenation of limonene.[4] This process involves reacting limonene with hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or rhodium, often supported on a material like carbon or alumina.[2][3][4]

Q2: How can I control the stereoselectivity of the this compound product?

A2: The stereoisomeric ratio of cis- and trans-p-menthane can be influenced by the choice of catalyst and reaction temperature. For instance, using a palladium catalyst can produce a 2:1 ratio of trans- to cis-p-menthane, while platinum may yield an equimolar mixture.[4] Lower temperatures tend to favor the kinetically controlled cis-isomer, whereas higher temperatures favor the thermodynamically more stable trans-isomer.[3]

Q3: What are the key parameters to optimize for maximizing this compound yield?

A3: To maximize the yield of this compound, you should focus on optimizing the following parameters:

  • Catalyst Selection: Rhodium on carbon (Rh/C) is a highly efficient catalyst for the complete hydrogenation of p-cymene (a related starting material) to this compound.[3] Platinum is also a very active catalyst for the hydrogenation of limonene.[4]

  • Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate and favors complete hydrogenation to this compound.[3]

  • Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions like dehydrogenation. An optimal temperature must be determined experimentally.[1][3]

  • Catalyst Support: Charcoal has been shown to be a superior support to alumina in some cases, offering better selectivity and recyclability.[3]

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free hydrogenation of limonene to this compound is possible and presents a more environmentally friendly ("greener") alternative to using organic solvents.[1][3]

Q5: What are the best methods for purifying the final this compound product?

A5: The primary methods for purifying this compound from the crude reaction mixture are:

  • Filtration: To remove the solid catalyst after the reaction is complete.[1]

  • Distillation: Fractional distillation can be used to separate this compound from any remaining starting material, intermediates, or byproducts with different boiling points.[5]

  • Crystallization: If the product mixture contains solid impurities or if this compound can be selectively crystallized, this can be an effective purification technique, often at low temperatures.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Limonene in a Batch Reactor

This protocol describes a general procedure for the synthesis of this compound via the hydrogenation of limonene.

Materials:

  • High-pressure batch reactor (e.g., Parr autoclave) with a magnetic stirrer, gas inlet, and pressure gauge

  • Limonene (purity >95%)

  • Catalyst (e.g., 5% Pt/C or 5% Rh/C)

  • Solvent (optional, e.g., ethanol or solvent-free)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Buchner funnel with celite)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Catalyst Loading: Add the catalyst to the reactor. A typical catalyst loading is 1-5% by weight relative to the limonene.[1]

  • Substrate Addition: Add the limonene and, if used, the solvent to the reactor.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas to remove any air, followed by purging with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.75 MPa to 4 MPa).[2][4]

  • Reaction: Begin vigorous stirring (e.g., 600-800 rpm) and heat the reactor to the desired temperature (e.g., room temperature to 150°C).[1][2][3] Monitor the pressure; a drop in pressure indicates hydrogen consumption. The reaction can be maintained at a constant pressure by supplying more hydrogen.

  • Reaction Monitoring: The reaction progress can be monitored by taking small samples (if the reactor allows) and analyzing them by GC.

  • Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by GC analysis), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen.

  • Product Recovery: Purge the reactor with an inert gas before opening. Dilute the reaction mixture with a small amount of solvent and filter it through a pad of celite to remove the catalyst.[1]

  • Purification: The solvent can be removed from the filtrate by rotary evaporation. The crude this compound can then be purified by distillation.

Data Presentation

Table 1: Influence of Catalyst and Support on p-Cymene Hydrogenation
CatalystSupportTemperature (°C)Conversion (%)cis-p-Menthane (%)trans-p-Menthane (%)
RhCarbon4>997228
RhCarbon150>99991
RhAlumina2528 (3rd cycle)--

Data adapted from a study on p-cymene hydrogenation, a closely related transformation.[3]

Table 2: General Reaction Conditions for Limonene Hydrogenation
ParameterRangeNotes
Catalyst Pt, Pd, Rh on Carbon or AluminaPt and Rh are generally more active for complete hydrogenation.[3][4]
Catalyst Loading 1 - 10% (w/w)Relative to the substrate.[1]
Hydrogen Pressure 0.275 - 4 MPaLower pressures may favor partial hydrogenation, while higher pressures drive the reaction to completion.[1][4]
Temperature Room Temp. - 150°CHigher temperatures can increase reaction rate but may also lead to byproduct formation.[1][3]
Solvent Ethanol, Methanol, or Solvent-FreeSolvent-free conditions offer a greener alternative.[1]

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis A Reactor Setup (Limonene, Catalyst, Solvent) B Purge with N2 then H2 A->B C Pressurize with H2 B->C D Heat & Stir (Reaction) C->D E Cool & Depressurize D->E F Catalyst Filtration E->F G Solvent Removal F->G H Purification (e.g., Distillation) G->H I Pure this compound H->I

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low this compound Yield

G Troubleshooting Low this compound Yield Start Low Yield of this compound Check_Conversion Is Limonene Conversion High? (Check by GC) Start->Check_Conversion Incomplete_Reaction Issue: Incomplete Reaction - Increase Time - Increase Temperature - Increase H2 Pressure Check_Conversion->Incomplete_Reaction No Check_Purity Is Product Mainly this compound? Check_Conversion->Check_Purity Yes Byproducts Issue: Byproduct Formation - Lower Temperature - Check Catalyst/Support - Ensure High H2 Pressure Check_Purity->Byproducts No Catalyst_Problem Issue: Catalyst Deactivation - Use Fresh Catalyst - Check for Poisons - Improve Stirring Check_Purity->Catalyst_Problem Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Side Reactions in p-Menthane Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions encountered during the acid-catalyzed cyclization of p-Menthane precursors, such as citronellal.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the acid-catalyzed cyclization of citronellal to this compound derivatives?

A1: The most prevalent side products include various isomers of the desired product (e.g., iso-isopulegol, neo-isopulegol, and neoiso-isopulegol), dehydration products like p-menthadienes, and acetals formed from the reaction of citronellal with this compound-3,8-diol.[1][2] The formation of these byproducts is highly dependent on the reaction conditions, particularly the type of acid catalyst and the temperature.[3][4]

Q2: How does the type of acid catalyst (Lewis vs. Brønsted) influence the reaction selectivity?

A2: The balance between Lewis and Brønsted acidity is a critical factor in determining the product distribution. Lewis acids are generally considered to favor the desired intramolecular cyclization to form isopulegol.[4] Conversely, strong Brønsted acids can promote undesirable side reactions such as dehydration (formation of p-menthadienes) and etherification.[4] Therefore, for high selectivity, a catalyst with a well-balanced ratio of Lewis to Brønsted acidity is often preferred.[3] Weaker acid sites on a catalyst tend to favor the formation of this compound-3,8-diol (PMD).[2][5]

Q3: My reaction is producing a high proportion of p-menthadienes. How can I minimize this dehydration side reaction?

A3: The formation of p-menthadienes is favored by strong Brønsted acidity and higher reaction temperatures.[4] To minimize this, consider the following:

  • Catalyst Selection: Opt for catalysts with weaker Brønsted acidity or a higher proportion of Lewis acid sites.[3]

  • Temperature Control: Lowering the reaction temperature can significantly disfavor the dehydration pathway.[4]

  • Water Content: In some systems, the presence of water can influence side reactions. Careful optimization of water content may be necessary.[4]

Q4: I am observing the formation of acetal byproducts. What causes this and how can it be prevented?

A4: Acetal byproducts, such as PMD-citronellal acetals, can form as minor products during the cyclization.[1] Their formation is generally reversible. While they have been noted as byproducts, their presence is not always detrimental as they can sometimes hydrolyze back to the desired product and starting material.[1]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low yield of desired this compound product and formation of multiple byproducts. - Inappropriate choice of acid catalyst (imbalance of Lewis/Brønsted acidity).[3][4] - Suboptimal reaction temperature or time.[3] - Insufficient or excessive catalyst loading.[6]- Screen different solid acid catalysts (e.g., zeolites, montmorillonite K10 clay) to find one with optimal acidity.[3][4] - Systematically optimize the reaction temperature and time. Lowering the temperature can often reduce side reactions.[4] - Methodically adjust the amount of catalyst used.[6]
Predominant formation of dehydration products (p-menthadienes). - Use of a catalyst with strong Brønsted acidity.[4] - High reaction temperatures.[4]- Utilize catalysts with a higher ratio of Lewis to Brønsted acid sites.[4] - Maintain a lower reaction temperature to disfavor the dehydration pathway.[4]
Formation of di-isopulegyl ethers. - Prolonged reaction times allowing for the intermolecular reaction of the isopulegol product. - High substrate concentration.- Monitor the reaction progress and stop it once the maximum yield of the desired product is reached.[4] - Lower the initial concentration of the citronellal starting material.[4] - Select a catalyst with moderate acidity to minimize the rate of this bimolecular reaction.[4]

Data Presentation

Table 1: Effect of Catalyst and Reaction Conditions on Citronellal Conversion and Product Selectivity.

CatalystTemperature (°C)Time (h)Citronellal Conversion (%)This compound-3,8-diol Selectivity (%)Acetal Byproduct (%)Reference
0.25% Sulfuric Acid501197.992.32.7[7]
0.75% Sulfuric Acid60698.595.6-[1]
Lignin-derived Carbon50249789 (Yield: 86%)-[2][5]
CO₂-H₂O--Slightly lower than H₂SO₄Similar to H₂SO₄-[8][9]

Note: "-" indicates data not specified in the source.

Experimental Protocols

Protocol 1: Sulfuric Acid-Catalyzed Cyclization of Citronellal to this compound-3,8-diol

This protocol is adapted from a method for producing this compound-3,8-diol in high yield and purity.[7][10]

Materials:

  • (+)-Citronellal

  • Aqueous sulfuric acid solution (0.25 wt. %)

  • n-Heptane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a condenser.

  • Add the aqueous sulfuric acid solution to the flask.

  • With stirring, slowly add citronellal to the acid solution.

  • Heat the mixture to 50°C and maintain for 11 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract the organic components with n-heptane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by crystallization from n-heptane at -50°C for 20 hours to yield this compound-3,8-diols.[7]

Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of the product mixture from the cyclization reaction.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., DB-5).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetone or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: A suitable mass range to detect the expected products and byproducts (e.g., 40-400 amu).

  • Data Analysis: Identify the components by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards. Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Citronellal Citronellal Carbocation Carbocation Intermediate Citronellal->Carbocation H⁺ Acetals Acetals Citronellal->Acetals + PMD Isopulegol Isopulegol Carbocation->Isopulegol Deprotonation pMenthadienes p-Menthadienes Carbocation->pMenthadienes Dehydration PMD This compound-3,8-diol Isopulegol->PMD Hydration

Caption: Main reaction and side reaction pathways in this compound cyclization.

Caption: A logical workflow for troubleshooting this compound cyclization issues.

References

Technical Support Center: Optimization of p-Menthane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of p-Menthane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to optimize the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation of precursors like limonene or p-cymene.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The catalyst may have lost activity due to improper storage, handling, or poisoning. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. 4. Inadequate Mixing: Poor agitation can lead to mass transfer limitations, hindering contact between the catalyst, substrate, and hydrogen.[1]1. Use Fresh Catalyst: Ensure the use of a fresh batch of catalyst. For palladium catalysts, Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more active.[1] 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. For complete hydrogenation of limonene to this compound, higher pressures (e.g., 2.75 MPa) are often more effective.[1] 3. Increase Reaction Temperature: Gently increase the reaction temperature. Note that temperature can also affect selectivity.[1] 4. Improve Agitation: Increase the stirring speed to ensure efficient mixing (e.g., 600-800 rpm).[1]
Poor Selectivity (Formation of p-Menthene) 1. Incomplete Hydrogenation: The reaction has not gone to completion, resulting in the partially hydrogenated intermediate, p-menthene. 2. Catalyst Choice: Some catalysts are more selective for partial hydrogenation. 3. Low Hydrogen Pressure: Lower pressures can favor the formation of p-menthene.[1]1. Extend Reaction Time: Monitor the reaction by GC and continue until the p-menthene intermediate is consumed. 2. Select Appropriate Catalyst: For complete hydrogenation, Rh/C has shown high efficiency in converting p-cymene to this compound.[2] For limonene hydrogenation, Rh/Al₂O₃ at higher pressures (2.75 MPa) favors this compound formation.[1] 3. Increase Hydrogen Pressure: Higher hydrogen pressure generally pushes the reaction towards complete hydrogenation.[1]
Formation of Side Products (e.g., p-Cymene, Isomers) 1. Dehydrogenation: The catalyst may be promoting the reverse reaction, especially at higher temperatures. 2. Isomerization: The reaction conditions may favor the formation of other terpene isomers. 3. Catalyst and Support Effects: The choice of metal and support can influence the product distribution.1. Control Temperature: Higher temperatures can promote dehydrogenation.[1] Running the reaction at the lowest effective temperature can minimize p-cymene formation. 2. Optimize Catalyst System: For p-cymene hydrogenation, Rh/C has been shown to be highly effective with minimal side products.[2] For limonene, the choice of catalyst and support (e.g., Pt/C vs. Pd/C) can influence the stereoselectivity (cis/trans ratio) of this compound.[3]
Difficulty in Catalyst Removal 1. Fine Catalyst Particles: The catalyst particles may be too fine, passing through standard filtration methods.1. Use of Filter Aid: Filter the reaction mixture through a pad of celite to effectively remove the catalyst.[1]
Inconsistent cis/trans Isomer Ratio 1. Reaction Temperature: Temperature can significantly influence the ratio of cis to trans isomers. 2. Catalyst System: The choice of catalyst metal and support can affect the stereoselectivity.1. Temperature Control: For the hydrogenation of p-cymene, lower temperatures (e.g., 4 °C) favor the formation of the cis-isomer, while higher temperatures (e.g., 150 °C) favor the trans-isomer.[2] 2. Catalyst Selection: In the hydrogenation of limonene, platinum catalysts tend to produce equimolar ratios of cis- and trans-p-menthane, whereas palladium catalysts may favor the trans isomer.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The most common starting materials for the synthesis of this compound are limonene and p-cymene, which are readily available from natural sources or through chemical synthesis.[2][3] Other terpenes like terpinolene can also be used.

Q2: Which catalysts are most effective for the hydrogenation to this compound?

A2: Platinum-group metals are highly effective for the hydrogenation of both limonene and p-cymene. Rhodium on charcoal (Rh/C) has been reported as a highly efficient and recyclable catalyst for the hydrogenation of p-cymene.[2] For limonene, platinum (Pt) and palladium (Pd) catalysts are commonly used.[3] Ruthenium on charcoal has also been used for the complete hydrogenation of d-limonene.[4]

Q3: How can I control the stereoselectivity (cis/trans ratio) of the this compound product?

A3: The stereoselectivity can be controlled primarily by the reaction temperature and the choice of catalyst. For the hydrogenation of p-cymene, lower temperatures favor the cis isomer, while higher temperatures favor the more thermodynamically stable trans isomer.[2] The catalyst metal can also influence the isomer ratio; for example, in limonene hydrogenation, platinum may yield a different isomer ratio compared to palladium.[3]

Q4: Can the hydrogenation be performed without a solvent?

A4: Yes, solvent-free hydrogenation of both limonene and p-cymene has been successfully reported.[1][2] This approach is considered a greener alternative as it eliminates the need for organic solvents.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the quantification of the starting material, intermediates (like p-menthene), and the final this compound product, as well as any side products.

Data Presentation

Table 1: Optimization of Reaction Conditions for p-Cymene Hydrogenation to this compound

CatalystSupportPressure (MPa)Temperature (°C)Time (h)Conversion (%)Selectivity (trans:cis)Reference
5% RhCharcoal2.75Room Temp.2>9955:45[2]
5% RhCharcoal0.13Room Temp.24>9955:45[2]
5% RhCharcoal2.7542>9928:72[2]
5% RhCharcoal2.751502>9991:9[2]
5% PdCharcoal2.75Room Temp.24<1-[2]
5% PtCharcoal2.75Room Temp.24>9969:31[2]
5% RuCharcoal2.75Room Temp.24>9960:40[2]

Table 2: Reaction Conditions for Limonene Hydrogenation to this compound

CatalystSupportPressure (MPa)Temperature (°C)Time (h)Conversion (%)Product(s)Reference
5% RuCharcoal2.540-50-CompleteThis compound[4]
Pt-4 (H₂) + 7-12 (CO₂)---p-Menth-1-ene, this compound[3]
5% RhAl₂O₃2.75Room Temp.2CompleteThis compound[5]
SiliaCat Pd(0)-0.275Room Temp.6~98p-Menth-1-ene (96%), p-Cymene (2%)[5]
Pt (5%)Al₂O₃1-770-2501-48Almost AllThis compound[6]

Experimental Protocols

Protocol 1: Hydrogenation of p-Cymene to this compound

This protocol is based on the efficient conversion of p-cymene using a Rhodium on charcoal catalyst.[2]

Materials:

  • p-Cymene

  • 5% Rhodium on charcoal (Rh/C) catalyst

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas source

Procedure:

  • Place p-cymene and the Rh/C catalyst (e.g., 0.01 molar equivalent) into the autoclave.

  • Seal the reactor and purge with hydrogen gas four times to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.75 MPa).

  • Begin vigorous stirring and heat the reactor to the desired temperature (e.g., for controlling isomer ratio, 4°C for cis-dominant, 150°C for trans-dominant).

  • Maintain the reaction under these conditions for the desired time (e.g., 2 hours for full conversion).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor and filter the reaction mixture to remove the catalyst. The filtrate is the this compound product.

  • Analyze the product by GC to determine conversion and isomer ratio.

Protocol 2: Hydrogenation of Limonene to this compound

This protocol describes a general procedure for the complete hydrogenation of limonene.[1][4]

Materials:

  • Limonene

  • 5% Ruthenium on charcoal (Ru/C) or 5% Platinum on carbon (Pt/C) catalyst

  • High-pressure autoclave reactor (e.g., Parr autoclave) with magnetic stirring

  • Hydrogen gas source

  • Solvent (optional, e.g., methanol, ethanol)

  • Celite for filtration

Procedure:

  • Ensure the high-pressure reactor is clean and dry.

  • Add the catalyst to the reactor.

  • Add limonene and, if used, the solvent to the reactor.

  • Seal the reactor, purge with an inert gas (e.g., nitrogen), and then purge with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.5 MPa).

  • Begin vigorous stirring (e.g., 600-800 rpm).

  • Heat the reactor to the desired temperature (e.g., 40-50°C).

  • Monitor the reaction progress by taking samples periodically for GC analysis.

  • Once the reaction is complete (limonene and p-menthene are consumed), stop heating and stirring and allow the reactor to cool.

  • Carefully vent the excess hydrogen and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • If a solvent was used, remove it under reduced pressure to obtain the this compound product.

Mandatory Visualization

Reaction_Pathway cluster_limonene From Limonene cluster_pcymene From p-Cymene Limonene Limonene p_Menthene p-Menthene (Partial Hydrogenation) Limonene->p_Menthene H₂ / Catalyst (e.g., Pd/C, Pt/C) p_Cymene p-Cymene (Dehydrogenation) Limonene->p_Cymene Dehydrogenation (Side Reaction) p_Menthane_L This compound (cis/trans mixture) p_Menthene->p_Menthane_L H₂ / Catalyst p_Cymene_start p-Cymene p_Menthane_C This compound (cis/trans mixture) p_Cymene_start->p_Menthane_C H₂ / Catalyst (e.g., Rh/C) Troubleshooting_Workflow Start Start Synthesis Check_Conversion Check Conversion by GC Start->Check_Conversion Low_Conversion Low Conversion? Check_Conversion->Low_Conversion Troubleshoot Troubleshoot: - Check Catalyst Activity - Increase H₂ Pressure - Increase Temperature - Improve Mixing Low_Conversion->Troubleshoot Yes Check_Selectivity Check Selectivity by GC Low_Conversion->Check_Selectivity No Troubleshoot->Start Re-run Poor_Selectivity Poor Selectivity? Check_Selectivity->Poor_Selectivity Optimize Optimize: - Adjust Reaction Time - Change Catalyst - Modify H₂ Pressure Poor_Selectivity->Optimize Yes End Product Isolation Poor_Selectivity->End No Optimize->Start Re-run

References

Technical Support Center: Purification of p-Menthane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of p-Menthane diastereomers. The information is tailored for researchers, scientists, and drug development professionals facing challenges in separating these closely related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound diastereomers?

A1: The primary challenge in separating this compound diastereomers (cis- and trans-) lies in their very similar physical properties.[1] Because they are stereoisomers that are not mirror images, they have identical molecular weights and similar boiling points, melting points, and solubility profiles.[2][3][4] This makes conventional purification techniques like fractional distillation and crystallization difficult and often inefficient.[5][6]

Q2: Why can't I easily separate cis- and trans-p-Menthane by fractional distillation?

A2: Fractional distillation separates compounds based on differences in their boiling points.[7][8] The boiling points of cis- and trans-p-Menthane are extremely close, often differing by only a fraction of a degree.[2][9] This small difference requires a very high number of theoretical plates in a distillation column to achieve even partial separation, making it an impractical and energy-intensive method for achieving high purity.[5][6]

Q3: Is crystallization a viable method for separating this compound diastereomers?

A3: While crystallization can be used to separate diastereomers, it can be challenging for this compound.[10][11] The method relies on differences in solubility and the ability of one diastereomer to form a more stable crystal lattice. The similar structures of this compound diastereomers can lead to co-crystallization or the formation of oils, preventing effective separation.[12] Success often depends on finding the right solvent system and may require seeding with a pure crystal of the desired isomer.[11]

Q4: What are the most effective techniques for separating this compound diastereomers?

A4: Chromatographic techniques are generally the most effective for separating this compound diastereomers due to their ability to exploit subtle differences in how the isomers interact with a stationary phase.[13][14][15] Preparative Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with a suitable column can provide good resolution.[15][16][17] Column chromatography using silica gel can also be employed, though optimization of the mobile phase is critical.[13][14]

Data Presentation

Physical Properties of this compound Diastereomers

The table below summarizes the key physical properties of cis- and trans-p-Menthane, illustrating the challenge of their separation.

Propertycis-p-Menthanetrans-p-MenthaneJustification for Challenge
Molecular Weight 140.27 g/mol [2][3]140.27 g/mol [2][3]Identical molecular weights lead to similar physical properties.
Boiling Point 171.00 to 172.00 °C @ 760 mmHg[9]170.00 to 171.00 °C @ 760 mmHg[2]Very small difference makes fractional distillation highly inefficient.[5]
Melting Point -87.6 °C (approx.)[2]-89.84 °C (approx.)[2]Low melting points and small difference make fractional freezing difficult.
Solubility Insoluble in water; soluble in alcohol, ether, benzene.[1][2]Insoluble in water; soluble in alcohol, ether, benzene.[1][2]Similar solubility in common solvents complicates crystallization.[10]

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography

Q: My column chromatography is providing poor or no separation of the this compound diastereomers. What should I do?

A: Poor separation on a silica gel column is a common issue that can be resolved by systematic optimization.

  • Possible Cause 1: Incorrect Mobile Phase Polarity. The polarity of the solvent system is critical for achieving differential migration of the isomers on the stationary phase.[12]

    • Solution: Optimize the mobile phase. Start with a very non-polar solvent like n-hexane and gradually increase the polarity by adding a slightly more polar solvent like ethyl acetate or dichloromethane in small increments (e.g., 0.5-1% changes). Monitor the separation of fractions using Thin Layer Chromatography (TLC) or GC.[13][14]

  • Possible Cause 2: Improper Column Packing. Channels or cracks in the silica gel bed will lead to band broadening and a significant loss of resolution.[12]

    • Solution: Ensure the column is packed correctly. Use a slurry packing method to create a homogenous, compact bed. Gently tap the column while packing to settle the silica and eliminate air pockets.[12]

  • Possible Cause 3: Column Overloading. Applying too much sample relative to the amount of stationary phase will exceed the column's capacity, making separation impossible.[12]

    • Solution: Reduce the sample load. A general rule of thumb is to use a sample-to-silica ratio of 1:50 to 1:100 by weight for difficult separations.

  • Possible Cause 4: High Flow Rate. Eluting the solvent too quickly reduces the interaction time between the isomers and the stationary phase, preventing proper equilibrium and separation.[12]

    • Solution: Decrease the flow rate. For gravity columns, this means using a narrower column or applying less head pressure. Slower flow rates enhance resolution.[12]

Issue 2: Inability to Induce Crystallization

Q: I am unable to induce crystallization of the desired this compound isomer from my enriched fractions. What steps can I take?

A: Crystallization is dependent on creating a supersaturated solution and providing nucleation sites for crystal growth.

  • Possible Cause 1: Solution is Not Supersaturated. The concentration of the target isomer is too low for crystals to form.[12]

    • Solution: Concentrate the solution by slowly evaporating the solvent. Be cautious not to evaporate to complete dryness, which can result in an oil.

  • Possible Cause 2: Incorrect Crystallization Solvent. The chosen solvent may be too good (preventing precipitation) or too poor (causing the compound to "oil out").[12]

    • Solution: Screen a variety of solvents or solvent systems. A good approach is to dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (in which the compound is less soluble) until turbidity persists. This is known as solvent layering or diffusion.[18][19]

  • Possible Cause 3: Lack of Nucleation Sites. Spontaneous crystal formation can be slow.[12]

    • Solution: Introduce a seed crystal of the pure desired isomer. If a seed crystal is not available, try scratching the inside of the glass flask with a glass rod at the liquid-air interface to create microscopic imperfections that can serve as nucleation sites.[18]

  • Possible Cause 4: Presence of Impurities. The presence of the other diastereomer and other impurities can inhibit crystal lattice formation.[12]

    • Solution: Ensure the starting material for crystallization is of sufficient purity (e.g., from a partially resolved column chromatography). Sometimes, multiple rounds of crystallization are necessary.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for this compound Diastereomers

This protocol outlines a general procedure for the separation of this compound diastereomers using silica gel column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, non-polar mobile phase (e.g., n-hexane).[13]

    • Pour the slurry into the column and allow the silica to settle into a packed bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[13]

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the prepared column.[13]

  • Elution:

    • Begin elution with the non-polar mobile phase (e.g., 100% n-hexane).

    • If separation is not achieved, gradually increase the polarity by adding a second solvent (e.g., ethyl acetate) in small increments. A very shallow gradient is recommended for closely related isomers.

  • Fraction Collection and Monitoring:

    • Collect small fractions (e.g., 5-10 mL) and monitor them by TLC or GC.[13]

    • For TLC, use a suitable mobile phase and visualize the spots using an appropriate stain (e.g., potassium permanganate or anisaldehyde-sulfuric acid reagent followed by heating).[13]

    • Combine fractions containing the pure, desired isomer based on the analysis.

Mandatory Visualization

G Decision Workflow for this compound Diastereomer Purification cluster_optional Optional Pre-Purification start Crude this compound Diastereomer Mixture check_purity Initial Purity Assessment (e.g., GC Analysis) start->check_purity distillation Fractional Distillation (For Bulk, Low-Purity Enrichment) start->distillation high_purity >95% Desired Isomer? check_purity->high_purity chromatography Preparative Chromatography (GC or Column) high_purity->chromatography No final_product Pure Diastereomer high_purity->final_product Yes distillation->check_purity reassess Re-assess Purity & Combine Enriched Fractions chromatography->reassess crystallization Crystallization crystallization->final_product reassess->chromatography Needs More Separation reassess->crystallization Sufficiently Enriched G Logical Relationship of this compound Isomers cluster_diastereomers Diastereomers (Different Physical Properties) p_menthane This compound (1-isopropyl-4-methylcyclohexane) cis cis-p-Menthane p_menthane->cis is a stereoisomer of trans trans-p-Menthane p_menthane->trans is a stereoisomer of cis->trans are diastereomers of each other prop_cis Boiling Point: ~171-172 °C Melting Point: ~ -87.6 °C cis->prop_cis prop_trans Boiling Point: ~170-171 °C Melting Point: ~ -89.8 °C trans->prop_trans

References

Technical Support Center: Overcoming Low Product Formation in Polyhydroxylated p-Menthane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and in-depth resources for the synthesis of polyhydroxylated p-menthanes. The following question-and-answer format directly addresses specific issues to help you optimize your reaction yields and streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for producing polyhydroxylated p-menthanes?

A1: The primary synthetic routes to polyhydroxylated p-menthanes include the dihydroxylation of p-menthane precursors, such as α-terpineol, or the acid-catalyzed cyclization of citronellal. The choice of method often depends on the desired stereochemistry and the available starting materials.

Q2: My overall yield is consistently low. Which steps are most critical to scrutinize?

A2: Low overall yield in a multi-step synthesis can often be attributed to inefficiencies in one or more key reactions. For polyhydroxylated this compound synthesis, the most critical steps that frequently contribute to significant yield loss are the dihydroxylation or cyclization reaction itself and the subsequent purification stages. Inefficient conversion, formation of side products, and losses during workup or chromatography are common culprits.[1]

Q3: What are the likely side products that complicate my synthesis and lower the yield?

A3: Several side products can form, depending on the reaction conditions. Under acidic conditions, dehydration of the starting material or the triol product can lead to the formation of various p-menthadienes like limonene and terpinolene.[1] Carbocation intermediates may also undergo rearrangements to form other terpene structures.[1] Additionally, if strong oxidizing agents are used for dihydroxylation, over-oxidation to ketones or carboxylic acids can occur.[1]

Q4: How can I effectively purify my highly polar polyhydroxylated this compound product?

A4: The high polarity of these compounds can make purification challenging. Flash chromatography using a polar eluent system, such as ethyl acetate/methanol or dichloromethane/methanol, is a standard approach.[2] If co-eluting impurities are an issue, preparative High-Performance Liquid Chromatography (Prep-HPLC) on either normal or reversed-phase columns can provide higher resolution separation.[2] In some cases, forming a crystalline derivative, like an acetonide from a cis-diol, can facilitate purification, with the derivative being removed in a subsequent step.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Inactive or insufficient reagents. 4. Product degradation during workup.1. Increase reaction time and monitor progress using TLC or GC. 2. Optimize the reaction temperature based on literature for similar hydroxylations.[1] 3. Use fresh, high-quality reagents and ensure accurate stoichiometry.[1] 4. Employ mild workup conditions, avoiding strong acids if possible.[1]
Significant Amount of Unreacted Starting Material 1. Insufficient amount of dihydroxylating agent or catalyst. 2. Short reaction time.1. Ensure the dihydroxylating agent or catalyst is added in the correct stoichiometric amount, or a slight excess.[1] 2. Monitor the reaction by TLC or GC to determine the optimal reaction time for complete conversion.[1]
Formation of a Complex Mixture of Side Products 1. Reaction temperature is too high. 2. Reaction conditions are too acidic.1. Lower the reaction temperature to minimize dehydration and rearrangement reactions.[1] 2. For reactions sensitive to acid, such as epoxide hydrolysis, use a milder acid or a buffered system.[1]
Product is an Oil Instead of an Expected Solid 1. Presence of impurities depressing the melting point. 2. The product is a mixture of stereoisomers.1. Re-purify the product using a different chromatographic method or solvent system. 2. Stereoselective synthesis methods may be required to obtain a single isomer.
Reaction Does Not Scale Up Well 1. Poor heat transfer in a larger reactor. 2. Inefficient mixing of multiphasic reactions. 3. Catalyst deactivation or poisoning on a larger scale.1. Ensure the reactor has adequate cooling and heating capacity for the larger scale. 2. Use appropriate stirring mechanisms to ensure efficient mixing. 3. Investigate potential sources of catalyst poisoning in the starting materials or solvents.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for this compound diols and triols.

Table 1: Synthesis of this compound-3,8-diol from Citronellal

Catalyst Solvent Temperature (°C) Time (h) Conversion (%) Yield (%) Reference
0.25% Sulfuric AcidWater501197.992.3 (selectivity)
Lignin-derived Carbon AcidWaterNot specifiedNot specified9786
CO₂WaterHigher than sulfuric acidNot specifiedSlightly lower than sulfuric acidNot specified[3]

Table 2: Dihydroxylation of a p-Menthene Precursor

Reagent Solvent Temperature (°C) Time (h) Yield Reference
AD-mix-βt-BuOH/H₂O (1:1)06-24Not specified[2]

Experimental Protocols

Protocol 1: Sulfuric Acid-Catalyzed Synthesis of this compound-3,8-diol from Citronellal

This protocol is adapted from a widely used and effective procedure for the synthesis of this compound-3,8-diol (PMD).[4]

Materials:

  • (±)-Citronellal

  • Sulfuric acid (H₂SO₄), 0.25% aqueous solution[4]

  • Sodium bicarbonate (NaHCO₃), 10% solution[4]

  • n-Heptane[3]

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a condenser, add 25 g of citronellal.[4]

  • Add the 0.25% sulfuric acid solution. The volume should be determined based on the desired reaction concentration.

  • Heat the mixture to 50°C and stir vigorously for up to 11 hours.[3][4] Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Carefully neutralize the aqueous layer with a 10% sodium bicarbonate solution.[4]

  • Extract the product with n-heptane.

  • Wash the organic layer with distilled water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.[4]

  • Remove the solvent under reduced pressure to obtain the crude PMD.

  • Purify the crude product by flash column chromatography or crystallization.

Protocol 2: Asymmetric Dihydroxylation of a p-Menthene Precursor using AD-mix-β

This protocol describes a general method for the stereoselective dihydroxylation of a p-menthene precursor.[2]

Materials:

  • p-Menthene precursor

  • AD-mix-β

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • Prepare a 1:1 mixture of t-BuOH and water.

  • To this solvent mixture, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 mmol).[2]

  • Stir the mixture until both phases become clear.

  • Cool the mixture to 0°C in an ice bath.

  • Add the p-menthene precursor (1 mmol) to the stirred solution.[2]

  • Stir the reaction vigorously at 0°C and monitor its progress by TLC. The reaction typically takes 6-24 hours.[2]

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and allow it to warm to room temperature.[2]

  • Continue stirring for 1 hour.

  • Add ethyl acetate (100 mL) to the mixture and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).[2]

  • Combine the organic layers, wash with 2 M H₂SO₄, then with brine, and dry over anhydrous magnesium sulfate.[2]

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Visualizations

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product start p-Menthene Precursor reaction Dihydroxylation start->reaction workup Quenching & Extraction reaction->workup purification Chromatography workup->purification analysis Yield & Purity Assessment purification->analysis product Polyhydroxylated this compound analysis->product

Caption: General experimental workflow for polyhydroxylated this compound synthesis.

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Product Formation low_yield->side_products purification_loss Purification Loss low_yield->purification_loss optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions side_products->optimize_conditions change_reagents Change Reagents/Catalyst side_products->change_reagents modify_workup Modify Workup/Purification purification_loss->modify_workup

Caption: Troubleshooting logic for addressing low product yield.

References

minimizing byproduct formation in the synthesis of p-menthane-3,8-diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-menthane-3,8-diols (PMD). The focus is on minimizing byproduct formation and optimizing reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound-3,8-diol, a valuable insect repellent. The primary route discussed is the acid-catalyzed cyclization of citronellal.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound-3,8-diol Formation of Byproducts: Common byproducts include isopulegol and acetals.[1]Catalyst Choice: Weaker acid sites on a catalyst can favor the direct formation of PMD over the isopulegol intermediate.[2] Consider using catalysts like citric acid or lignin-derived carbon acid catalysts.[2][3]
Suboptimal Reaction Temperature: High temperatures can promote the formation of byproducts, while very low temperatures can slow down the reaction rate.[4][5]Optimize Temperature: The optimal reaction temperature is often around 50-60°C.[1][6]
Incorrect Acid Concentration: High acid concentrations (0.5-10%) can lead to increased formation of acetal byproducts.[4] Conversely, very low concentrations (<0.15%) can result in a slower reaction rate and lower selectivity.[4]Adjust Acid Concentration: For sulfuric acid, a concentration between 0.25% and 0.75% (w/w) is often effective.[1][7]
Product Loss During Workup: Inefficient extraction or purification methods can lead to significant loss of the final product.Refine Workup Procedure: Employ proper extraction techniques and consider crystallization for purification, which has been shown to yield high-purity PMD.[6][8]
High Levels of Acetal Byproducts High Sulfuric Acid Concentration: The use of concentrated sulfuric acid is a primary contributor to the formation of acetal substances.[8]Use Dilute Sulfuric Acid: Employing a dilute aqueous sulfuric acid solution (0.02 to 1 wt.%) significantly reduces the formation of acetal byproducts.[8]
Reaction Conditions Favoring Condensation: The reaction between the formed this compound-3,8-diol and unreacted citronellal leads to acetal formation.Monitor Reaction Progress: Careful monitoring of the reaction can help in stopping it before significant acetal formation occurs.
Presence of Isopulegol in the Final Product Incomplete Hydration: Isopulegol is an intermediate in the reaction pathway to this compound-3,8-diol. Its presence indicates that the hydration step is not complete.Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (within the optimal range) can promote the conversion of isopulegol to the desired diol.[7]
Strong Acid Catalysts: Stronger acid sites may favor the formation of isopulegol.[2]Use Weaker Acid Catalysts: Catalysts with weaker acid sites can favor the direct cyclization-hydration pathway to PMD.[2]
Low Conversion of Citronellal Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[1][7]Increase Reaction Time and/or Temperature: Extend the reaction time or moderately increase the temperature (e.g., to 50-60°C) while monitoring the reaction progress.[1][7]
Low Catalyst Concentration or Activity: The acid catalyst may be too dilute or degraded.[7]Ensure Correct Catalyst Concentration: Verify and use the appropriate concentration of the acid catalyst. For sulfuric acid, a range of 0.25% to 0.75% (w/w) is recommended.[1][7]
Inefficient Mixing in Biphasic Systems: Poor mass transfer between the aqueous and organic phases can limit the reaction rate.[7]Improve Agitation: Increase the stirring speed to create a fine emulsion, thereby maximizing the interfacial area between the phases.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the synthesis of this compound-3,8-diols from citronellal?

A1: The most common byproducts are isopulegol and acetals, which are formed from the condensation of this compound-3,8-diol with citronellal.[1][9]

Q2: How does the concentration of sulfuric acid affect byproduct formation?

A2: High concentrations of sulfuric acid (e.g., 5 wt.% or higher) tend to promote the formation of acetal byproducts.[8] Using a more dilute solution, in the range of 0.02 to 1 wt.%, has been shown to significantly reduce the production of these acetals and lead to higher purity this compound-3,8-diol.[8]

Q3: What is the optimal temperature for the synthesis of this compound-3,8-diols?

A3: The optimal reaction temperature is generally found to be around 50-60°C.[4][5] Temperatures that are too high can lead to an increase in byproduct formation, while lower temperatures can result in a slow reaction rate.[4][5]

Q4: Can other acids be used instead of sulfuric acid?

A4: Yes, other acids can be used. Weaker acids, such as citric acid, have been shown to be effective and can favor the direct formation of this compound-3,8-diol over the isopulegol intermediate.[3] Solid acid catalysts, like lignin-derived carbon acids, also present a greener alternative.[2]

Q5: How can I purify the synthesized this compound-3,8-diol?

A5: The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent like n-heptane.[8][10] Column chromatography can also be used to separate the cis and trans isomers.[4]

Q6: What is the typical starting material for the synthesis of this compound-3,8-diol?

A6: The most common starting material is citronellal, which can be sourced from essential oils like that of Eucalyptus citriodora.[4][5] Both (+)-citronellal and racemic citronellal can be used.[8]

Experimental Protocols

Key Experiment 1: Synthesis of this compound-3,8-diol using Sulfuric Acid

This protocol is based on a widely cited and effective method for the synthesis of this compound-3,8-diol.

Materials:

  • Citronellal

  • 0.25% (w/w) aqueous sulfuric acid solution

  • n-Heptane

  • 10% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine citronellal and the 0.25% aqueous sulfuric acid solution.

  • Stir the biphasic mixture vigorously at 50°C for 11 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the citronellal is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a 10% sodium bicarbonate solution.

  • Extract the product with n-heptane.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by crystallization from n-heptane at low temperatures (e.g., -50°C for 20 hours) to yield high-purity this compound-3,8-diols.[10]

Key Experiment 2: Green Synthesis using a Lignin-Derived Carbon Acid Catalyst

This protocol offers a more sustainable route to this compound-3,8-diol.

Materials:

  • (±)-Citronellal

  • Lignin-derived carbon acid catalyst

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Disperse the lignin-derived carbon acid catalyst in water in a round-bottom flask.

  • Add (±)-citronellal to the mixture.

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 50°C).

  • Monitor the reaction progress using GC until maximum conversion of citronellal is achieved.

  • Separate the solid catalyst by filtration.

  • Extract the aqueous phase with ethyl acetate.[11]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.[11]

Data Presentation

Table 1: Effect of Sulfuric Acid Concentration on Byproduct Formation

H₂SO₄ Concentration (wt.%)Conversion of Citronellal (%)Selectivity of this compound-3,8-diol (%)Production Rate of Acetal Byproducts (%)
0.0296.092.80.6
0.195.492.30.4
0.2597.992.32.7
0.5-86.7 - 92.3< 4.8
> 1.0HighLowerSignificantly Higher

Data compiled from multiple sources.[6][8]

Table 2: Influence of Reaction Temperature on Yield

Temperature (°C)Citronellal Conversion (%)This compound-3,8-diol Yield (%)
40-Lower
5097.9~80 (crystallized)
6098.595.6
80~9861.8

Data compiled from multiple sources.[5][6]

Visualizations

Caption: Acid-catalyzed synthesis of this compound-3,8-diol from Citronellal.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Combine Citronellal, Water, and Acid Catalyst Reaction Heat and Stir (e.g., 50-60°C) Start->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Neutralization Neutralize with Base Monitoring->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Crude Crude Product Concentration->Crude PurificationMethod Crystallization or Column Chromatography Crude->PurificationMethod Final Pure this compound-3,8-diol PurificationMethod->Final

Caption: General experimental workflow for this compound-3,8-diol synthesis.

References

Technical Support Center: Scaling Up p-Menthane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of p-Menthane from laboratory to pilot plant scale.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis via the catalytic hydrogenation of limonene.

Issue Potential Cause Troubleshooting Steps
1. Low or Stalled Reaction Conversion a. Catalyst Poisoning: Starting materials or solvents may contain impurities (e.g., sulfur compounds) that deactivate the catalyst.- Ensure the purity of limonene and solvents. Pre-treatment of the feedstock to remove catalyst poisons may be necessary.
b. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently, especially at a larger scale where gas-liquid mass transfer can be limiting.- Increase hydrogen pressure within the safe operating limits of the reactor. - Ensure the hydrogen delivery system can maintain the set pressure throughout the reaction.
c. Inadequate Mixing: Poor agitation can lead to mass transfer limitations, preventing effective contact between the catalyst, limonene, and hydrogen.[1]- Increase the agitation speed. - Evaluate the impeller design for suitability at the pilot scale; a gas-inducing impeller may be required.
d. Low Temperature: The reaction temperature may be too low to achieve a sufficient reaction rate.- Gradually increase the reaction temperature while carefully monitoring for any exotherm.
2. Poor Selectivity (Formation of Byproducts) a. Isomerization and Dehydrogenation: Side reactions can lead to the formation of byproducts such as p-cymene and terpinolenes.- Optimize the reaction temperature; lower temperatures generally favor hydrogenation over dehydrogenation. - Ensure sufficient hydrogen pressure to suppress the reverse dehydrogenation reaction.
b. Catalyst Choice: The type of catalyst and support can influence selectivity. For instance, palladium may produce a different isomer ratio of this compound compared to platinum.[2]- Screen different catalysts (e.g., Pt/C, Pd/C, Ru/C) at the lab scale to determine the optimal choice for the desired isomer ratio.
3. Temperature Runaway a. Inadequate Heat Removal: The exothermic nature of hydrogenation can lead to a rapid increase in temperature, especially in larger reactors where the surface area to volume ratio is lower, making heat dissipation less efficient.- Ensure the reactor's cooling system is functioning correctly and has the capacity to handle the heat of reaction at the pilot scale. - Consider reducing the reactant concentration or the catalyst loading to slow down the reaction rate and heat generation. - Implement a controlled dosing of limonene instead of adding it all at once.
b. High Catalyst Loading: An excessive amount of catalyst can lead to a very fast reaction and overwhelm the cooling system.- Reduce the catalyst loading to a level that allows for a controllable reaction rate.
4. Difficulty in Catalyst Filtration a. Fine Catalyst Particles: Some catalysts, like palladium on carbon, consist of very fine particles that can be difficult to filter, especially with larger volumes.- Utilize a filter press or a candle filter system designed for handling fine particles. - Consider using a filter aid like Celite to improve filtration efficiency.
b. Pyrophoric Nature of Catalyst: Used hydrogenation catalysts can be pyrophoric and ignite if exposed to air while dry.[1]- Ensure the catalyst remains wet with solvent during filtration and handling. - Filter the catalyst under an inert atmosphere (e.g., nitrogen).
5. Foaming a. Gas Entrainment: Vigorous mixing and hydrogen bubbling can lead to foam formation, especially if impurities are present.- Reduce the agitation speed or hydrogen flow rate. - Consider adding an anti-foaming agent, ensuring it does not interfere with the reaction or downstream processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound synthesis?

A1: The primary safety concerns are the flammability of hydrogen gas and the pyrophoric nature of many hydrogenation catalysts (e.g., Palladium on Carbon). It is crucial to work in a well-ventilated area with explosion-proof equipment. The system must be purged with an inert gas (like nitrogen or argon) before introducing hydrogen to prevent the formation of an explosive mixture. Used catalysts should be handled under a solvent and never allowed to dry in the air.

Q2: How does heat management differ from lab to pilot scale?

A2: Heat management is more challenging at the pilot scale due to the decreased surface-area-to-volume ratio of larger reactors. This makes it harder to dissipate the heat generated from the exothermic hydrogenation reaction, increasing the risk of a temperature runaway. Pilot-scale reactors require a robust cooling system, and it may be necessary to adjust process parameters (e.g., lower catalyst loading, slower substrate addition) to control the reaction rate and heat generation.

Q3: What type of reactor is suitable for pilot-scale this compound synthesis?

A3: A stirred tank reactor (autoclave) made of a material compatible with the reactants and catalyst (e.g., stainless steel, Hastelloy) is typically used. For pilot-scale operations, the reactor should be equipped with a high-torque agitator with a suitable impeller (e.g., gas-inducing) to ensure efficient mixing of the three phases (solid catalyst, liquid limonene, and gaseous hydrogen). It must also have a reliable heating/cooling jacket and be rated for the intended operating pressure and temperature.

Q4: How can I ensure efficient catalyst recovery at the pilot scale?

A4: For pilot-scale operations, a closed filtration system is recommended to ensure safety and maximize the recovery of the valuable catalyst.[3] Options include cartridge filters, filter presses, or candle filters. The filtration should be performed under an inert atmosphere to prevent the pyrophoric catalyst from coming into contact with air.[3]

Q5: What are the typical operating conditions for the hydrogenation of limonene to this compound?

A5: Typical conditions can vary depending on the catalyst and desired reaction rate. Generally, temperatures can range from ambient to 250°C, and pressures from 1 to 70 bar.[1] Catalyst loading is typically in the range of 0.0001 to 0.05 g/mL of substrate.[1]

Data Presentation

Table 1: Comparison of Typical Parameters for this compound Synthesis: Lab vs. Pilot Scale
ParameterLaboratory ScalePilot ScaleKey Considerations for Scale-Up
Batch Size 10 - 100 g10 - 100 kgIncreased reaction volume necessitates careful management of heat and mass transfer.
Reactor Volume 100 mL - 1 L50 L - 500 LSurface area to volume ratio decreases, impacting heat transfer.
Catalyst Loading 1 - 5 wt%0.5 - 2 wt%May need to be lowered to control reaction rate and exotherm.
Hydrogen Pressure 5 - 30 bar10 - 50 barHigher pressure may be needed to overcome mass transfer limitations.
Temperature 40 - 80 °C60 - 120 °CHigher temperatures increase reaction rate but may require more robust cooling.
Agitation Speed 500 - 1500 rpm100 - 500 rpmTip speed and impeller design are more critical than RPM for effective mixing.
Reaction Time 2 - 8 hours4 - 12 hoursMay increase due to mass transfer limitations and controlled addition of reactants.
Typical Yield >95%90 - 95%Slight decrease can be expected due to handling losses and potential side reactions.

Experimental Protocols

Laboratory Scale Synthesis of this compound (Illustrative)

Materials:

  • (-)-Limonene (e.g., 50 g)

  • 5% Palladium on Carbon (Pd/C) (e.g., 1.0 g, 2 wt%)

  • Ethanol (solvent, e.g., 250 mL)

  • High-pressure autoclave (e.g., 500 mL) with magnetic stirring and temperature control

  • Hydrogen gas supply

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry.

  • Catalyst Charging: Under a gentle stream of nitrogen, add the Pd/C catalyst to the autoclave.

  • Solvent and Substrate Addition: Add the ethanol and then the limonene to the autoclave.

  • System Purge: Seal the reactor and purge the system with nitrogen three times to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

  • Reaction: Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 60°C). Monitor the hydrogen uptake.

  • Reaction Completion: Once hydrogen uptake ceases, maintain the conditions for another hour to ensure complete conversion.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Inert Gas Purge: Purge the reactor with nitrogen.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Wash the Celite pad with a small amount of ethanol.

  • Product Isolation: The filtrate contains the this compound product. The solvent can be removed by distillation.

  • Analysis: Analyze the product for purity and yield using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Pilot Scale Synthesis of this compound (General Protocol)

Equipment:

  • Pilot-scale hydrogenation reactor (e.g., 100 L) with appropriate safety features

  • Hydrogen supply system with mass flow controller

  • Limonene and solvent charging pumps

  • Closed-loop catalyst filtration system

Procedure:

  • Pre-Startup Safety Check: Perform a thorough safety review of the system, including pressure tests and leak checks.

  • Reactor Inerting: Purge the reactor and all associated lines with nitrogen until the oxygen level is below 0.5%.

  • Solvent and Catalyst Loading: Charge the solvent to the reactor, followed by the catalyst slurry.

  • System Purging: Seal the reactor and perform several nitrogen purges.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired operating pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 80°C).

  • Limonene Addition: Begin the controlled addition of limonene via the charging pump. Monitor the reaction temperature closely and adjust the addition rate to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and periodically taking samples for analysis (if the system allows for safe sampling).

  • Post-Reaction: Once the reaction is complete, stop the limonene feed and allow the reaction to continue for a set period to ensure full conversion.

  • Cooling and Depressurization: Cool the reactor to a safe temperature and slowly depressurize the system, venting the hydrogen to a safe location.

  • Inert Gas Purge: Purge the reactor with nitrogen.

  • Catalyst Filtration: Transfer the reaction mixture to the catalyst filtration system. Filter the catalyst and wash it with fresh solvent.

  • Product Transfer: Transfer the crude this compound solution to a purification vessel.

  • Purification: Purify the this compound, for example, by fractional distillation, to remove the solvent and any byproducts.

Mandatory Visualization

G cluster_issue Troubleshooting this compound Scale-Up cluster_causes Potential Causes cluster_solutions Corrective Actions issue Problem Encountered (e.g., Low Conversion) cause1 Catalyst Inactivity issue->cause1 cause2 Mass Transfer Limitation issue->cause2 cause3 Poor Heat Transfer issue->cause3 cause4 Impure Reactants issue->cause4 sol1 Increase Catalyst Load / Check Catalyst Quality cause1->sol1 sol2 Increase Agitation / Increase H2 Pressure cause2->sol2 sol3 Improve Cooling / Slow Reactant Addition cause3->sol3 sol4 Purify Limonene / Use Anhydrous Solvents cause4->sol4

Caption: Troubleshooting workflow for this compound synthesis scale-up.

References

Technical Support Center: Catalyst Deactivation in p-Menthane Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-Menthane hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to catalyst deactivation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation during this compound hydrogenation?

A1: The primary indicators of catalyst deactivation include a noticeable decrease in the reaction rate, incomplete conversion of the starting material (e.g., p-cymene or limonene) despite sufficient reaction time, and a change in product selectivity.[1][2][3] Monitoring the reaction progress via techniques like GC or LC-MS will help in the early detection of these signs.

Q2: Which catalysts are most effective for this compound hydrogenation, and how does their stability compare?

A2: Studies on the hydrogenation of p-cymene to this compound have shown that rhodium on a carbon support (Rh/C) is a highly efficient and stable catalyst, achieving over 99% conversion and maintaining its activity for numerous recycling cycles (over 60).[4][5] Other platinum-group metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) on carbon or alumina supports are also used.[4][5][6] However, catalysts on an alumina support, such as Rh/Al2O3, have demonstrated significantly lower stability, with deactivation observed after only a few cycles, possibly due to metal aggregation.[4]

Q3: Can impurities in the substrate or solvent cause my catalyst to deactivate?

A3: Yes, impurities are a major cause of catalyst deactivation.[7][8] Sulfur and nitrogen compounds are well-known poisons for many hydrogenation catalysts like Pd/C.[7][8] Water, in some cases, can also act as a temporary poison or lead to structural changes in the catalyst support.[7][9] It is crucial to use highly purified starting materials and dry, deoxygenated solvents to prevent catalyst poisoning.[7]

Q4: What is the impact of reaction temperature on catalyst activity and stability?

A4: Higher temperatures generally increase the reaction rate but can also accelerate catalyst deactivation through a process called sintering, where the metal particles on the catalyst surface agglomerate, leading to a loss of active surface area.[1][2][8][10] For p-cymene hydrogenation, complete conversion to this compound can be achieved across a wide range of temperatures (e.g., 4°C to 150°C), but temperature can affect the isomeric ratio of the product.[4]

Q5: How can I regenerate a deactivated catalyst used in this compound hydrogenation?

A5: For carbon-supported catalysts that have been deactivated by carbon deposition (coking), a mild regeneration procedure can be effective.[11] This typically involves a two-step process:

  • Oxidation: The catalyst is treated with a flow of air at an elevated temperature (e.g., 200°C) to burn off the carbon deposits.

  • Reduction: Following oxidation, the catalyst is reduced in a hydrogen atmosphere (e.g., at 180°C) to restore the active metallic sites.[11]

For poisoning by strongly chemisorbed species, regeneration might be more challenging and may not fully restore the initial activity.[2]

Troubleshooting Guide

This guide addresses specific problems you might encounter during this compound hydrogenation.

Issue 1: Low or No Conversion

Potential Cause Troubleshooting Steps
Inactive or Old Catalyst Use a fresh batch of catalyst. Catalysts can lose activity over time if not stored properly.[8]
Catalyst Poisoning Purify the substrate and ensure the solvent is dry and deoxygenated. Common poisons include sulfur, nitrogen compounds, and sometimes water.[7][9]
Insufficient Hydrogen Pressure For many reactions, balloon pressure (1-5 bar) is adequate. However, for more challenging substrates, higher pressures may be necessary.[7][12]
Inadequate Agitation Ensure vigorous stirring to facilitate proper mixing of the substrate, catalyst, and hydrogen gas.[7][8]
Incorrect Temperature While room temperature is often a good starting point, some reactions may require heating. However, be aware that excessive heat can lead to catalyst deactivation.[7][8]

Issue 2: Rapid Decline in Conversion Over Repeated Uses

Potential Cause Troubleshooting Steps
Catalyst Sintering This is often caused by excessively high reaction temperatures. Consider running the reaction at a lower temperature.[1][10]
Fouling/Coking Carbonaceous deposits can block the active sites of the catalyst.[2][9] Attempt a regeneration protocol involving oxidation and reduction.[11]
Metal Leaching The active metal may be dissolving into the reaction medium. This can sometimes be mitigated by choosing a more robust catalyst support.
Inappropriate Catalyst Support For p-cymene hydrogenation, charcoal has been shown to be a more stable support than alumina.[4][5] If using an alumina-supported catalyst, consider switching to a carbon-supported version.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for p-Cymene Hydrogenation to this compound

ParameterValueSource
Catalysts Rh/C, Rh/Al2O3, Pd/C, Pt/C, Ru/C[4]
Hydrogen Pressure 0.13 - 2.75 MPa (approx. 1.3 - 27.5 bar)[4]
Temperature 4°C - 150°C[4]
Catalyst Loading 5 wt%[5]
Solvent Solvent-free conditions have been shown to be effective.[4][5]

Table 2: Catalyst Recyclability in p-Cymene Hydrogenation

CatalystSupportNumber of Successful CyclesConversion RateSource
Rhodium (Rh)Charcoal (C)>66>99%[4][5]
Rhodium (Rh)Alumina (Al2O3)2Significant reduction in the 3rd cycle[4]

Experimental Protocols

Protocol 1: General Procedure for p-Cymene Hydrogenation

This protocol is based on the successful hydrogenation of p-cymene to this compound.

  • Reactor Setup: Introduce the p-cymene substrate and the chosen catalyst (e.g., 5 wt% Rh/C) into a high-pressure autoclave reactor.[4]

  • Purging: Purge the autoclave multiple times (e.g., four times) with hydrogen gas to remove any air.[4]

  • Pressurization: Pressurize the reactor to the desired hydrogen pressure (e.g., 2.75 MPa).[4]

  • Reaction: Begin vigorous stirring and set the desired reaction temperature (e.g., room temperature or 150°C).[4]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with an inert gas.[7]

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst.[4]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the this compound product.[7]

Protocol 2: Catalyst Regeneration

This protocol is a mild procedure for regenerating carbon-supported catalysts.[11]

  • Catalyst Recovery: After the reaction, carefully filter and recover the deactivated catalyst.

  • Oxidation: Place the catalyst in a tube furnace. Heat to 200°C in a stream of flowing air (e.g., 30 mL/min) for approximately 30 minutes.[11]

  • Purging: Purge the system with an inert gas like nitrogen.

  • Reduction: Reduce the catalyst in a stream of hydrogen at 180°C for 30 minutes to restore the active metal sites.[11]

  • Cooling: Cool the catalyst to room temperature under an inert atmosphere before reuse.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up a Load Substrate & Catalyst b Purge Reactor with H2 a->b c Pressurize with H2 b->c d Set Temperature & Agitation c->d e Monitor Conversion (GC/LC-MS) d->e f Reaction Complete? e->f f->e No g Cool & Vent Reactor f->g Yes h Filter to Remove Catalyst g->h i Isolate Product h->i

Caption: Experimental workflow for this compound hydrogenation.

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Conversion Observed cat_poison Poisoning (Sulfur, Nitrogen, Water) start->cat_poison cat_old Old/Inactive Catalyst start->cat_old cat_sinter Sintering (High Temp) start->cat_sinter cond_pressure Insufficient H2 Pressure start->cond_pressure cond_agitation Inadequate Agitation start->cond_agitation cond_temp Incorrect Temperature start->cond_temp sol_purify Purify Substrate/Solvent cat_poison->sol_purify sol_fresh_cat Use Fresh Catalyst cat_old->sol_fresh_cat sol_lower_temp Lower Reaction Temperature cat_sinter->sol_lower_temp sol_increase_p Increase H2 Pressure cond_pressure->sol_increase_p sol_increase_stir Increase Stirring Rate cond_agitation->sol_increase_stir sol_optimize_t Optimize Temperature cond_temp->sol_optimize_t

Caption: Troubleshooting logic for low conversion.

G cluster_deactivation Deactivation Mechanisms poison Poisoning (Chemical Adsorption) deactivated_cat Deactivated Catalyst poison->deactivated_cat sinter Sintering (Thermal Degradation) sinter->deactivated_cat coke Coking/Fouling (Physical Blockage) coke->deactivated_cat active_cat Active Catalyst active_cat->poison active_cat->sinter active_cat->coke regenerated_cat Regenerated Catalyst deactivated_cat->regenerated_cat Regeneration (e.g., Oxidation/Reduction) regenerated_cat->active_cat Reuse

Caption: Catalyst deactivation and regeneration cycle.

References

Technical Support Center: Resolving Co-elution Issues in GC Analysis of p-Menthane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution challenges in the gas chromatographic (GC) analysis of p-Menthane isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the separation and quantification of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound isomers frequently co-elute during GC analysis?

A1: this compound isomers, including constitutional isomers, diastereomers (cis/trans), and enantiomers, often share very similar chemical structures and physicochemical properties like boiling points and polarities.[1][2] This similarity causes them to interact with the GC column's stationary phase in a nearly identical manner, leading to incomplete separation and co-elution.[1] Common contributing factors include the use of a suboptimal GC column, an unoptimized temperature program, or an incorrect carrier gas flow rate.[1][2]

Q2: How can I confirm that a single chromatographic peak actually contains multiple co-eluting isomers?

A2: Confirming co-elution is the first critical step in troubleshooting. You can use several methods:

  • Peak Shape Analysis: Co-eluting compounds often result in peaks that are broad, asymmetrical, or have visible "shoulders".[3][4]

  • Mass Spectral Analysis (GC-MS): If using a mass spectrometer, you can acquire spectra at different points across the peak (beginning, apex, and end).[3] A change in the mass spectrum from one side of the peak to the other indicates the presence of more than one compound.[3]

  • Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra but can exhibit slight differences in the relative abundances of certain fragment ions.[3] Plotting EICs for these unique fragment ions can reveal multiple, slightly offset peaks that are hidden in the total ion chromatogram (TIC).[3]

  • Deconvolution Software: Modern GC-MS software often includes algorithms that can mathematically separate overlapping peaks, allowing for the identification of individual components.[3][5]

Q3: What is the most effective parameter to adjust first when trying to resolve co-eluting isomers?

A3: The most impactful parameter for improving resolution is selectivity (α) , which is primarily determined by the choice of the GC column's stationary phase.[6][7] Changing the stationary phase chemistry can alter the elution order and resolve compounds that co-elute on another phase.[1][8] After column selection, the next most effective parameter to optimize is the oven temperature program , as it significantly influences analyte retention and interaction with the stationary phase.[9][10]

Q4: Is a special chiral column always necessary to separate this compound isomers?

A4: A chiral column is only necessary for the separation of enantiomers (non-superimposable mirror images).[2][11] Standard (achiral) GC columns cannot differentiate between enantiomers.[2] However, other types of isomers, such as positional isomers or diastereomers (e.g., cis/trans isomers), can often be successfully separated on achiral columns by selecting a stationary phase with a different polarity or by optimizing the temperature program.[1][2]

Q5: Can I rely solely on mass spectrometry (MS) deconvolution software to quantify co-eluting isomers?

A5: While deconvolution software is a powerful tool, its success depends on the degree of spectral difference between the co-eluting isomers and the overall quality of the data.[3] If isomers have nearly identical mass spectra, deconvolution may not be possible.[12] Therefore, achieving good chromatographic separation is always the preferred and most robust approach for accurate quantification.[5][6]

Troubleshooting Guides

This section provides systematic workflows for resolving common co-elution scenarios encountered during the analysis of this compound isomers.

Issue 1: Poor Resolution of Positional or cis/trans Isomers (Diastereomers)

Symptom: You observe a single broad, asymmetrical, or shouldered peak on a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane) where multiple diastereomers are expected.

Troubleshooting Workflow:

G start Co-eluting Peak Observed (Diastereomers) step1 1. Optimize Temperature Program (e.g., Slower ramp rate: 1-2°C/min) start->step1 check1 Resolution Sufficient? step1->check1 step2 2. Change Stationary Phase (Switch from non-polar to mid- or high-polarity column) check2 Resolution Sufficient? step2->check2 step3 3. Adjust Column Dimensions (Increase length or decrease internal diameter) check3 Resolution Sufficient? step3->check3 step4 4. Optimize Carrier Gas Flow Rate (Set to optimal linear velocity for the column) end Resolved Isomer Peaks step4->end check1->step2 No check1->end Yes check2->step3 No check2->end Yes check3->step4 No check3->end Yes

Caption: Troubleshooting workflow for co-eluting diastereomers.
Issue 2: Failure to Separate Enantiomers

Symptom: You observe a single, symmetrical peak for a known chiral this compound compound, indicating that its enantiomers are not being resolved.

Troubleshooting Workflow:

G start Single Peak Observed (Unresolved Enantiomers) step1 1. Confirm Use of a Chiral Column (Standard columns cannot separate enantiomers) start->step1 check1 Chiral Column Used? step1->check1 step2 2. Select Appropriate Chiral Phase (CSP) (Derivatized cyclodextrins are common for terpenes) step3 3. Optimize Temperature (Lower temperatures often increase enantioselectivity) step2->step3 check2 Resolution Sufficient? step3->check2 step4 4. Optimize Carrier Gas Flow Rate (Ensure optimal linear velocity) check3 Resolution Sufficient? step4->check3 end Resolved Enantiomer Peaks check1->step2 No check1->step3 Yes check2->step4 No check2->end Yes check3->end Yes check3->end No, Re-evaluate CSP

Caption: Troubleshooting workflow for unresolved enantiomers.

Data Presentation: GC Parameters for Analysis

The following tables provide recommended starting points for method development.

Table 1: Recommended GC Columns for this compound Isomer Analysis

Separation TypeIsomer TypeRecommended Stationary Phase ChemistryExample PhaseTypical Dimensions (L x ID x df)
Achiral Positional, cis/trans (Diastereomers)Mid-to-high polarity (e.g., Polyethylene Glycol)WAX-type30-60 m x 0.25 mm x 0.25 µm
Low-polarity (for initial screening)5% Phenyl-Methylpolysiloxane30 m x 0.25 mm x 0.25 µm
Chiral EnantiomersDerivatized CyclodextrinDi- or tri-methylated β-cyclodextrin30 m x 0.25 mm x 0.25 µm

Table 2: Example GC Method Parameters for Initial Screening

ParameterAchiral Separation (Diastereomers)Chiral Separation (Enantiomers)
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5)Derivatized β-cyclodextrin[11]
Dimensions 30 m x 0.25 mm x 0.25 µm[13]30 m x 0.25 mm x 0.25 µm[14]
Carrier Gas Helium or Hydrogen[2]Helium or Hydrogen[11]
Flow Rate ~1.2 mL/min (constant flow)[11][13]~1.2 mL/min (constant flow)[11]
Inlet Temperature 250 °C[13]220 °C[11]
Split Ratio 15:1 to 100:1[11][13]100:1[11]
Oven Program 70°C (hold 2 min), ramp 3°C/min to 165°C, then ramp 30°C/min to 250°C (hold 5 min)[13]50°C (hold 1 min), ramp 2°C/min to 200°C (hold 10 min)[11]
Detector FID or Mass Spectrometer (MS)FID or Mass Spectrometer (MS)
Detector Temp. 300 °C (FID)[13]; 230°C (MS Source)[15]220 °C (FID)[14]; 230°C (MS Source)[15]

Experimental Protocols

Protocol 1: Systematic Optimization of the GC Oven Temperature Program

This protocol is designed to improve the separation of isomers with very close boiling points.[1]

  • Establish a Baseline: Run your sample using your current, unoptimized temperature program to establish a baseline chromatogram.

  • Lower the Initial Temperature: Reduce the initial oven temperature. For splitless injection, a good starting point is 10-20°C below the boiling point of your solvent to improve peak focusing.[1]

  • Reduce the Ramp Rate: For closely eluting isomers, significantly slow down the temperature ramp rate. A rate of 1-3°C per minute is often effective for increasing the interaction time with the stationary phase.[1][15]

  • Introduce Isothermal Holds: Examine your baseline chromatogram to identify the approximate elution temperature of the co-eluting pair. Introduce a short isothermal hold (1-5 minutes) about 5-10°C below this temperature to allow the compounds more time to separate.[1]

  • Evaluate and Iterate: Analyze the chromatogram after each adjustment. A successful optimization will show increased separation (resolution) between the target isomer peaks. Continue with small, iterative changes to find the optimal program.

Protocol 2: Method for Switching to a Different Selectivity Stationary Phase

Use this protocol when temperature optimization is insufficient to resolve diastereomers.

  • Assess Current Stationary Phase: Identify the stationary phase of your current column (e.g., a non-polar 5% phenyl-methylpolysiloxane).[1]

  • Choose a Different Selectivity: Select a new column with a stationary phase of different polarity.[1] If you are using a non-polar column, switching to a mid-polar or a polar wax-type column is a logical step to alter the analyte-phase interactions.[1][8]

  • Install the New Column: Install the new column into the GC according to the manufacturer's instructions.

  • Column Conditioning: Properly condition the new column before use.[1] Follow the temperature and time guidelines provided by the manufacturer to remove any contaminants and ensure a stable baseline with low bleed.

  • Method Transfer and Optimization: Begin with a standard temperature program (see Table 2) and optimize as needed using Protocol 1. The elution order of the isomers may change on the new column.

Protocol 3: General Protocol for Chiral GC Analysis of this compound Enantiomers

This protocol provides a starting point for separating the enantiomers of a chiral this compound isomer.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., n-hexane or ethanol).[11] If performing quantitative analysis, add an appropriate internal standard that does not co-elute with any target analytes.[11]

  • Column Selection: Select a chiral GC column. For terpenes like this compound, phases based on derivatized cyclodextrins (e.g., Rt-βDEXsm, BGB-176) are highly effective.[11][14]

  • Instrument Setup:

    • Column: Install a 30 m x 0.25 mm x 0.25 µm derivatized cyclodextrin chiral column.[11]

    • Carrier Gas: Use Helium or Hydrogen at a constant flow of approximately 1.2 mL/min.[11]

    • Inlet: Set the temperature to 220°C with a split ratio of 100:1.[11]

  • Oven Program: Chiral separations are highly sensitive to temperature.[2] A slow temperature ramp is crucial.

    • Start at an initial temperature of 50°C and hold for 1 minute.

    • Ramp the temperature at 2°C per minute to 200°C.

    • Hold at 200°C for 10 minutes to elute all compounds.[11]

  • Data Acquisition: Use either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. Confirm the identity of the enantiomers by comparing their retention times with authentic standards, if available.

References

Validation & Comparative

A Comparative Analysis of Synthetic vs. Natural p-Menthane Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of synthetic and natural p-Menthane derivatives. While a direct comparison of "synthetic" versus "natural" for the parent compound, this compound, is often nuanced and depends on purity, the distinction becomes critically important when considering its functionalized derivatives. Natural extracts typically contain a mixture of stereoisomers, whereas chemical synthesis allows for the isolation or specific creation of highly pure, individual isomers. This distinction can significantly impact biological efficacy. This guide summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes important concepts to support research and development in this area.

Data Presentation: Comparative Bioactivity

The following tables summarize quantitative data on the bioactivity of various this compound derivatives. The data is categorized by biological activity and, where possible, highlights the differences between natural mixtures and specific synthetic isomers.

Table 1: Insect Repellent Activity of this compound-3,8-diol (PMD) Stereoisomers
Compound/ProductSource/TypeTarget InsectAssayEfficacy Metric (Complete Protection Time - CPT)
Natural PMD (Oil of Lemon Eucalyptus)Natural (Mixture of stereoisomers)Anopheles gambiaeArm-in-CageAll four stereoisomers were found to be equally active. Racemic blends and a diastereoisomeric mixture also showed equal repellency.[1][2][3]
Synthetic (1R)-(+)-cis-PMDSynthetic (Single isomer)Aedes albopictusRepellency IndexExhibited the highest and most prolonged repellency.[1]
Synthetic (1S)-(-)-cis-PMDSynthetic (Single isomer)Aedes albopictusRepellency IndexShowed slightly lower repellency compared to the (1R)-(+)-cis isomer.[1]
Synthetic DEET (20%)Synthetic (Reference)Anopheles speciesArm-in-CageOften used as a benchmark for comparison.[4]
Table 2: Antimicrobial Activity of this compound Derivatives
CompoundTypeTarget MicroorganismEfficacy Metric (Minimum Inhibitory Concentration - MIC in µg/mL)
Terpinen-4-olNatural/SyntheticStaphylococcus aureus78
Terpinen-4-olNatural/SyntheticStaphylococcus epidermidis78
Terpinen-4-olNatural/SyntheticCutibacterium acnes39
Diterpenes (ent-8(14),15-pimaradien-19-ol)NaturalStreptococcus mutans1.5 - 4.0[5]
Diterpenes (ent-8(14),15-pimaradien-19-ol)NaturalLactobacillus casei1.5 - 4.0[5]
PenicisochromansNaturalSalmonella typhimurium12.5[6]
PenicisochromansNaturalEscherichia coli25[6]
PenicisochromansNaturalStaphylococcus aureus12.5[6]
Table 3: Antioxidant Activity of this compound Derivatives and Related Monoterpenes
CompoundAssayEfficacy Metric (IC50 in µg/mL)
Turmeric Ethanol ExtractsDPPH Radical Scavenging4.424 ± 0.123[7]
Turmeric Ethanol ExtractsABTS Radical Scavenging3.514 ± 0.052[7]
Trolox (Standard)DPPH Radical Scavenging3.765 ± 0.083[7]
Trolox (Standard)ABTS Radical Scavenging2.926 ± 0.029[7]
Cassia siamea Flower Ethanol ExtractDPPH Radical Scavenging18.43 ppm
Table 4: Anti-inflammatory Activity of this compound Derivatives and Related Monoterpenes
CompoundAssay ModelEfficacy Metric (IC50 in µM or % Inhibition)
l-MentholIL-1β Production (LPS-stimulated human monocytes)64.2 ± 7% inhibition[8]
l-MentholLTB4 Production (LPS-stimulated human monocytes)64.4 ± 10% inhibition[8]
l-MentholPGE2 Production (LPS-stimulated human monocytes)56.6 ± 8% inhibition[8]
Curcumin AnalogsNitric Oxide (NO) Production4.9 ± 0.3[9]
Curcumin (Standard)Nitric Oxide (NO) Production14.7 ± 0.2[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Insect Repellency Testing: Arm-in-Cage Method

This is a standard laboratory-based assay to determine the complete protection time (CPT) of a topical insect repellent.[10][11]

Objective: To evaluate the duration of complete protection of a test substance against biting mosquitoes.

Materials:

  • Test cages (e.g., 40x40x40 cm).

  • 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae).

  • Human volunteers.

  • Test repellent formulations and a control (e.g., ethanol or a standard repellent like DEET).

  • Micropipette or syringe for precise application.

  • Protective gloves.

Procedure:

  • Volunteer Preparation: Volunteers should avoid using fragrances, scented lotions, and consuming alcohol or spicy foods prior to and during the test. A defined area on the forearm is marked for application.

  • Repellent Application: A precise amount of the test repellent is applied evenly to the marked area of one forearm. The other forearm can serve as an untreated control or be used for a different test substance.

  • Exposure: At set intervals (e.g., every 30 minutes), the treated forearm is exposed inside the mosquito cage for a fixed period (e.g., 3 minutes).[10]

  • Data Collection: The number of mosquitoes that land on and/or probe the treated skin is recorded.

  • Endpoint: The test for a specific formulation is concluded when a predetermined number of bites occur (e.g., the first confirmed bite, often defined as one bite followed by a second within 30 minutes).[11]

  • Complete Protection Time (CPT): The CPT is the time from the application of the repellent until the first confirmed bite.[10]

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Objective: To determine the MIC of a test compound against a specific microorganism.

Materials:

  • 96-well microtiter plates.

  • Test compound.

  • Bacterial or fungal culture.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[14]

  • Spectrophotometer or McFarland standards.

  • Incubator.

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in the broth medium to a specific concentration (e.g., 5 x 10^5 CFU/mL).[13]

  • Serial Dilution: The test compound is serially diluted in the broth directly in the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension. Control wells (no compound and no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[14]

  • Reading Results: After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[15][16]

Objective: To determine the antioxidant capacity of a test compound by its ability to scavenge the DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution.

  • Test compound.

  • A suitable solvent (e.g., methanol or ethanol).

  • Spectrophotometer or microplate reader.

  • Positive control (e.g., Ascorbic acid or Trolox).

Procedure:

  • Sample Preparation: The test compound is dissolved in the solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: A specific volume of each dilution of the test compound is mixed with a DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm).[15]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Synthase Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.[8]

Objective: To determine the anti-inflammatory potential of a test compound by measuring its ability to inhibit NO production.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7).

  • Cell culture medium and supplements.

  • Lipopolysaccharide (LPS) for stimulation.

  • Test compound.

  • Griess reagent for nitrite quantification.[8]

  • Microplate reader.

Procedure:

  • Cell Culture and Seeding: Macrophage cells are cultured and seeded into 96-well plates and allowed to adhere.[8]

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[8]

  • Incubation: The plates are incubated for a longer period (e.g., 24 hours) to allow for NO production.[8]

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.[8]

  • Calculation: The percentage of NO inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined. A cell viability assay is also performed to rule out cytotoxicity as the cause of reduced NO production.[8]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparative analysis of this compound bioactivity.

experimental_workflow cluster_synthesis Source cluster_characterization Characterization cluster_bioassays Bioactivity Screening cluster_analysis Data Analysis Natural Source Natural Source Isolation & Purification Isolation & Purification Natural Source->Isolation & Purification Chemical Synthesis Chemical Synthesis Stereoisomer Separation Stereoisomer Separation Chemical Synthesis->Stereoisomer Separation Insect Repellent Assay Insect Repellent Assay Isolation & Purification->Insect Repellent Assay Antimicrobial Assay Antimicrobial Assay Isolation & Purification->Antimicrobial Assay Antioxidant Assay Antioxidant Assay Isolation & Purification->Antioxidant Assay Anti-inflammatory Assay Anti-inflammatory Assay Isolation & Purification->Anti-inflammatory Assay Stereoisomer Separation->Insect Repellent Assay Stereoisomer Separation->Antimicrobial Assay Stereoisomer Separation->Antioxidant Assay Stereoisomer Separation->Anti-inflammatory Assay Comparative Analysis Comparative Analysis Insect Repellent Assay->Comparative Analysis Antimicrobial Assay->Comparative Analysis Antioxidant Assay->Comparative Analysis Anti-inflammatory Assay->Comparative Analysis

Caption: Experimental workflow for comparative bioactivity analysis.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitor Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NFkB TLR4->NFkB activates iNOS_gene iNOS Gene NFkB->iNOS_gene induces transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces pMenthane This compound Derivative pMenthane->NFkB inhibits pMenthane->iNOS_protein inhibits logical_relationship This compound This compound Natural Source Natural Source This compound->Natural Source Synthetic Route Synthetic Route This compound->Synthetic Route Mixture of Stereoisomers Mixture of Stereoisomers Natural Source->Mixture of Stereoisomers Single Stereoisomer Single Stereoisomer Synthetic Route->Single Stereoisomer Variable Bioactivity Variable Bioactivity Mixture of Stereoisomers->Variable Bioactivity Potentially Higher Bioactivity Potentially Higher Bioactivity Single Stereoisomer->Potentially Higher Bioactivity

References

A Comparative Guide to GC-MS and GC-FID for p-Menthane Analysis in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific volatile compounds in essential oils is critical for quality control, efficacy assessment, and formulation development. p-Menthane, a monoterpene and a key constituent in various essential oils, requires precise analytical methods for its characterization. This guide provides a detailed comparison of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the analysis of this compound and related terpenes in essential oils.

Performance Comparison: GC-MS vs. GC-FID

Gas Chromatography is the foundational technique for separating the volatile components of a complex mixture like essential oil. The key difference between the two methods discussed lies in the detector used. GC-MS provides structural information, leading to a more confident identification of compounds, while GC-FID offers robust quantification. The choice between these methods depends on the specific analytical goal—qualitative and quantitative analysis (GC-MS) versus precise quantification of known analytes (GC-FID).

Below is a summary of typical performance characteristics for the analysis of terpenes, which are representative of the expected performance for this compound.

ParameterGC-MSGC-FID
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.005 - 0.3 µg/mL0.3 µg/mL
Limit of Quantification (LOQ) 0.016 - 1.0 µg/mL1.0 µg/mL
Accuracy (% Recovery) 80 - 115%89 - 111%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound in essential oils using GC-MS and GC-FID.

GC-MS Protocol

This method is ideal for both the identification and quantification of this compound and other volatile compounds in essential oils.

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to a concentration within the calibrated range. A typical dilution is 1 µL of essential oil in 1 mL of solvent.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60-70 °C, hold for 2-3 minutes.

    • Ramp: Increase at a rate of 3-5 °C/min to 240-250 °C.

    • Hold at the final temperature for a sufficient time to elute all compounds of interest.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard.

  • For quantification, create a calibration curve using a series of standard solutions of known concentrations.

GC-FID Protocol

This method is a robust and cost-effective option for the routine quantification of this compound when its identity has already been confirmed.

1. Sample Preparation:

  • Sample preparation is the same as for the GC-MS method. Dilute the essential oil in a suitable solvent to an appropriate concentration.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent with a Flame Ionization Detector.

  • Column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Injector: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate. For Nitrogen, a linear velocity of around 20 cm/s can be used.[1]

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C.

    • Ramp: 3 °C/min to 250 °C.[1]

  • Detector: Flame Ionization Detector (FID) at 300-320 °C.[1][2]

    • Hydrogen Flow: 40 mL/min.[1][2]

    • Air Flow: 400-500 mL/min.[1][2]

    • Makeup Gas (N2 or He): 27-30 mL/min.[2]

3. Data Analysis:

  • Identify this compound based on its retention time compared to a reference standard.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from standard solutions.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and GC-FID analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Essential Oil Sample dilution Dilution in Solvent start->dilution extraction Liquid-Liquid Extraction (optional) dilution->extraction injection Injection into GC extraction->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry Detection ionization->detection identification Identification (Mass Spectra & Retention Time) detection->identification quantification Quantification (Calibration Curve) identification->quantification result This compound Concentration quantification->result

GC-MS Experimental Workflow

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Essential Oil Sample dilution Dilution in Solvent start->dilution injection Injection into GC dilution->injection separation Chromatographic Separation injection->separation detection Flame Ionization Detection separation->detection identification Identification (Retention Time) detection->identification quantification Quantification (Calibration Curve) identification->quantification result This compound Concentration quantification->result

GC-FID Experimental Workflow

Conclusion

Both GC-MS and GC-FID are powerful techniques for the analysis of this compound in essential oils. GC-MS offers the advantage of providing structural information, making it the gold standard for the identification of unknown compounds and for comprehensive qualitative and quantitative analyses. On the other hand, GC-FID is a reliable, robust, and more cost-effective method for the routine quantification of known compounds like this compound, often providing excellent precision. The choice of method will ultimately be guided by the specific requirements of the analysis, including the need for structural confirmation, the desired level of sensitivity, and budgetary considerations.

References

A Head-to-Head Battle: p-Menthane-3,8-diol (PMD) vs. DEET as an Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing war against insect-borne diseases, personal repellents remain a critical line of defense. For decades, N,N-Diethyl-meta-toluamide (DEET) has been the gold standard, trusted for its broad-spectrum efficacy. However, concerns over its synthetic nature and potential side effects have paved the way for alternatives. Among the most promising is p-Menthane-3,8-diol (PMD), a naturally derived compound from the oil of lemon eucalyptus. This guide provides a comprehensive, data-driven comparison of PMD and DEET for researchers, scientists, and drug development professionals.

Efficacy: A Quantitative Comparison

The effectiveness of an insect repellent is primarily measured by its Complete Protection Time (CPT), the duration for which it completely prevents insect bites. Numerous studies have compared the CPT of PMD and DEET against various mosquito species, which are significant vectors of diseases like malaria, dengue, and Zika virus.

Below is a summary of quantitative data from various experimental studies, showcasing a direct comparison of the two repellents.

Active IngredientConcentrationMosquito SpeciesMean Complete Protection Time (Hours)Study Reference
This compound-3,8-diol (PMD)30%Aedes aegypti~6.3[1]
DEET23.8%Aedes aegypti~5[2]
This compound-3,8-diol (PMD)15%Field Conditions (Mixed Species)At least 6[3]
DEET15%Field Conditions (Mixed Species)At least 6[3]
This compound-3,8-diol (PMD)15%Aedes aegypti (Lab)0.5[3]
DEET15%Aedes aegypti (Lab)0.5[3]
This compound-3,8-diol (PMD)15%Anopheles stephensi (Lab)1[3]
DEET15%Anopheles stephensi (Lab)2[3]
This compound-3,8-diol (PMD)15%Culex quinquefasciatus (Lab)0.5[3]
DEET15%Culex quinquefasciatus (Lab)2[3]
Oil of Lemon Eucalyptus (PMD)Not SpecifiedMosquitoes (U.S.)Up to 2[2]
DEETLow ConcentrationsMosquitoes (U.S.)Similar to OLE[2]
This compound-3,8-diol (PMD)30%Anopheles darlingi96.89% protection for 4 hours[1]
DEET15%Anopheles darlingi84.81% protection[1]

Mechanism of Action: How They Repel

Both PMD and DEET function by interfering with an insect's olfactory system, making it difficult for them to locate a host.[4] However, the precise molecular interactions differ.

DEET is understood to have a multi-modal mechanism.[5] It can act as a "confusant" by inhibiting the function of Odorant Receptors (ORs), particularly the highly conserved co-receptor Orco, thereby masking the scent of human attractants like 1-octen-3-ol.[5][6][7] Additionally, DEET can directly activate specific chemosensory receptors, such as the Ionotropic Receptor Ir40a in Drosophila melanogaster, triggering an avoidance response.[8][9] Some studies also suggest that DEET can induce taste avoidance through gustatory receptors upon contact.[8]

PMD also disrupts the insect's ability to detect human hosts by interfering with their olfactory receptors.[4] While the specific receptor targets are less extensively characterized than for DEET, it is known to repel a variety of insects through its strong odor and by disrupting their sensory mechanisms.[10]

Insect Repellent Signaling Pathway cluster_deet DEET cluster_pmd This compound-3,8-diol (PMD) DEET DEET ORs Odorant Receptors (ORs) DEET->ORs Inhibits Ir40a Ionotropic Receptor (Ir40a) DEET->Ir40a Activates Gustatory Gustatory Receptors DEET->Gustatory Activates (on contact) Orco Orco Co-receptor ORs->Orco Avoidance_DEET Avoidance Behavior Orco->Avoidance_DEET Disrupts Host Seeking Ir40a->Avoidance_DEET Gustatory->Avoidance_DEET PMD PMD Olfactory_Receptors_PMD Olfactory Receptors PMD->Olfactory_Receptors_PMD Interferes with Avoidance_PMD Avoidance Behavior Olfactory_Receptors_PMD->Avoidance_PMD Disrupts Host Seeking Arm_in_Cage_Workflow start Start apply_repellent Apply Repellent to Volunteer's Forearm start->apply_repellent insert_arm Insert Treated Arm into Mosquito Cage apply_repellent->insert_arm observe Observe for Mosquito Landings/Bites insert_arm->observe bite_check First Confirmed Bite? observe->bite_check record_cpt Record Complete Protection Time (CPT) bite_check->record_cpt Yes max_time_check Max Test Time Reached? bite_check->max_time_check No end End record_cpt->end remove_arm Remove Arm from Cage max_time_check->remove_arm No max_time_check->end Yes wait Wait for Next Interval remove_arm->wait wait->insert_arm Human_Landing_Catch_Workflow start Start apply_repellent Volunteers Apply Repellent to Lower Legs start->apply_repellent position_volunteers Position Volunteers at Collection Stations apply_repellent->position_volunteers collect_mosquitoes Collect Landing Mosquitoes with Aspirator position_volunteers->collect_mosquitoes collection_period Collection Period Ends? collect_mosquitoes->collection_period collection_period->collect_mosquitoes No store_samples Store Collected Mosquitoes for Identification collection_period->store_samples Yes total_time_check Total Study Duration Reached? store_samples->total_time_check wait Wait for Next Collection Period total_time_check->wait No end End total_time_check->end Yes wait->position_volunteers

References

The Differential Biological Activities of p-Menthane Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is particularly evident in the p-menthane class of monoterpenoids, where different stereoisomers exhibit a wide range of pharmacological and physiological effects. This guide provides a comprehensive comparison of the biological activities of various this compound stereoisomers, supported by experimental data, to aid researchers and drug development professionals in understanding their structure-activity relationships.

Insect Repellent Activity

The insect repellent properties of this compound-3,8-diol (PMD) stereoisomers have been a subject of significant research, revealing species-specific differences in their efficacy.

A study investigating the repellency of four PMD stereoisomers against the malaria vector, Anopheles gambiae, found that all four stereoisomers, as well as their racemic and diastereoisomeric mixtures, were equally effective.[1][2] In contrast, research on the dengue and Zika vector, Aedes albopictus, demonstrated a clear differentiation in the repellent activity of the stereoisomers.[1] The (1R)-(+)-cis-PMD isomer exhibited the highest and most prolonged repellency against Aedes albopictus.[3]

Table 1: Comparison of Insect Repellent Activity of this compound-3,8-diol (PMD) Stereoisomers

StereoisomerTarget SpeciesActivityReference
All four stereoisomersAnopheles gambiaeEqually active[1][2]
(1R)-(+)-cis-PMDAedes albopictusHighest repellency index[3]
(1S)-(-)-cis-PMDAedes albopictusSlightly lower repellency than (1R)-(+)-cis-PMD[3]
(1S)-(+)-trans-PMDAedes albopictusSlight repellent effect[3]
(1R)-(-)-trans-PMDAedes albopictusSlight repellent effect[3]

Antiviral Activity

This compound-3,8-diol has demonstrated significant virucidal properties, particularly against enveloped viruses such as Herpes Simplex Virus type-1 (HSV-1) and Influenza A virus.[1] The mechanism of action is believed to involve the disruption of the viral lipid envelope.[1] However, current research has predominantly focused on PMD as a mixture of stereoisomers, and there is a lack of data on the differential efficacy of individual isomers.[1]

Sensory and Anti-inflammatory Activities of Menthol Stereoisomers

Menthol, a well-known this compound derivative, has eight stereoisomers that exhibit distinct sensory and anti-inflammatory properties. The cooling sensation associated with menthol is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

(-)-Menthol is the most potent agonist of TRPM8, and its interaction with the channel is highly stereospecific. The anti-inflammatory effects of l-menthol have also been documented, with studies showing its ability to suppress the production of key inflammatory mediators.[4]

Table 2: Comparison of Anti-inflammatory Activity of l-Menthol

CompoundInflammatory MediatorModel SystemInhibitionReference
l-MentholLeukotriene B4 (LTB4)LPS-stimulated human monocytes-64.4 +/- 10%[4]
l-MentholProstaglandin E2 (PGE2)LPS-stimulated human monocytes-56.6 +/- 8%[4]
l-MentholInterleukin-1β (IL-1β)LPS-stimulated human monocytes-64.2 +/- 7%[4]

Antimicrobial Activity

While various monoterpenes are known to possess antimicrobial properties, there is a notable lack of comprehensive studies directly comparing the Minimum Inhibitory Concentration (MIC) values of different this compound stereoisomers against a range of bacteria and fungi. This remains a significant gap in the understanding of their structure-activity relationships in this area.

Experimental Protocols

Insect Repellency Assay: Arm-in-Cage Method

This method is widely used to evaluate the efficacy of insect repellents against mosquitoes.

  • Volunteer Recruitment: Recruit human volunteers and obtain informed consent.

  • Repellent Application: Apply a standardized amount of the test compound (e.g., a specific stereoisomer of PMD) dissolved in a suitable solvent (e.g., ethanol) to a defined area on the volunteer's forearm. The other forearm serves as a control (solvent only).

  • Mosquito Exposure: Volunteers insert their treated and control arms into separate cages containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).

  • Data Collection: Record the time to the first confirmed bite on the treated arm. This is known as the Complete Protection Time (CPT). The number of landings and biting attempts on both arms are also recorded over a specific time period.

  • Data Analysis: Compare the CPT and the number of bites between the treated and control arms to determine the repellency of the compound.

Antiviral Activity Assay: Plaque Reduction Assay

This assay is used to determine the ability of a compound to inhibit the replication of a virus.

  • Cell Culture: Seed susceptible host cells (e.g., Vero cells for HSV-1) in multi-well plates and grow to confluence.

  • Virus Inoculation: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: Add serial dilutions of the test compound to the infected cells. A no-compound control is also included.

  • Incubation: Incubate the plates for a period that allows for viral replication and the formation of visible plaques (localized areas of cell death).

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains living cells, making the plaques visible.

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated to determine its antiviral potency.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages

This in vitro assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the production of NO.

  • Compound Treatment: Concurrently with LPS stimulation, treat the cells with various concentrations of the test compound.

  • Nitrite Measurement: After a suitable incubation period, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Signaling Pathways and Experimental Workflows

TRPM8 Activation by Menthol Stereoisomers

The cooling sensation of menthol is initiated by its binding to and activation of the TRPM8 ion channel in sensory neurons. The potency of this activation is highly dependent on the stereochemistry of the menthol isomer.

TRPM8_Activation Menthol (-)-Menthol Stereoisomer TRPM8 TRPM8 Ion Channel (in Sensory Neuron) Menthol->TRPM8 Binds to channel Conformational_Change Conformational Change TRPM8->Conformational_Change Induces Ion_Influx Ca²⁺/Na⁺ Influx Conformational_Change->Ion_Influx Leads to Depolarization Neuron Depolarization Ion_Influx->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates Sensation Cooling Sensation Signal->Sensation Interpreted as

Caption: Stereospecific activation of the TRPM8 ion channel by (-)-menthol.

General Workflow for Screening Anti-inflammatory Compounds

The following diagram illustrates a typical workflow for identifying and characterizing the anti-inflammatory properties of natural compounds like this compound stereoisomers.

Anti_inflammatory_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Screening Initial Screening (e.g., NO Inhibition Assay) Cytokine_Analysis Cytokine Profiling (e.g., ELISA for IL-6, TNF-α) Screening->Cytokine_Analysis Active Compounds Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Cytokine_Analysis->Pathway_Analysis Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Pathway_Analysis->Animal_Model Promising Compounds Efficacy_Testing Efficacy and Dose-Response Studies Animal_Model->Efficacy_Testing Lead_Compound Lead Compound Identification Efficacy_Testing->Lead_Compound Start This compound Stereoisomers Start->Screening

Caption: A generalized workflow for the evaluation of anti-inflammatory activity.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Complex IκB NF-κB IKK->Complex Phosphorylates IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Complex->NFkB IκB Degradation, NF-κB Release Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inhibitor This compound (Potential Inhibitor) Inhibitor->IKK Inhibits

Caption: Simplified overview of the canonical NF-κB signaling pathway.

References

Spectroscopic Fingerprints: A Comparative Guide to Synthetic vs. Natural p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and natural product chemistry, the ability to distinguish between synthetic and naturally sourced compounds is paramount for ensuring authenticity, quality, and consistency. This guide provides a detailed spectroscopic comparison of p-menthane derivatives, a class of monoterpenoids found in many essential oils, from both synthetic and natural origins. While a direct, side-by-side spectroscopic analysis of every this compound derivative under identical conditions is not exhaustively available in the literature, this guide utilizes this compound-3,8-diol as a representative example to illustrate the principles and expected outcomes of such a comparison.[1] The spectroscopic data of a pure synthetic standard is often the benchmark for identifying its natural counterpart.[1]

The primary spectroscopic techniques employed for this differentiation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).[2][3] Natural extracts are typically complex mixtures, whereas synthetic versions are generally of high purity.[2] This fundamental difference is often the most telling characteristic in a comparative analysis.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the expected spectroscopic data for a representative this compound derivative, this compound-3,8-diol. For a pure, isolated natural product, the spectroscopic data should be identical to its synthetic counterpart.[1] Deviations in the spectrum of a natural extract typically indicate the presence of other compounds.

Table 1: ¹H NMR Spectroscopic Data Comparison (ppm)

Proton Assignment Synthetic this compound-3,8-diol Natural this compound-3,8-diol (Isolated) Key Observations
CH₃-C1 ~1.20 (s)Identical to syntheticThe chemical shift and multiplicity should align perfectly.
CH(OH)-C3 ~3.80 (m)Identical to syntheticThe position of this signal is characteristic of the alcohol group.
CH-C4 ~1.40 (m)Identical to syntheticComplex multiplet due to coupling with neighboring protons.
CH(CH₃)₂-C8 ~0.90 (d)Identical to syntheticDoublet signals for the isopropyl methyl groups.
OH VariableVariableBroad signals; position is dependent on concentration and solvent.
Other Terpenes AbsentLikely Present in ExtractsA natural extract will show additional signals from other terpenes.

Table 2: ¹³C NMR Spectroscopic Data Comparison (ppm)

Carbon Assignment Synthetic this compound-3,8-diol Natural this compound-3,8-diol (Isolated) Key Observations
C1 ~72.0Identical to syntheticChemical shifts of all carbon atoms should be identical.
C3 ~70.0Identical to syntheticThe presence of two signals around 70-72 ppm is indicative of the diol.
C8 ~73.0Identical to synthetic
CH₃ groups ~20-30Identical to synthetic
Other Terpenes AbsentLikely Present in ExtractsAdditional carbon signals will be present in a natural mixture.

Table 3: IR Spectroscopic Data Comparison (cm⁻¹)

Functional Group Synthetic this compound-3,8-diol Natural this compound-3,8-diol (Isolated) Key Observations
O-H Stretch ~3400 (broad)Identical to syntheticA strong, broad peak characteristic of alcohols.[1]
C-H Stretch ~2950Identical to syntheticAliphatic C-H stretching vibrations.[1]
C-H Bend ~1460, ~1370Identical to syntheticBending vibrations for CH₂ and CH₃ groups.[1]
C-O Stretch ~1150Identical to syntheticCharacteristic C-O stretching of alcohols.[1]
Other Functional Groups AbsentPossible in ExtractsNatural extracts may show carbonyl peaks (~1700 cm⁻¹) from other compounds.

Table 4: Mass Spectrometry (GC-MS) Data Comparison

Analysis Synthetic this compound-3,8-diol Natural this compound Derivative (in Extract) Key Observations
Chromatogram A single, sharp peak.[2]Multiple peaks of varying intensities.[2]The complexity of the natural extract's chromatogram is a key differentiator.
Mass Spectrum (EI) Characteristic fragmentation patternIdentical fragmentation pattern for the corresponding peakThe mass spectrum of the target molecule should be the same in both samples.
Major Fragments Consistent with structureConsistent with structureFragments corresponding to the loss of water and alkyl groups are expected.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a primary technique for separating and identifying volatile compounds in a mixture.[2]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Column : A non-polar capillary column, such as an HP-5MS, is commonly used.[4]

  • Sample Preparation : Dilute the essential oil or synthetic sample in a suitable solvent like hexane or dichloromethane.

  • Injection : Inject a small volume (e.g., 1 µL) into the GC inlet, which is heated to vaporize the sample.

  • GC Oven Program : A typical temperature program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 240°C) to elute compounds with different boiling points.[4]

  • MS Detection : As compounds elute from the GC column, they are ionized (commonly by electron impact) and the resulting fragments are detected by the mass spectrometer.

  • Data Analysis : Identify compounds by comparing their mass spectra and retention times to spectral libraries (e.g., NIST) and pure standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure and environment of atomic nuclei.

  • Sample Preparation : Dissolve 5-10 mg of the purified compound or extract in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1][5]

  • Data Acquisition :

    • ¹H NMR : Acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR : Acquire the carbon spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C. DEPT experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[6]

  • Data Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the liquid or solid sample directly on the ATR crystal. This is a common and rapid method.[1][7]

    • KBr Pellet : For solid samples, grind a small amount with dry potassium bromide and press it into a thin, transparent disk.[1]

  • Data Acquisition : Record a background spectrum first, then the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[1] The spectrum is usually displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis : Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C-H).

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the comparison of synthetic and natural this compound derivatives.

Experimental Workflow for Spectroscopic Comparison cluster_0 Sample Origin cluster_1 Sample Preparation cluster_2 Spectroscopic Analysis cluster_3 Data Comparison & Conclusion Natural Natural Source (e.g., Essential Oil) Extraction Extraction & Purification Natural->Extraction Synthetic Chemical Synthesis Purification Purification Synthetic->Purification GCMS GC-MS Extraction->GCMS NMR NMR ('H, 'C) Extraction->NMR FTIR FTIR Extraction->FTIR Purification->GCMS Purification->NMR Purification->FTIR Compare Compare Spectra (Retention Time, Chemical Shifts, Fragmentation, Absorption Bands) GCMS->Compare NMR->Compare FTIR->Compare Conclusion Authenticity & Purity Assessment Compare->Conclusion Logical Relationship in Spectroscopic Data cluster_synthetic Synthetic Derivative cluster_natural Natural Derivative cluster_comparison Logical Relationship in Spectroscopic Data Syn_Pure High Purity Syn_SinglePeak Single GC Peak Syn_Pure->Syn_SinglePeak Syn_CleanSpectra Clean NMR/IR Spectra Syn_SinglePeak->Syn_CleanSpectra Identical Identical Spectra? Syn_CleanSpectra->Identical Nat_Mixture Complex Mixture (Extract) Nat_MultiPeak Multiple GC Peaks Nat_Mixture->Nat_MultiPeak Nat_Pure Isolated Compound Nat_Mixture->Nat_Pure Nat_ImpureSpectra NMR/IR with Impurities Nat_MultiPeak->Nat_ImpureSpectra Nat_Pure->Identical Yes Natural Isolate Authenticated Identical->Yes No Structural Difference or Impurity Identical->No

References

Quantitative Structure-Activity Relationship (QSAR) of p-Menthane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of various p-Menthane analogs across different biological activities, including herbicidal, insect repellent, insecticidal, and antifungal properties. The data presented is compiled from multiple experimental studies and serves as a valuable resource for the rational design of new, more potent compounds.

Herbicidal Activity of sec-p-Menthane-1-amine Derivatives

A series of sec-p-menthane-1-amine derivatives have demonstrated significant herbicidal activity, with some compounds showing efficacy greater than the commercial herbicide glyphosate. The following table summarizes the inhibitory concentration (IC50) values against the root and shoot growth of barnyard grass (Echinochloa crus-galli) and rape (Brassica napus).[1][2][3][4]

Table 1: Herbicidal Activity (IC50 in mg/L) of sec-p-Menthane-1-amine Derivatives

Compound IDR GroupBarnyard Grass (Root) IC50Barnyard Grass (Shoot) IC50Rape (Root) IC50Rape (Shoot) IC50
3p n-Butyl1.759.3315.2113.12
3r Isobutyl2.1511.5418.3216.45
3u n-Pentyl2.5413.2120.1118.98
3w Isopentyl2.8915.6722.4320.17
Glyphosate (Reference)12.0742.11>200>200

Note: The compound IDs correspond to the nomenclature used in the source literature. The R group refers to the substituent on the amine.

Experimental Protocol: Herbicidal Activity Assessment (Culture Dish Method) [2][4]

This method evaluates the post-emergence herbicidal activity of compounds on target weed species.

  • Seed Preparation: Seeds of barnyard grass and rape are soaked in warm water (28°C) for 12 hours, then filtered and incubated at 28°C for 24 hours to promote germination.

  • Preparation of Test Plates: Petri dishes (9 cm in diameter) are lined with two layers of filter paper.

  • Application of Test Compounds: A specific volume of the test compound solution at various concentrations (e.g., 10 mL for barnyard grass, 6 mL for rape) is added to the corresponding Petri dishes. A control solution (without the test compound) is used for comparison.

  • Incubation: A predetermined number of germinated seeds are placed in each Petri dish. The dishes are then sealed and incubated in a growth chamber with controlled temperature, humidity, and light cycle (e.g., 12 hours light/12 hours dark).

  • Data Collection: After a set incubation period (e.g., 7 days), the root and shoot lengths of the seedlings are measured.

  • IC50 Calculation: The concentration of the compound that inhibits root or shoot growth by 50% compared to the control is calculated and expressed as the IC50 value.

Insect Repellent Activity of this compound-3,8-diol (PMD) Analogs

This compound-3,8-diol (PMD) is a well-known insect repellent derived from lemon eucalyptus.[5] Its efficacy is often measured by the Complete Protection Time (CPT), which is the duration a repellent prevents insect bites.

Table 2: Insect Repellent Activity (CPT in Hours) of PMD Formulations

Active IngredientConcentration (%)Mosquito SpeciesMean CPT (Hours)
This compound-3,8-diol (PMD)30Aedes aegypti~6.3
This compound-3,8-diol (PMD)20Aedes aegypti>6.3
This compound-3,8-diol (PMD)30 (with vanillin)Aedes aegyptiup to 9.5
DEET (Reference)20Aedes aegypti>6.3
DEET (Reference)23.8Aedes aegypti~5.0

Note: CPT can vary based on the formulation, application dose, and individual user.[6][7]

Experimental Protocol: Arm-in-Cage Test for Mosquito Repellency [5]

This is a standard laboratory method to evaluate the efficacy of topical insect repellents.

  • Volunteer Preparation: Human volunteers must avoid using scented products for at least 24 hours before the test.

  • Repellent Application: A precise dose of the repellent formulation (e.g., 1.0 mL) is applied evenly to a defined area of the volunteer's forearm. The hand is protected by a glove.

  • Exposure: The treated forearm is inserted into a cage containing a specific number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti) for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

  • Observation: The time to the first confirmed insect bite is recorded. A confirmed bite is typically defined as a bite followed by another within the same or the next exposure period.

  • CPT Determination: The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.

Insecticidal Activity of this compound Analogs

Certain this compound analogs, such as thymol and pulegone, have demonstrated insecticidal properties. The activity is often quantified by the median lethal dose (LD50), the dose required to kill 50% of a test population.

Table 3: Topical Insecticidal Activity (LD50 in µ g/fly ) against Houseflies (Musca domestica)

Compound24-hour LD50 (µ g/fly )48-hour LD50 (µ g/fly )
Thymol43.841.1
(+)-Pulegone73.068.2
Carvacrol90.880.6
Menthone>400>400
Fenchone>400>400

Data from a study on essential oil components, many of which are this compound analogs or structurally related.[8][9]

Experimental Protocol: Topical Application Bioassay for Insecticidal Activity

This method determines the dose-dependent mortality of an insecticide when applied directly to an insect.

  • Insect Rearing: A susceptible strain of the target insect (e.g., houseflies) is reared under controlled laboratory conditions.

  • Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

  • Topical Application: A small, precise volume (e.g., 0.2 µL) of each test solution is applied to the dorsal thorax of individual, anesthetized insects using a microapplicator. A control group is treated with the solvent only.

  • Observation: The treated insects are placed in observation containers with access to food and water. Mortality is assessed at specific time points (e.g., 24 and 48 hours).

  • LD50 Calculation: The LD50 value is calculated using probit analysis of the dose-mortality data.

Antifungal Activity of this compound Analogs

Thymol, a prominent this compound derivative, is well-documented for its antifungal properties. Its efficacy is typically expressed as the half-maximal inhibitory concentration (IC50).

Table 4: Antifungal Activity (IC50) of Thymol

CompoundFungal SpeciesIC50 (µg/mL)
ThymolAspergillus niger~250 (MIC)
ThymolPenicillium commune~250 (MIC)
ThymolCryptococcus neoformans≤0.0312

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth. The data for C. neoformans is for a different experimental drug but is included for context on the potency of antifungal agents.[10][11][12]

Experimental Protocol: Mycelial Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of fungal mycelia.

  • Fungal Culture: The target fungal species is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Preparation of Test Plates: The test compound is incorporated into the molten agar medium at various concentrations before it solidifies in Petri dishes. Control plates contain the medium without the test compound.

  • Inoculation: A small plug of actively growing mycelium from the edge of a fresh fungal culture is placed in the center of each test and control plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals.

  • IC50 Calculation: The percentage of growth inhibition is calculated relative to the control. The IC50 value is the concentration of the compound that causes a 50% reduction in mycelial growth.

Visualizing QSAR and Mechanisms

QSAR Workflow

The following diagram illustrates a typical workflow for a Quantitative Structure-Activity Relationship study, from data collection to model validation and prediction.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application A Select Series of this compound Analogs B Measure Biological Activity (e.g., IC50, LD50, CPT) A->B C Calculate Molecular Descriptors (e.g., LogP, MR, Electronic, Steric) A->C D Data Splitting (Training and Test Sets) B->D C->D E Develop QSAR Model (e.g., Multiple Linear Regression) D->E F Model Validation (Internal & External) E->F G Predict Activity of New Analogs F->G H Rational Design of Novel Compounds G->H Mechanism_of_Action cluster_pre_synaptic Pre-synaptic Neuron cluster_post_synaptic Post-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft A Acetylcholine (ACh) Release B ACh Receptors A->B Binds to E Acetylcholinesterase (AChE) A->E Hydrolyzed by D Neuron Excitation/ Inhibition B->D Leads to C GABA Receptor C->D Modulates PMA This compound Analog PMA->C Modulates PMA->E Inhibits

References

comparing the efficacy of different chiral auxiliaries derived from p-Menthane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes. Chiral auxiliaries derived from the readily available and inexpensive p-menthane scaffold have long been a mainstay in the synthetic chemist's toolbox. This guide provides an objective comparison of the efficacy of prominent this compound-derived chiral auxiliaries, supported by experimental data, to aid in the selection of the most suitable auxiliary for a given transformation.

Overview of Key this compound Derived Chiral Auxiliaries

The most widely utilized chiral auxiliaries based on the this compound framework are (-)-menthol and its derivative, (-)-8-phenylmenthol. Additionally, trans-2-phenyl-1-cyclohexanol, while not a direct this compound derivative, is often considered a valuable alternative due to its structural similarities and comparable applications.

  • (-)-Menthol: As a naturally abundant and cost-effective chiral molecule, (-)-menthol is an attractive starting point for asymmetric synthesis. Its rigid cyclohexane ring provides a defined chiral environment.

  • (-)-8-Phenylmenthol: Introduced by E.J. Corey, this derivative incorporates a phenyl group, significantly increasing steric hindrance and often leading to higher levels of stereocontrol compared to (-)-menthol.[1][2]

  • trans-2-Phenyl-1-cyclohexanol: Developed as a more readily synthesized alternative to 8-phenylmenthol, this auxiliary has demonstrated considerable efficacy in various asymmetric reactions.[1][3]

Data Presentation: A Comparative Analysis

The following tables summarize the performance of these chiral auxiliaries in key asymmetric reactions, providing a quantitative basis for comparison.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The efficacy of this compound derived auxiliaries in controlling the stereochemistry of this reaction is well-documented.

Chiral AuxiliaryDienophileDieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (de, %)Reference(s)
(-)-Menthol AcrylateCyclopentadieneEt₂AlCl-787588:1276[4]
(-)-8-Phenylmenthol Acrylate5-(Benzyloxymethyl)cyclopentadieneAlCl₃-7885>95:5>90[5]
(-)-8-Phenylmenthol AcrylateCyclopentadieneTiCl₄-788998.5:1.597[5]
trans-2-Phenyl-1-cyclohexanol Glyoxylate Ester2,4-Dimethyl-2-penteneSnCl₄-78-10:1 (anti:syn)-[1]
Asymmetric Alkylation

For the creation of chiral carboxylic acid derivatives, the asymmetric alkylation of enolates derived from esters of this compound auxiliaries is a key strategy.

Chiral AuxiliaryEster DerivativeElectrophileBaseTemperature (°C)Yield (%)Diastereomeric Excess (de, %)Reference(s)
(-)-Menthol AcetateBenzyl bromideLDA-78-85[4]
(-)-Menthol PropanoateMethyl iodideLDA-78-90[4]
(-)-8-Phenylmenthol PhenylacetateMethyl iodideLHMDS-7895>98[6]
(-)-8-Phenylmenthol PhenylacetateBenzyl bromideLHMDS-7892>98[6]
Asymmetric Aldol Reaction

While less documented for this compound derivatives compared to other auxiliaries like Evans oxazolidinones, some data is available for their application in aldol-type reactions.

Chiral AuxiliaryCarbonyl DerivativeAldehydeLewis Acid/BaseTemperature (°C)Yield (%)Diastereomeric Excess (de, %)Reference(s)
(-)-8-Phenylmenthol GlyoxylateHex-1-ene (Ene reaction)SnCl₄-308593[7]
(-)-8-Phenylmenthol Glyoxylatetrans-But-2-ene (Ene reaction)SnCl₄-308094[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the application of these chiral auxiliaries.

Protocol 1: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and cyclopentadiene.

Materials:

  • (-)-8-Phenylmenthyl acrylate

  • Cyclopentadiene (freshly cracked)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of TiCl₄ (1.1 eq) in toluene dropwise to the stirred solution.

  • After stirring for 15 minutes, add freshly cracked cyclopentadiene (2.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis of the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of (-)-Menthyl Acetate

This protocol outlines the diastereoselective alkylation of the lithium enolate of (-)-menthyl acetate.[4]

Materials:

  • (-)-Menthyl acetate

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (-)-menthyl acetate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the LDA solution (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to generate the enolate.

  • Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Mandatory Visualizations

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

The following diagram illustrates the general principle of employing a chiral auxiliary in asymmetric synthesis.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral Prochiral Substrate ChiralSubstrate Chiral Substrate Prochiral->ChiralSubstrate Covalent Bonding Auxiliary Chiral Auxiliary Auxiliary->ChiralSubstrate DiastereomericProduct Diastereomeric Product ChiralSubstrate->DiastereomericProduct Stereocontrolled Transformation Reagent Reagent Reagent->DiastereomericProduct ChiralProduct Enantiomerically Enriched Product DiastereomericProduct->ChiralProduct Removal of Auxiliary RecoveredAuxiliary Recovered Chiral Auxiliary DiastereomericProduct->RecoveredAuxiliary

General workflow of chiral auxiliary-mediated synthesis.
Stereochemical Model for Diels-Alder Reaction

The stereochemical outcome of the Diels-Alder reaction is dictated by the steric hindrance provided by the chiral auxiliary, which directs the approach of the diene to one face of the dienophile.

G cluster_dienophile Chiral Dienophile cluster_diene Diene cluster_approach Diene Approach cluster_product Major Diastereomer Dienophile (-)-8-Phenylmenthyl Acrylate Top Top Face (Re) (Sterically Hindered by Phenyl Group) Dienophile->Top Unfavored Bottom Bottom Face (Si) (Less Hindered) Dienophile->Bottom Favored Diene Cyclopentadiene Diene->Dienophile Favored Attack Product Endo Adduct

Facial selectivity in a Diels-Alder reaction.

References

Safety Operating Guide

Proper Disposal of p-Menthane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of p-Menthane, ensuring personnel safety and environmental protection.

Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of chemical waste, including this compound. This guide provides a comprehensive overview of the necessary safety measures, logistical planning, and step-by-step procedures for the proper disposal of this compound. The following information is synthesized from safety data sheets and regulatory guidelines for this compound and structurally similar compounds.

Immediate Safety and Logistical Information

Proper handling and disposal of this compound are critical to minimize risks. Before initiating any disposal procedures, ensure that the appropriate personal protective equipment (PPE) is worn and that the designated waste accumulation area is properly set up.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Use chemical-resistant gloves.

  • Skin Protection: Wear appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: In poorly ventilated areas or if aerosols may be generated, a respirator should be used.[1]

Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[1][2]

  • Avoid mixing this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]

  • Store the container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[2][3][4]

  • Ensure the container is tightly closed to prevent leaks or evaporation.[2][4]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data related to the disposal and safety of this compound and its related compounds.

ParameterValue/InformationSource
Hazard Classification Flammable liquid and vapor; Causes serious eye damage.[4][4]
Primary Disposal Method Licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1][3][1][3]
Container Rinsing Triple-rinse (or equivalent) with a suitable solvent.[1][2][3][1][2][3]
Spill Management Prevent further leakage if safe to do so. Do not let the chemical enter drains.[1][2][1][2]
Environmental Fate Discharge into the environment must be avoided.[2][3][2][3]

Step-by-Step Disposal Plan

Follow these procedural steps for the safe disposal of this compound and its containers.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound.

    • Do not mix with other waste streams unless approved by EHS.

  • Waste Collection:

    • Carefully transfer waste this compound into the designated container, avoiding splashes and spills.

    • Keep the container securely closed when not in use.[5]

  • Spill and Leak Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[1][4]

    • Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and collect it for disposal.[6]

    • Ensure adequate ventilation in the spill area.[2][7]

    • Do not allow the chemical to enter drains or sewer systems.[1][2][3]

  • Final Disposal:

    • The primary recommended disposal method is through a licensed chemical destruction facility.[1]

    • Controlled incineration with flue gas scrubbing is also a suitable method.[1][2][3]

    • Contact your institution's EHS department to arrange for pickup and disposal in accordance with local, state, and federal regulations.[1]

  • Container Decontamination and Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.[1][2][3]

    • The rinsate must be collected and disposed of as hazardous chemical waste.[1]

    • After proper decontamination, containers may be offered for recycling or reconditioning.[1][2][3]

    • Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, if permitted by local regulations.[1][2]

Experimental Protocols

While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general principle for determining the appropriate disposal method for a chemical waste involves a "waste determination" process.[5] This typically includes:

  • Knowledge of the Process: Understanding the chemical processes that generated the waste to identify its constituents.

  • Safety Data Sheet (SDS) Review: Consulting the SDS for the chemical to understand its hazards and recommended disposal methods.

  • Characteristic Hazardous Waste Analysis: If the waste is not a listed hazardous waste, it must be tested for the characteristics of ignitability, corrosivity, reactivity, and toxicity.

  • Regulatory Consultation: Cross-referencing the waste with federal and state lists of hazardous wastes (e.g., F, K, P, and U lists).[8][9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

pMenthaneDisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Prepare Labeled, Sealed Waste Container ppe->container collect_waste Collect Waste this compound container->collect_waste spill_check Spill or Leak? collect_waste->spill_check manage_spill Manage Spill: - Prevent Spread - Absorb with Inert Material - Collect for Disposal spill_check->manage_spill Yes store_waste Store in Cool, Dry, Well-Ventilated Area spill_check->store_waste No manage_spill->collect_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration Controlled Incineration or Chemical Destruction Facility contact_ehs->incineration decontaminate_container Decontaminate Empty Container (Triple-Rinse) incineration->decontaminate_container dispose_container Dispose of Container (Recycle or Landfill per Regulations) decontaminate_container->dispose_container end End: Disposal Complete dispose_container->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling p-Menthane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling p-Menthane, including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Key Physical and Chemical Properties

Understanding the fundamental properties of this compound is the first step in safe handling. This clear, colorless liquid possesses a distinct odor and is insoluble in water.[1][2]

PropertyValue
Physical State Liquid[1]
Color Colourless[1]
Melting Point -89.84 °C[1]
Boiling Point 170.9 °C (at 725 mm Hg)[1]
Flammability Flammable liquid and vapor[2][3]
Solubility in Water Insoluble[2]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The recommended PPE includes a multi-layered defense against potential splashes, vapors, and accidental contact.

Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields.[4][5]

  • In situations with a high potential for splashing, a face shield should be worn in addition to goggles.[6]

Hand Protection:

  • Chemical-resistant gloves are required.[3][4] Nitrile or neoprene gloves are suitable options.[7]

Skin Protection:

  • Wear appropriate protective clothing to prevent skin contact, such as a long-sleeved lab coat or chemical-resistant coveralls.[3][4]

  • For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[5]

Respiratory Protection:

  • Work in a well-ventilated area.[1][3]

  • If ventilation is inadequate or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[2][4]

Safe Handling and Operational Protocols

Strict adherence to safe handling procedures is crucial to prevent accidents and ensure the well-being of laboratory personnel.

General Handling:

  • Avoid contact with skin and eyes.[1][3]

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.[1][3]

  • Use non-sparking tools and take measures to prevent static discharge.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3] No smoking is permitted in the handling area.[1][3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][8]

  • Store away from direct sunlight.[8]

  • Keep containers tightly closed.[1][8]

  • Store apart from incompatible materials, such as strong oxidizing agents like nitric acid.[1][2]

Spill Management Workflow

In the event of a this compound spill, a swift and organized response is critical to contain the material and mitigate any potential hazards. The following workflow outlines the necessary steps.

Spill_Response_Workflow This compound Spill Response Workflow cluster_Initial_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Safety Officer Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Container Place in a Labeled, Sealed Container Collect->Container Dispose Dispose as Hazardous Waste Container->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Verify Verify Area is Clean and Safe for Re-entry Decontaminate->Verify

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[4]

  • Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4]

Disposal Method:

  • Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[1]

  • The recommended method of disposal is through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[4]

  • Never dispose of this compound down drains or in watercourses.[1][9]

Container Decontamination:

  • Empty containers should be triple-rinsed with a suitable solvent.[4]

  • The rinsate should be collected and disposed of as chemical waste.[4]

  • After proper decontamination, containers may be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.